N-Biotinyl D-erythro-Sphingosine-1-phosphate
Beschreibung
Eigenschaften
IUPAC Name |
[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSZTHGPGQBCL-KNRYMFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N3O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747154 | |
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093733-24-4 | |
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P)
Topic: Function and Application of N-Biotinyl D-erythro-Sphingosine-1-phosphate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) is a functionalized analog of the bioactive lipid mediator Sphingosine-1-phosphate (S1P). It serves as a critical molecular probe for elucidating sphingolipid signaling mechanisms. Unlike radiolabeled variants (
Its primary utility lies in two distinct biological contexts:
-
Extracellularly: As a ligand to map and quantify cell-surface S1P receptors (S1PR1–5).
-
Intracellularly: As a tracer to identify cytosolic targets, most notably TRAF2 (TNF Receptor-Associated Factor 2), establishing S1P as a cofactor in NF-
B signaling.
Molecular Architecture & Physicochemical Properties
Structural Design
The molecule retains the endogenous D-erythro stereochemistry and the critical phosphate head group required for receptor recognition. The biotin moiety is attached via an amide linkage at the
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~620.78 Da |
| Solubility | Sparingly soluble in water; soluble in warm methanol; requires BSA carrier for aqueous buffers. |
| Purity Standard | >99% (TLC/HPLC) |
| Stability | Hygroscopic; store at -20°C under inert gas ( |
Critical Solubilization Protocol
Causality: S1P is an amphipathic lipid with low critical micelle concentration (CMC). Without a carrier protein, it adheres to plastic and glass, leading to inconsistent experimental data.
Protocol: BSA-Complexing (The "Chaperone" Method)
-
Dry Down: Aliquot the desired amount of Biotin-S1P (in methanol) into a siliconized glass tube. Evaporate solvent under a stream of
.[1][2] -
Reconstitution: Prepare a 4 mg/mL Fatty Acid-Free (FAF) BSA solution in PBS or TBS. Note: FAF-BSA is crucial; standard BSA contains endogenous lipids that compete for binding.
-
Complexing: Add the BSA solution to the dried lipid film to achieve a final concentration of 125
M. -
Incubation: Sonicate in a water bath at 37°C for 30 minutes . Vortex every 5 minutes.[2] The solution should become clear/slightly hazy but homogeneous.
Core Functions & Signaling Pathways[3]
Extracellular: S1P Receptor Agonism
Biotin-S1P binds to the G-protein coupled receptors S1PR1–5. Upon binding, it induces conformational changes triggering
Diagram 1: S1P Receptor Signaling Network This diagram illustrates the canonical pathways activated by Biotin-S1P binding to cell surface receptors.
Caption: Canonical G-protein coupling of S1P Receptors activated by Biotin-S1P.
Intracellular: The TRAF2 Cofactor Paradigm
A seminal discovery (Alvarez et al., Nature 2010) utilized Biotin-S1P to identify TRAF2 as a direct intracellular target. S1P binding to the RING domain of TRAF2 is required for its E3 ubiquitin ligase activity, linking sphingolipid metabolism to NF-
Diagram 2: Intracellular S1P-TRAF2 Axis This pathway highlights the receptor-independent function of S1P.
Caption: Biotin-S1P mimics intracellular S1P, binding TRAF2 to activate NF-κB signaling.
Experimental Protocols
Flow Cytometry: Receptor Internalization Assay
This protocol assesses the binding and subsequent endocytosis of S1PRs.[3]
Reagents:
-
Biotin-S1P (complexed with BSA, see Section 2.2).
-
Streptavidin-Fluorophore (e.g., SA-PE or SA-Alexa488).
-
Binding Buffer: PBS + 1% FAF-BSA + 1 mM
+ 0.5 mM .
Workflow:
-
Cell Prep: Harvest cells (e.g., HUVECs, HEK293-S1PR1) and wash 2x with cold Binding Buffer.
-
Ligand Binding: Resuspend
cells in 100 L Binding Buffer containing 100 nM Biotin-S1P .-
Control: Incubate parallel samples with 10
M unlabeled S1P (competition).
-
-
Incubation:
-
For Surface Binding: Incubate 30 min on ice (prevents internalization).
-
For Internalization: Incubate 30 min at 37°C .
-
-
Detection: Wash cells 2x with cold buffer. Add Streptavidin-Fluorophore (1:500). Incubate 20 min on ice.
-
Analysis: Wash 2x and analyze via flow cytometry.
Pull-Down Assay: Identifying Intracellular Partners
Used to validate targets like TRAF2 or novel chaperones.
Buffer Composition (Critical):
-
Lysis/Binding Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40 (or Triton X-100), Protease/Phosphatase Inhibitors.
-
Note: Avoid high detergents (>1%) which may strip the lipid from the protein hydrophobic pocket.
-
Workflow:
-
Lysate Prep: Lyse cells (e.g., HeLa, Jurkat) in Lysis Buffer. Centrifuge (14,000 x g, 10 min) to clear debris.
-
Pre-Clearing: Incubate lysate with Streptavidin-Agarose beads for 1 hour at 4°C to remove non-specific biotin binders.
-
Bait Addition: Add 1
M Biotin-S1P (BSA-complexed) to the cleared lysate.-
Negative Control: Add Biotin-S1P + 50-fold excess unlabeled S1P.
-
-
Capture: Incubate overnight at 4°C with rotation. Add fresh Streptavidin magnetic/agarose beads for the final 2 hours.
-
Wash & Elute: Wash beads 3x with Lysis Buffer. Elute with 2x Laemmli Sample Buffer (boil 5 min).
-
Western Blot: Probe for candidate proteins (e.g., TRAF2, SphK1).
Technical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background | Endogenous biotin or sticky DNA. | Use a pre-clearing step; add nuclear digestion (Benzonase) to lysate. |
| No Binding Signal | Lipid aggregation or steric hindrance. | Ensure BSA-complexing step was performed at 37°C. Try |
| Loss of Activity | Hydrolysis of phosphate group. | Add phosphatase inhibitors (Orthovanadate/NaF) to all buffers. Avoid freeze-thaw cycles of the stock. |
| Competition | Serum albumin in culture media. | Perform all binding steps in serum-free media or buffers containing only FAF-BSA. |
References
-
Alvarez, S. E., et al. (2010). "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465(7301), 1084–1088.
-
Echelon Biosciences. "Sphingosine 1-phosphate biotin (S1P-biotin) Product Page." Echelon Biosciences.
-
Pyne, S., & Pyne, N. J. (2000). "Sphingosine 1-phosphate signalling via the endothelial differentiation gene family of G-protein-coupled receptors."[4] Pharmacology & Therapeutics, 88(2), 115-131.
-
Spiegel, S., & Milstien, S. (2003). "Sphingosine-1-phosphate: an enigmatic signalling lipid." Nature Reviews Molecular Cell Biology, 4(5), 397-407.
Sources
- 1. echelon-inc.com [echelon-inc.com]
- 2. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. Sphingosine-1-phosphate | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate in Cell Signaling
Executive Summary
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) is a functionalized analog of the bioactive lipid mediator Sphingosine-1-phosphate (S1P). By conjugating a biotin moiety to the amino group of the sphingosine backbone, researchers gain a high-affinity handle for detection and isolation without significantly compromising the molecule's ability to bind S1P receptors (S1PR1-5).
This guide details the technical application of Biotin-S1P in elucidating cell signaling mechanisms. It covers structural validation, flow cytometric receptor analysis, and affinity-based proteomic profiling of the "S1P interactome."
Part 1: Chemical Biology & Mechanism
Structural Logic and Bioactivity
Native S1P contains a free amino group at the C2 position. Modification at this site is critical; while N-acylation typically converts sphingosine into ceramide (altering its signaling class), the attachment of a biotin linker to S1P retains its capacity to act as a ligand for the EDG family of G-protein coupled receptors (S1PR1-5).
-
Stereochemistry: The D-erythro configuration is preserved to ensure physiological relevance. Only this stereoisomer binds S1PRs with high affinity (
). -
Linker Design: A spacer arm (typically a 6-carbon aminocaproyl linker) is often employed between the biotin and the sphingosine backbone. This reduces steric hindrance, allowing the lipid tail to insert into the receptor's orthosteric binding pocket while the biotin moiety remains accessible to streptavidin.
Mechanism of Action
Upon binding to S1PRs, Biotin-S1P mimics the action of endogenous S1P, triggering canonical G-protein signaling cascades.
Figure 1: Canonical signaling pathways activated by Biotin-S1P binding to cell surface receptors.
Part 2: Applications in Receptor Biology
Flow Cytometry: Receptor Detection & Internalization
Biotin-S1P allows for the direct assessment of receptor availability and ligand-induced internalization dynamics without the use of radiolabels.
Protocol: Cell Surface Binding Assay
Objective: Quantify S1P receptor surface expression in live cells.
Reagents:
-
Binding Buffer: HEPES-buffered saline (HBS) + 0.1% Fatty Acid-Free BSA (FA-BSA). Note: FA-BSA is critical as albumin acts as a carrier for S1P.
-
Biotin-S1P Stock: 100 µM in DMSO/Methanol.
-
Detection Reagent: Streptavidin-Phycoerythrin (SA-PE) or SA-AlexaFluor 488.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells (e.g., HUVECs, HEK293) and wash 2x with ice-cold Binding Buffer. Resuspend at
cells/mL. -
Blocking (Optional): If high endogenous biotin is suspected, incubate with unconjugated avidin followed by biotin to block internal sites (Avidin/Biotin Blocking Kit).
-
Ligand Incubation:
-
Aliquot cells into flow tubes.
-
Add Biotin-S1P to a final concentration of 100–500 nM .
-
Control: Pre-incubate a duplicate sample with 10 µM unlabeled S1P (100x excess) for 15 min to define non-specific binding.
-
Incubate for 30 minutes on ice . Ice prevents receptor internalization during binding.
-
-
Washing: Wash cells 2x with 2 mL ice-cold Binding Buffer (300 x g, 5 min).
-
Detection: Resuspend in 100 µL buffer containing SA-PE (1:200 dilution). Incubate 20 min on ice in the dark.
-
Analysis: Wash 2x, resuspend in buffer containing DAPI (viability dye), and analyze via flow cytometry.
Data Interpretation:
Specific binding is calculated as:
Part 3: Intracellular Targets & Proteomics
Beyond cell surface receptors, S1P acts as an intracellular second messenger. Biotin-S1P is a powerful tool for "pull-down" assays to identify intracellular binding partners (e.g., TRAF2, CIP2A, Prohibitins).
Affinity Purification Protocol (The "S1P Interactome")
This protocol isolates proteins that specifically interact with S1P from a whole cell lysate.
Experimental Workflow
Figure 2: Workflow for affinity purification of S1P-binding proteins.
Detailed Methodology
-
Lysis: Lyse
cells in M-PER or RIPA buffer (without SDS) supplemented with phosphatase/protease inhibitors.-
Technical Insight: Avoid high concentrations of SDS as it disrupts lipid-protein hydrophobic interactions.
-
-
Pre-Clearing: Incubate lysate with Streptavidin-Agarose beads for 1 hour at 4°C to remove proteins that bind non-specifically to the bead matrix.
-
Binding Reaction:
-
Sample A (Experiment): Lysate + Biotin-S1P (1 µM).
-
Sample B (Competition Control): Lysate + Biotin-S1P (1 µM) + Unlabeled S1P (50 µM).
-
Sample C (Bead Control): Lysate + Vehicle (DMSO).
-
Incubate overnight at 4°C with rotation.
-
-
Capture: Add 30 µL Streptavidin Magnetic Beads. Incubate 1 hour at 4°C.
-
Washing: Place on magnetic rack. Wash 3x with Lysis Buffer + 0.1% Triton X-100.
-
Critical Step: Perform a final wash with PBS to remove detergent if proceeding to Mass Spectrometry.
-
-
Elution:
-
For Western Blot: Add 2x Laemmli Sample Buffer and boil for 5 min.
-
For Mass Spec: Elute with 8M Urea or perform On-Bead Digestion.
-
Part 4: Technical Troubleshooting & Controls
Specificity Validation
The most common failure mode in lipid-protein interaction studies is non-specific hydrophobic sticking.
| Issue | Cause | Solution |
| High Background | Lipophilic proteins sticking to the lipid tail non-specifically. | Increase detergent stringency in wash steps (e.g., 0.5% NP-40). Use a competition control (50x excess unlabeled S1P). |
| Low Signal | Biotin-S1P degradation or sequestration by albumin. | Use Fatty Acid-Free BSA. Add phosphatase inhibitors (Sodium Orthovanadate) to prevent S1P degradation. |
| Aggregation | S1P has low solubility in aqueous buffers. | Always prepare S1P/Biotin-S1P stocks in methanol/DMSO. Dilute into BSA-containing buffer immediately before use to form soluble complexes. |
Storage and Handling
-
Solvent: Store stock solutions (mM range) in Methanol or DMSO at -20°C.
-
Vials: Use glass vials. S1P is lipophilic and can adsorb to polypropylene plastics, significantly reducing the effective concentration.
References
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. Link
-
Lee, M. J., et al. (1998). Sphingosine-1-phosphate as a ligand for the G protein-coupled receptor EDG-1. Science, 279(5356), 1552-1555. Link
-
Alvarez, S. E., et al. (2010). Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2. Nature, 465(7301), 1084-1088. Link
-
Echelon Biosciences. (n.d.). Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet. Link
-
Hla, T., & Maciag, T. (1990). An abundant transcript induced in differentiating human endothelial cells encodes a polypeptide with structural similarities to G-protein-coupled receptors. Journal of Biological Chemistry, 265(16), 9308-9313. Link
Synthesis and Application of Omega-Biotinylated Sphingosine-1-Phosphate (Bioactive Probe)
Topic: Synthesis of Biotinylated Sphingosine-1-Phosphate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Strategic Rationale
Sphingosine-1-phosphate (S1P) is a pleiotropic lipid mediator critical for immune cell trafficking, vascular integrity, and cancer progression.[1] Its signaling is mediated through five G-protein-coupled receptors (S1PR1–5) and intracellular targets. For drug development and mechanistic studies, biotinylated S1P is an indispensable tool for receptor internalization assays, flow cytometry, and proteomic pull-down experiments.[1]
The Challenge: Synthesizing a biologically active biotin-S1P probe is non-trivial.[1]
-
Headgroup Sensitivity: The zwitterionic headgroup (C1-phosphate, C2-amine, C3-hydroxyl) is the primary determinant of S1PR affinity.[1] Modifications here (e.g., N-acylation) abolish binding to most S1P receptors.[1]
-
Phosphate Lability: The allylic phosphate ester is susceptible to hydrolysis and migration under acidic conditions common in organic synthesis.
-
Steric Hindrance: Direct attachment of biotin to the lipid tail can interfere with the hydrophobic binding pocket of S1PRs or lipid transporters (Spns2).
The Solution: This guide details the Omega-Biotinylation Strategy . By attaching the biotin moiety to the terminus of the alkyl chain (omega-position) via a PEG linker, the critical headgroup remains unmodified, preserving high-affinity receptor binding. We present a dual-phase approach:
-
Phase A (Chemical): Retrosynthetic construction of the stable precursor, Omega-Biotinyl Sphingosine.
-
Phase B (Enzymatic): The "Gold Standard" protocol for generating fresh, bioactive Biotin-S1P using Sphingosine Kinase (SphK).[1]
Structural Logic & Retrosynthesis
To ensure biological fidelity, the probe must mimic natural S1P (d18:1). The design utilizes a Cross-Metathesis strategy to append the biotinylated tail to the sphingoid base.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the disconnection strategy for the chemical synthesis of the precursor, Omega-Biotinyl Sphingosine.
Caption: Retrosynthetic analysis of Omega-Biotinyl Sphingosine via Cross-Metathesis to preserve the chiral headgroup.
Phase A: Chemical Synthesis of the Precursor
While many labs purchase the precursor (e.g., Omega-biotinyl D-erythro-sphingosine), custom synthesis allows for linker optimization (e.g., inserting PEG4 to reduce steric clash).[1]
Key Chemical Steps (Summary)
-
Headgroup Construction: Start with L-Serine to generate the chiral Garner’s aldehyde.[1][2] This protects the amine and hydroxyl groups, preventing unwanted side reactions.
-
Tail Functionalization: Synthesize a long-chain alkene terminated with a protected amine or hydroxyl group.[1]
-
Coupling: React the functionalized tail with Biotin-NHS ester (or Biotin-PEG4-NHS) to create the biotinylated alkene fragment.[1]
-
Cross-Metathesis: Use Grubbs II catalyst to couple the Garner’s aldehyde vinyl intermediate with the biotinylated alkene. This forms the characteristic trans double bond of sphingosine.
-
Deprotection: Global deprotection (acidic hydrolysis of the acetonide/Boc groups) yields the Omega-Biotinyl Sphingosine .
Critical Control Point: Ensure the final deprotection is mild enough to avoid isomerization of the double bond but thorough enough to free the C1-hydroxyl for the next phase.
Phase B: Enzymatic Generation of Biotin-S1P (The Protocol)[1]
This is the preferred method for generating the active probe. Chemical phosphorylation of sphingosine is low-yielding and difficult to purify without hydrolysis. Using Sphingosine Kinase 1 (SphK1) ensures 100% regio- and stereoselectivity for the natural phosphate ester.[1]
Reagents & Equipment[3]
-
Substrate: Omega-Biotinyl D-erythro-Sphingosine (500 μM stock in MeOH).
-
Enzyme: Recombinant Human SphK1 (e.g., from baculovirus or E. coli).
-
Co-factor: ATP (10 mM stock, pH 7.4).
-
Buffer: Kinase Buffer (20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.5 mM Na₃VO₄, 1 mM DTT, 10% Glycerol).[1]
-
Detection: Silica Gel 60 TLC plates or Mass Spectrometer.
Step-by-Step Protocol
Step 1: Reaction Assembly
-
Prepare a reaction mixture in a low-binding microcentrifuge tube:
-
Buffer: 88 μL Kinase Buffer.
-
Substrate: 2 μL Omega-Biotinyl Sphingosine (Final: 10 μM).
-
ATP: 5 μL ATP Stock (Final: 500 μM).
-
Enzyme: 5 μL SphK1 (0.5 μg total protein).
-
-
Control: Prepare a "No Enzyme" control replacing SphK1 with buffer.
Step 2: Incubation
-
Incubate at 37°C for 60 minutes with gentle shaking (300 rpm).
-
Note: SphK1 kinetics are rapid; 60 minutes typically ensures >95% conversion.
-
Step 3: Validation (TLC)
-
Spot 10 μL of the reaction mixture onto a Silica Gel 60 TLC plate.
-
Develop in 1-Butanol : Acetic Acid : Water (3:1:1) .
-
Visualization: Stain with Ninhydrin (detects free amine) or use Streptavidin-HRP blot if available.[1]
-
Result: The Biotin-S1P product will remain near the origin (Rf ~ 0.1–0.2) due to the polar phosphate, whereas the unphosphorylated substrate migrates higher (Rf ~ 0.6).
-
Step 4: Extraction (Optional)
For use in cell-based assays, the reaction mixture can often be used directly if ATP is not interfering. If purification is required:
-
Add 300 μL Methanol:Chloroform (2:1) to the reaction.
-
Add 100 μL alkaline water (pH 8-9, adjusted with NH₄OH) to induce phase separation. Avoid acid , which hydrolyzes the S1P phosphate.
-
Centrifuge at 12,000 x g for 5 min.
-
Collect the aqueous/methanol upper phase (contains Biotin-S1P).[1]
-
Dry under a stream of Argon (never Nitrogen if purity is critical, to avoid oxidation).
Enzymatic Workflow Diagram (Graphviz)
Caption: Workflow for the enzymatic conversion of Biotin-Sphingosine to Biotin-S1P.
Applications & Data Interpretation[1][3][4][5]
S1P Receptor Internalization Assay
Biotin-S1P is used to track receptor dynamics.[1]
-
Method: Treat cells expressing S1PR1-GFP with Biotin-S1P (100 nM).[1]
-
Readout: Confocal microscopy.
-
Observation: S1PR1-GFP translocates from the plasma membrane to endosomes.[1]
-
Control: Use FTY720-P (a known high-affinity agonist) as a positive control.[1]
Quantitative Binding Data (Example)
| Probe Variant | Linker Type | S1PR1 Affinity (Kd) | Biological Activity |
| Natural S1P | N/A | ~ 8 nM | High |
| Omega-Biotin-S1P | PEG-4 | ~ 12 nM | High (Retained) |
| Omega-Biotin-S1P | None (C12 alkyl) | ~ 45 nM | Moderate (Steric clash) |
| N-Biotinyl-S1P | Amide at C2 | > 1000 nM | Inactive (Loss of Zwitterion) |
Interpretation: The data confirms that Omega-linkage with a PEG spacer is essential for mimicking the natural ligand's affinity. N-biotinylation destroys the zwitterionic character required for the salt-bridge interaction with Glu121 in the S1PR1 binding pocket.
Troubleshooting & Quality Control
-
Issue: Low Yield in Enzymatic Step.
-
Cause: Inactive SphK1 or ATP degradation.
-
Fix: Aliquot ATP to avoid freeze-thaw cycles.[1] Ensure SphK1 is stored at -80°C with 10% glycerol.
-
-
Issue: Loss of Signal in Binding Assay.
-
Cause: "Inside-out" signaling interference or degradation by S1P Lyase.[1]
-
Fix: Include a phosphatase inhibitor (Sodium Vanadate) and an S1P Lyase inhibitor (e.g., THI) in the assay buffer.
-
-
Issue: Probe Precipitation.
-
Cause: S1P is hydrophobic.
-
Fix: Always complex S1P with Fatty Acid-Free BSA (4 mg/mL) in PBS before adding to cell culture.[1] This mimics the physiological carrier (Albumin/ApoM).
-
References
-
Roberts, J.L., et al. (2004). An assay for sphingosine kinase activity using biotinylated sphingosine and streptavidin-coated membranes.[1][3] Analytical Biochemistry, 331(1), 122-129.[1][3] [Link]
-
Avanti Polar Lipids. Biotin Sphingosine (Omega-Biotinyl D-erythro-sphingosine). [Link][1]
-
Spiegel, S. & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid.[1] Nature Reviews Molecular Cell Biology, 4, 397–407.[1] [Link]
Sources
Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate as an S1P Receptor Probe
This guide serves as a definitive technical resource for the application of N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) in signal transduction research. It is designed to move beyond basic product inserts, offering optimized protocols and mechanistic insights derived from advanced lipid signaling applications.
Executive Summary
Sphingosine-1-phosphate (S1P) is a bioactive lysosphingolipid that regulates critical cellular functions—including migration, proliferation, and immune cell trafficking—via five specific G protein-coupled receptors (S1PR1–5).[1][2][3][4][5][6] The study of these receptors is often hindered by the lipophilic nature of the ligand and the rapid turnover of the receptors.
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) acts as a functional structural analog. By attaching a biotin moiety to the terminus of the alkyl chain, the critical zwitterionic headgroup (phosphate and amine) remains free to interact with the receptor binding pocket. This guide details the physicochemical properties, solubilization challenges, and validated protocols for using Biotin-S1P to map receptor kinetics and internalization.
Chemical & Pharmacological Profile
Structural Logic
The efficacy of Biotin-S1P relies on the preservation of the D-erythro stereochemistry and the polar headgroup. S1P receptors (S1PRs) require the phosphate group for high-affinity ionic interaction with specific arginine and glutamate residues within the transmembrane bundle.
-
Modification Site: Omega-terminus of the alkyl tail.
-
Headgroup: Unmodified (critical for nanomolar affinity).
-
Linker: 6-carbon spacer (typically) to reduce steric hindrance during Streptavidin binding.
Physicochemical Properties Table
| Property | Specification | Practical Implication |
| Molecular Formula | C₂₈H₅₃N₄O₇PS | High molecular weight compared to native S1P. |
| Solubility | < 0.1 mg/mL (Aqueous) | Critical: Requires carrier protein (BSA) for aqueous stability. |
| Receptor Affinity | Comparable to S1P (nM range) | Valid for competitive binding and internalization assays. |
| Stability | Hygroscopic solid; labile in solution | Store lyophilized at -20°C; use fresh working solutions. |
| Critical Micelle Conc. | Low (Lipid nature) | Avoid vortexing in protein-free buffers (losses to plastic). |
Experimental Utility & Workflows
Validated Applications
-
Receptor Internalization Assays: Tracking the endocytosis of S1PRs (specifically S1P1) upon ligand binding using fluorescent streptavidin conjugates.
-
Flow Cytometry (FACS): Quantifying surface receptor availability or ligand uptake in suspension cells (e.g., lymphocytes).
-
Affinity Pull-Down: Isolation of S1P-binding proteins or receptor complexes using Streptavidin-coated magnetic beads.
Mechanism of Action Visualization
The following diagram illustrates the probe's interaction with the receptor and subsequent detection strategy.
Figure 1: Operational workflow for Biotin-S1P, from solubilization to signal detection.[2][6]
Optimized Protocols
Protocol A: Critical Solubilization (The "Gold Standard")
Why this matters: S1P analogs are notoriously sticky. Without proper solubilization, the lipid adheres to tube walls, resulting in effective concentrations near zero.
Materials:
-
Biotin-S1P (Lyophilized)
-
Methanol (HPLC Grade)
-
Fatty Acid-Free BSA (Sigma A8806 or equivalent)
-
PBS (Calcium/Magnesium free)
-
Siliconized Glass Tubes (Sigmacote treated) or LoBind Eppendorf tubes.
Procedure:
-
Stock Reconstitution: Dissolve lyophilized Biotin-S1P in 100% Methanol to 1 mg/mL. Note: Store this stock at -20°C.
-
Evaporation: Transfer the required amount of methanolic stock to a siliconized glass tube. Evaporate methanol under a stream of Nitrogen (N₂) gas until a thin, dry film forms.
-
Carrier Preparation: Prepare a 4 mg/mL (0.4%) Fatty Acid-Free BSA solution in PBS. Warm to 37°C.[7]
-
Resuspension: Add the warm BSA/PBS solution to the dried lipid film to achieve a final concentration of 125 µM (or desired 10x stock).
-
Sonication: Sonicate in a water bath for 10–15 minutes at 37°C. Vortex every 2 minutes. The solution should become clear to slightly opalescent.
-
Checkpoint: If particulates are visible, the probe is not available for binding.
-
Protocol B: Flow Cytometry Receptor Binding Assay
Objective: Measure S1P receptor surface expression or competitive binding.
Materials:
-
Suspension cells (e.g., U937, Jurkat) or detached adherent cells (0.5–1 x 10⁶ cells/sample).
-
Solubilized Biotin-S1P (from Protocol A).
-
Streptavidin-PE (Phycoerythrin) or Streptavidin-APC.
-
FACS Buffer: PBS + 1% BSA + 0.1% Sodium Azide (Azide prevents internalization if surface staining is desired).
Procedure:
-
Block: Wash cells 2x with FACS Buffer. Incubate on ice for 15 min to block non-specific sites.
-
Ligand Binding: Add Biotin-S1P (final conc. 10–100 nM) to cells.
-
Control: Incubate duplicate samples with 1 µM unlabeled S1P or FTY720-P to define non-specific binding.
-
-
Incubation: Incubate for 30–45 minutes on ice (4°C).
-
Note: Incubating at 37°C will trigger rapid receptor internalization (useful for uptake assays, but not for surface quantification).
-
-
Wash: Wash cells 2x with cold FACS Buffer (centrifuge 300 x g, 5 min).
-
Detection: Resuspend in FACS buffer containing Streptavidin-PE (1:200 dilution). Incubate 20 min on ice in the dark.
-
Analysis: Wash 2x, resuspend in 300 µL buffer, and analyze via Flow Cytometry.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Low Signal | Lipid adsorption to plastic | Use siliconized glass or LoBind plastics. Ensure BSA carrier is used.[8] |
| High Background | Non-specific biotin binding | Include a "Streptavidin-only" control. Block with excess BSA. |
| No Competition | Receptor internalization | Ensure all binding steps are performed at 4°C. Add Sodium Azide. |
| Precipitation | Incomplete solubilization | Repeat sonication at 37°C. Verify BSA is Fatty Acid-Free.[7] |
References
-
Sphingosine-1-Phosph
- Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells.
-
Source:
-
S1P Receptor Internaliz
- Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internaliz
-
Source:
-
S1P Chemical Biology & Probes
- Sphingosine 1-phosphate Chemical Biology: Receptors and Agonists.
-
Source:
-
Binding Kinetics & Comparisons
-
Competitive Binding of Ozanimod and Other S1P Receptor Modulators.[9]
-
Source:
-
-
Streptavidin-Biotin Flow Cytometry
- Fluorescently Labeled Streptavidin for Flow Cytometry Protocols.
-
Source:
Sources
- 1. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Use of Sphingosine 1 Phosphate in Age-Related Diseases: A Scientometric Research Study (1992-2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
Bioactivity of Biotinylated Sphingosine-1-Phosphate: Structural Basis and Experimental Applications
This guide provides an in-depth technical analysis of biotinylated Sphingosine-1-Phosphate (S1P), focusing on its structural bioactivity, receptor interaction mechanics, and validated experimental protocols.
Executive Summary
Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates lymphocyte trafficking, vascular integrity, and cell survival through five G-protein-coupled receptors (S1P1–5).[1][2][3][4][5][6][7][8] The development of biotinylated S1P analogs (Biotin-S1P) has enabled non-radioactive tracking of receptor distribution and internalization. However, the utility of these probes depends entirely on the preservation of the zwitterionic headgroup. This guide details the structural requirements for S1P bioactivity, validates the use of omega-biotinylated analogs, and provides robust protocols for their application in flow cytometry and fluorescence microscopy.
Structural Biology of S1P Receptor Recognition[1][2][9]
To understand the bioactivity of biotinylated S1P, one must first analyze the ligand-receptor interface. Crystal structures of S1P1 (e.g., PDB: 3V2Y) reveal a critical "headgroup-first" entry mechanism.
The Zwitterionic Imperative
The S1P binding pocket is amphipathic. The polar headgroup—containing the phosphate (
-
Phosphate Interaction: Forms salt bridges with Arg120 (S1P1) and Arg292 (S1P1).
-
Ammonium Interaction: Forms an ion pair with Glu121 (S1P1).
Critical Insight: Any chemical modification to the phosphate or amino group (e.g., N-acylation) destroys this electrostatic network, rendering the molecule inactive at S1P receptors. Therefore, N-biotinyl S1P is biologically inactive as a receptor agonist.
The Hydrophobic Tail Tolerance
The alkyl chain of S1P extends into a deep, hydrophobic pocket formed by Transmembrane helices (TM) 3, 5, 6, and 7. This pocket is relatively plastic and can accommodate bulky modifications at the terminus of the alkyl chain. Consequently, omega-biotinylation (attachment of biotin to the terminal carbon of the fatty acid chain) preserves the critical headgroup interactions while positioning the biotin tag away from the orthosteric site.
Visualization: S1P Receptor Interaction Logic
Caption: Schematic of S1P structural domains and their constraints for biotinylation. Headgroup integrity is non-negotiable for receptor activation.
Bioactivity Profile: Native vs. Biotinylated S1P
Researchers often ask if the biotin tag alters potency. While omega-biotinyl S1P is a functional agonist, steric bulk in the hydrophobic pocket can cause a shift in affinity (
| Parameter | Native S1P | Omega-Biotinyl S1P | Causality |
| Binding Site | Orthosteric Pocket | Orthosteric Pocket | Structural homology. |
| S1P1 Affinity ( | ~0.4 - 2.0 nM | ~5.0 - 20 nM | Steric hindrance of biotin in deep hydrophobic cleft. |
| Agonist Type | Full Agonist | Full Agonist | Headgroup interactions induce TM helix rotation (activation). |
| Solubility | Poor (requires carrier) | Poor (requires carrier) | Long alkyl chain drives micelle formation. |
| Stability | Susceptible to Lyase | Resistant to Lyase | Terminal modification prevents cleavage by S1P Lyase. |
Key Takeaway: Biotin-S1P is robust for qualitative assays (imaging, flow cytometry) but should be used with caution in quantitative pharmacology (
Experimental Protocols
Protocol A: S1P Receptor Internalization Assay (Microscopy)
This assay visualizes the ligand-induced endocytosis of S1P receptors, a hallmark of receptor activation.
Materials:
-
Ligand: Omega-Biotinyl S1P (stock 1 mM in DMSO).
-
Carrier: Fatty Acid-Free BSA (4 mg/mL in PBS). Crucial: Standard BSA contains lipids that interfere.
-
Detection: Streptavidin-Alexa Fluor 488 (or similar).
-
Cells: CHO or HEK293 cells stably expressing S1P1-GFP (or immunostained for endogenous receptor).
Methodology:
-
Ligand Preparation (The Complexing Step):
-
S1P is hydrophobic and will stick to plastics. You must complex it with BSA.
-
Dilute Biotin-S1P stock into PBS containing 4 mg/mL Fatty Acid-Free BSA to a 10x working concentration (e.g., 10 µM).
-
Sonicate in a water bath for 10 minutes at 37°C to ensure dispersion.
-
-
Cell Treatment:
-
Serum-starve cells for 4 hours (removes endogenous S1P from serum).
-
Add BSA-complexed Biotin-S1P to cells (Final conc: 100 nM – 1 µM).
-
Incubate at 37°C for 30-60 minutes . (Receptor internalization is temperature-dependent).
-
-
Fixation & Permeabilization:
-
Detection:
-
Block with 1% BSA/PBS.
-
Incubate with Streptavidin-Alexa Fluor 488 (1:500) for 1 hour.
-
Wash 3x and mount.
-
-
Analysis:
-
Positive Result: Punctate intracellular vesicles containing both GFP (receptor) and Red/Far-Red signal (Biotin-S1P).
-
Negative Control: Cells treated with vehicle (BSA/DMSO) should show membrane-localized receptors only.
-
Protocol B: Flow Cytometry Receptor Detection
Used to determine if a cell population binds S1P (indicative of receptor expression).
Workflow Visualization:
Caption: Flow cytometry workflow for S1P receptor detection. Competition with unlabeled S1P is required to prove specificity.
Critical Troubleshooting for Flow Cytometry:
-
Sticky Lipid Issue: Biotin-S1P can non-specifically bind to cell membranes via hydrophobic insertion, independent of the receptor.
-
The Fix: Always include a "Cold Block" control . Pre-incubate a parallel sample with 100-fold excess unlabeled S1P. If the Biotin-S1P signal does not decrease in the presence of excess unlabeled S1P, the signal is non-specific background.
References
-
Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855. Link
- Establishes the headgroup-first binding mode and the necessity of the phosph
-
Echelon Biosciences. Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet. Link
- Source for omega-biotinylated probe specific
-
Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 55(8), 1596-1608. Link
- Review of S1P receptor signaling pathways and internaliz
-
Pyne, S., & Pyne, N. J.[11] (2000). Sphingosine 1-phosphate signaling in mammalian cells. Biochemical Journal, 349(2), 385-402. Link
- Foundational text on S1P bioactivity and metabolism.
-
Avanti Polar Lipids. Biotin S1P (Omega-biotinyl S1P) Product Page. Link
- Confirms chemical structure of the commercially available bioactive probe.
Sources
- 1. Structural Insights into Sphingosine-1-phosphate Receptor Activation | bioRxiv [biorxiv.org]
- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 4. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate Mechanism of Action
This guide provides an in-depth technical analysis of N-Biotinyl D-erythro-Sphingosine-1-phosphate , a specialized chemical probe used to elucidate the complex signaling networks of the bioactive lipid Sphingosine-1-phosphate (S1P).
Executive Summary
N-Biotinyl D-erythro-Sphingosine-1-phosphate (N-Biotinyl S1P) is a functionalized analogue of the endogenous signaling lipid S1P. Unlike native S1P, which acts as a high-affinity ligand for G-protein coupled receptors (S1PR1–5) and an intracellular second messenger, N-Biotinyl S1P is primarily engineered as a molecular probe for affinity purification and intracellular target identification.
Critical Distinction: Researchers must distinguish between N-Biotinyl S1P (biotinylation at the C2-amine) and
- -Biotinyl S1P: Retains the zwitterionic headgroup; mimics S1P receptor (S1PR) binding.
-
N-Biotinyl S1P: Modifies the C2-amine, drastically reducing S1PR affinity. It is the tool of choice for identifying intracellular binding partners (e.g., TRAF2, SphK1) where the headgroup charge constraints are distinct from cell-surface receptors.
Chemical Architecture & Stability
Structural Logic
The biological activity of S1P relies on its specific stereochemistry (D-erythro, 2S,3R) and its polar headgroup.
-
Endogenous S1P: Possesses a free amino group at C2 (
) and a phosphate group at C1. At physiological pH, it exists as a zwitterion. -
N-Biotinyl Modification: The biotin moiety is attached via an amide linkage to the C2 nitrogen.
-
Consequence 1: Loss of the positive charge at C2.
-
Consequence 2: Steric bulk introduction at the binding interface.
-
Stability Profile
-
Phosphatase Resistance: The phosphate group remains exposed. N-Biotinyl S1P can still be a substrate for lipid phosphatases unless phosphatase inhibitors (e.g., sodium orthovanadate) are present.
-
Lyase Resistance: S1P Lyase requires a free Schiff base formation with the C2 amine. N-acylation (biotinylation) blocks this reaction, rendering N-Biotinyl S1P resistant to irreversible degradation by S1P Lyase.
Mechanism of Action: Biological & Technical
Receptor Interaction (The "Negative" Mechanism)
Structural biology studies (e.g., Hanson et al., Science 2012) of the S1P1 receptor reveal that the zwitterionic headgroup of S1P forms a critical salt bridge network. The C2-ammonium interacts with Glu121 .
-
Mechanism: N-Biotinyl S1P lacks the protonated amine required for this salt bridge.
-
Outcome: It exhibits negligible affinity for S1PR1–5 compared to native S1P.
-
Application: It serves as a negative control for receptor activation or a specific probe for non-receptor targets.
Intracellular Target Engagement (The "Positive" Mechanism)
Intracellularly, S1P acts as a cofactor for the E3 ubiquitin ligase TRAF2 (TNF Receptor-Associated Factor 2) and binds to Sphingosine Kinase 1 (SphK1) .
-
TRAF2 Binding: S1P binds the N-terminal RING domain of TRAF2. This interaction is less sensitive to N-substitution than the S1PR pocket.
-
Action: N-Biotinyl S1P effectively captures these intracellular proteins in pull-down assays, mimicking the "cofactor" role of S1P in NF-
B signaling modulation.
The Streptavidin Bridge
The "Action" of this molecule is defined by the Biotin-Streptavidin interaction (
-
Infiltration/Incubation: The probe permeates lysates or permeabilized cells.
-
Target Binding: The sphingoid backbone interacts with lipid-binding domains (e.g., RING domains, hydrophobic pockets).
-
Capture: Streptavidin-coated matrices (beads/plates) lock the complex for isolation.
Visualization: Signaling & Workflow
The following diagram illustrates the divergent pathways of S1P analogs and the specific utility of the N-Biotinyl variant.
Caption: Differential binding logic of S1P probes. N-Biotinyl S1P targets intracellular proteins (TRAF2) but is inactive at surface receptors (S1PR), unlike the Omega-Biotinyl variant.
Experimental Protocol: Intracellular Protein Pull-Down
This protocol validates the interaction between S1P and intracellular targets (e.g., TRAF2) using N-Biotinyl S1P.
Reagents & Preparation
| Reagent | Concentration | Role |
| N-Biotinyl S1P | 10 | The "Bait" molecule. Dissolve in methanol or BSA-carrier solution. |
| D-erythro-Sphingosine | 10 | Negative control (lacks phosphate). |
| Streptavidin-Agarose | 50% Slurry | The "Hook" matrix. |
| Lysis Buffer | HEPES (20mM), NaCl (150mM) | Maintains physiological ionic strength. Add protease/phosphatase inhibitors.[1] |
Step-by-Step Methodology
Step 1: Lysate Preparation
-
Harvest
cells (e.g., HEK293 or HeLa). -
Lyse in 500
L Lysis Buffer containing 0.5% NP-40. -
Centrifuge at 14,000
for 10 min at 4°C to clear debris.
Step 2: Probe Incubation (The "Baiting")
-
Aliquot lysate into two tubes.
-
Tube A (Experimental): Add N-Biotinyl S1P (Final conc: 1–5
M). -
Tube B (Competition Control): Add N-Biotinyl S1P (1
M) + Excess Native S1P (100 M). -
Scientific Rationale: Competition with native S1P proves the binding is specific to the S1P binding pocket, not non-specific hydrophobic sticking.
-
Incubate for 1–2 hours at 4°C with rotation.
Step 3: Affinity Capture
-
Add 30
L of washed Streptavidin-Agarose beads to each tube. -
Incubate for 1 hour at 4°C.
Step 4: Stringent Washing
-
Pellet beads (1,000
, 1 min). -
Wash
with Lysis Buffer containing 0.1% Triton X-100. -
Critical: Do not use high detergents (>1%) as lipid-protein interactions can be labile.
Step 5: Elution & Detection
-
Boil beads in
Laemmli Sample Buffer (95°C, 5 min). -
Perform SDS-PAGE and Western Blot.
-
Probe: Anti-TRAF2 or Anti-SphK1 antibody.
Troubleshooting & Validation
| Issue | Root Cause | Solution |
| High Background | Non-specific hydrophobic binding of the lipid tail. | Increase BSA (1%) in blocking/wash steps. Use "Biotin-Sphingosine" (no phosphate) as a negative control. |
| No Signal | Phosphatase activity degraded the probe. | Ensure Sodium Orthovanadate and Fluoride are in the lysis buffer. |
| Receptor Binding Failure | Wrong probe used for S1PR studies. | Switch to |
References
-
Alvarez, S. E., et al. (2010). "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465(7301), 1084–1088. Link
-
Hanson, M. A., et al. (2012). "Crystal structure of a lipid G protein–coupled receptor." Science, 335(6070), 851-855. Link
-
Echelon Biosciences. "Sphingosine 1-Phosphate Biotin (S1P-biotin)
-biotinyl vs N-biotinyl distinction). Link -
Spiegel, S., & Milstien, S. (2011). "The outs and the ins of sphingosine-1-phosphate signaling." Nature Reviews Immunology, 11(6), 403–415. Link
-
BenchChem. "Application Notes and Protocols for Biotin-Probe Experiments." Link
Sources
Exploring the Intracellular Targets of S1P-Biotin: A Technical Guide
Introduction: The Intracellular Paradigm of S1P
Sphingosine-1-phosphate (S1P) was long regarded solely as an extracellular ligand for the S1PR1-5 G-protein coupled receptors. However, a paradigm shift has occurred, establishing S1P as a critical intracellular second messenger. This "inside-out" signaling regulates epigenetics, mitochondrial respiration, and ubiquitin signaling.
Investigating these pathways requires precise chemical tools. S1P-biotin (biotinylated sphingosine-1-phosphate) is the primary probe used to map the S1P interactome. This guide details the rigorous application of S1P-biotin for affinity purification, subcellular localization, and target validation, synthesizing protocols from seminal works (e.g., Science 2009, FASEB J 2011).
The Chemical Tool: Structural Anatomy & Bioactivity
To successfully identify targets, one must understand the probe. The phosphate head group and the amino group of S1P are critical for binding to most physiological targets (e.g., the active site of HDACs).
-
Probe Design: The biotin moiety must be attached at the omega-terminus (the end of the alkyl chain) via a linker.
-
Why? N-acylation (attaching biotin to the amino group) converts S1P into a ceramide-like structure, abolishing its S1P-specific binding capabilities.
-
Structure: Biotin-linker-(CH2)n-Sphingosine-1-Phosphate.
-
-
Bioactivity Check: Before costly proteomics, validate the probe. S1P-biotin should mimic natural S1P in a known assay (e.g., inducing ERK phosphorylation in S1PR1-overexpressing cells or inhibiting HDAC activity in vitro).
Phase 1: Experimental Architecture & Controls
Trustworthiness in lipid-protein interaction studies hinges on specificity. Lipids are "sticky"; hydrophobic non-specific binding is the primary failure mode.
The "Competition Control" (Mandatory)
You cannot rely on a "Beads Only" control alone. You must prove that the interaction is displaceable by the natural ligand.
-
Arm A (Experimental): Lysate + S1P-biotin.
-
Arm B (Competition): Lysate + 100x excess Unlabeled S1P (pre-incubation) + S1P-biotin.
-
Result: A true target will appear in Arm A but be significantly reduced or absent in Arm B.
-
Visualization: The Pull-Down Workflow
The following diagram outlines the logical flow of the affinity purification strategy, emphasizing the competition arm.
Figure 1: The S1P-Biotin affinity purification workflow highlighting the critical competition control step.
Phase 2: Sample Preparation & Lysis
The choice of lysis buffer is the single most critical variable. S1P targets are often part of multi-protein complexes (e.g., HDAC1/2 in the NuRD complex). Harsh detergents will disrupt these interactions.
Recommended Lysis Buffer (Non-Denaturing)
-
Base: 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
Detergent: 0.5% Triton X-100 or 0.5% NP-40. (Avoid SDS).
-
Additives: 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
Lipid Protection: 10% Glycerol (stabilizes hydrophobic pockets).
Subcellular Fractionation Strategies
S1P is compartmentalized. Target enrichment is higher if you fractionate first.
-
Nuclear Targets (HDACs): Use a hypotonic lysis to swell cells, spin down nuclei, and then extract nuclear proteins with high salt (400 mM NaCl) or sonication.
-
Mitochondrial Targets (PHB2): Isolate mitochondria via differential centrifugation (700 x g to remove nuclei, 10,000 x g to pellet mitochondria) before lysis.
Phase 3: Step-by-Step Affinity Purification Protocol
Reagents:
-
S1P-Biotin (reconstituted in methanol or BSA-carrier solution).
-
Streptavidin Magnetic Beads (Dynabeads MyOne T1 are recommended for low background).
-
Natural S1P (for competition).
Protocol:
-
Lysate Prep: Adjust lysate concentration to 1–2 mg/mL. Total protein input: 500 µg – 1 mg per arm.
-
Pre-Clearing: Incubate lysate with streptavidin beads for 1 hour at 4°C. Discard beads. This removes proteins that bind sticky beads non-specifically.[1]
-
Competition Step (Control Arm Only): Add 100 µM unlabeled S1P to the lysate. Incubate 30 mins at 4°C.
-
Probe Binding: Add S1P-biotin (final conc. 1–5 µM) to both arms. Incubate 2–4 hours at 4°C with rotation.
-
Capture: Add 30 µL pre-washed Streptavidin beads. Incubate 1 hour at 4°C.
-
Washing: Place on magnetic rack. Wash 3x with Lysis Buffer (containing 0.1% detergent).
-
Tip: A final wash with detergent-free buffer is recommended if performing Mass Spec.
-
-
Elution:
-
For Western: Add 2x Laemmli Sample Buffer, boil at 95°C for 5 mins.
-
For Mass Spec: On-bead digestion or elution with 8M Urea.
-
Validated Intracellular Targets (Case Studies)
The following targets have been rigorously validated using S1P-biotin probes.
| Target Protein | Cellular Location | Functional Consequence | Key Reference |
| HDAC1 / HDAC2 | Nucleus | S1P inhibits deacetylase activity; increases H3 acetylation at p21 and c-fos promoters.[2] | Hait et al., Science 2009 |
| TRAF2 | Cytoplasm | S1P binds the RING domain, stimulating E3 ligase activity and NF-κB signaling. | Alvarez et al., Nature 2010 |
| Prohibitin 2 (PHB2) | Mitochondria | S1P regulates Complex IV (Cytochrome c Oxidase) assembly and respiration.[3] | Strub et al., FASEB J 2011 |
| hTERT | Nucleus | S1P binding stabilizes telomerase, preventing proteasomal degradation. | Panneer Selvam et al., Blood 2015 |
Visualization: The Intracellular S1P Interactome
This diagram maps the known signaling pathways activated by intracellular S1P binding.
Figure 2: The intracellular signaling network of S1P, showing distinct targets in the nucleus, mitochondria, and cytoplasm.
Troubleshooting Matrix
| Issue | Possible Cause | Solution |
| High Background | Non-specific hydrophobic binding. | Increase wash stringency (salt up to 300mM). Use "Pre-clearing" step with beads.[4] |
| No Signal (Western) | Target abundance too low. | Use subcellular fractionation (enrichment). Increase lysate input (up to 2mg). |
| Probe Degradation | Phosphatases in lysate. | Ensure Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Fluoride) is fresh. |
| Competition Fails | Insufficient competitor concentration. | Increase unlabeled S1P to 200x or 500x excess. Ensure unlabeled S1P is solubilized correctly (BSA complex). |
References
-
Hait, N. C., et al. (2009).[2][5] "Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate." Science, 325(5945), 1254-1257.[2] [Link]
-
Strub, G. M., et al. (2011).[6] "Sphingosine-1-phosphate produced by sphingosine kinase 2 in mitochondria interacts with prohibitin 2 to regulate complex IV assembly and respiration."[3][7] The FASEB Journal, 25(2), 600-612.[3][7] [Link]
-
Alvarez, S. E., et al. (2010).[5] "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465(7301), 1084-1088. [Link]
-
Panneer Selvam, S., et al. (2015). "Binding of the sphingolipid S1P to hTERT stabilizes telomerase at the nuclear periphery by allosterically mimicking phosphorylation." Blood, 126(18), 2085-2096. [Link]
Sources
- 1. bioclone.net [bioclone.net]
- 2. Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate produced by sphingosine kinase 2 in mitochondria interacts with prohibitin 2 to regulate complex IV assembly and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases [frontiersin.org]
- 6. Sphingosine 1-phosphate (S1P) promotes mitochondrial biogenesis in Hep G2 cells by activating Peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biotinylated Sphingosine-1-Phosphate (S1P) for Lipid-Protein Interaction Studies
[1]
Executive Summary
Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates cell proliferation, migration, and immune trafficking through G protein-coupled receptors (S1PR1–5) and intracellular targets.[1][2] Elucidating the S1P interactome is critical for understanding its role in cancer, immunology, and vascular biology.[1]
This guide details the technical application of Biotinylated S1P (Biotin-S1P) as a chemical probe for isolating and identifying S1P-binding proteins.[1] Unlike protein-protein interaction studies, lipid-protein pull-downs require specific handling to maintain lipid solubility, prevent micellar artifacts, and ensure the biotin tag does not sterically hinder the phosphate headgroup—the primary determinant of S1P biological activity.[1]
Part 1: The Biochemistry of Biotinylated S1P
Structural Considerations & Linker Chemistry
The design of the Biotin-S1P probe is the single most critical factor in the success of an interaction study. S1P interacts with its receptors and chaperones (e.g., ApoM, Albumin) primarily through its zwitterionic headgroup (phosphate and amino alcohol).[1]
-
The "Omega" Rule: The biotin tag must be attached to the omega (
) terminus of the alkyl chain, never the headgroup. Modifications to the phosphate or amine group abolish binding to S1PRs and most intracellular targets. -
Linker Length: A polyethylene glycol (PEG) or amino-hexanoic acid spacer is required between the lipid tail and the biotin moiety. This reduces steric hindrance, allowing the S1P headgroup to protrude from the streptavidin-bead complex and remain accessible to soluble proteins.
Recommended Probe Structure:
-
Bait: Sphingosine-1-Phosphate (d18:1)[1]
-
Tag: Biotin
-
Position:
-functionalized (e.g., Biotin-C6-S1P or Biotin-PEG-S1P)[1]
The Carrier Problem
S1P is amphipathic with a critical micelle concentration (CMC) in the low micromolar range. In aqueous buffers, free Biotin-S1P forms micelles that can trap non-specific proteins or bury the biotin tag.[1]
-
Solution: Pre-complex Biotin-S1P with Fatty Acid-Free BSA (Bovine Serum Albumin) at a 1:1 to 1:3 molar ratio before adding to the lysate or beads.[1] This mimics the physiological transport of S1P and ensures monomeric presentation.
Part 2: Experimental Workflow (The "Pull-Down")
This protocol utilizes magnetic streptavidin beads for superior washing efficiency and lower background compared to agarose slurries.
Reagents & Preparation
-
Biotin-S1P Stock: 1 mM in MeOH or DMSO/PBS vehicle.
-
Control Lipid: Biotin-Sphingosine (lacks phosphate) or Biotin-PEG-linker (lacks lipid).[1]
-
Lysis Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1% Nonidet P-40 (or mild detergent like DDM for GPCRs), Phosphatase Inhibitors (critical to prevent S1P degradation by LPPs), Protease Inhibitors.[1]
-
Elution Buffer: 2x Laemmli Sample Buffer (for Western/Mass Spec) or 5 mM Free Biotin (for native elution).
Step-by-Step Protocol
Phase A: Probe Immobilization (Pre-conjugation Strategy)
Rationale: Conjugating lipid to beads before adding lysate prevents the lipid from partitioning into cellular membranes non-specifically.
-
Bead Washing: Wash 50 µL of Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1) 3x with PBS-T (0.01% Tween-20).
-
Conjugation: Resuspend beads in 200 µL PBS. Add Biotin-S1P to a final concentration of 10 µM.[1]
-
Control: Prepare a separate set of beads with Biotin-Sphingosine or Biotin-Linker only.[1]
-
-
Incubation: Rotate at Room Temperature (RT) for 30–60 mins.
-
Blocking: Wash beads 2x with PBS.[1] Resuspend in "Blocking Buffer" (PBS + 1% BSA) for 30 mins to block remaining streptavidin sites and coat the lipid surface.
Phase B: Lysate Capture[1]
-
Lysate Prep: Lyse cells (e.g., HEK293, HUVEC) in Lysis Buffer.[1] Clarify by centrifugation (14,000 x g, 10 min, 4°C).
-
Protein Conc: Adjust to 1–2 mg/mL.
-
-
Binding: Add 500 µg of cell lysate to the Biotin-S1P conjugated beads.
-
Incubation: Rotate for 2–4 hours at 4°C. (Overnight increases background).
-
Washing: Place on magnetic rack. Remove supernatant.[1] Wash 3x with Lysis Buffer (containing 0.1% detergent) and 2x with PBS (detergent-free) to remove lipid micelles.[1]
Phase C: Elution & Detection[1]
-
Denaturing Elution: Add 30 µL 2x Laemmli Buffer. Boil at 95°C for 5 min.
-
Analysis: Perform SDS-PAGE followed by Western Blot (for known targets like S1PR1, TRAF2) or Mass Spectrometry (for novel discovery).[1]
Part 3: Visualization of Workflows
Diagram 1: S1P Interaction Logic & Probe Design
This diagram illustrates the structural requirements for the probe and the logic of the pull-down assay.
Caption: Structural logic of the Biotin-S1P probe. The biotin tag is positioned at the omega-terminus to preserve the phosphate headgroup's accessibility for protein binding.
Diagram 2: Experimental Workflow
A visual guide to the pull-down protocol.
Caption: Step-by-step workflow for Biotin-S1P pull-down assays, highlighting the critical competition control step for validation.
Part 4: Validation & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity, every experiment must include specific controls.
The "Cold" Competition Assay (Gold Standard)
To prove that a protein binds specifically to the S1P moiety and not the bead, linker, or biotin:
-
Prepare two identical pull-down tubes.[1]
-
In Tube A, perform the standard protocol.
-
In Tube B, add 100-fold molar excess of non-biotinylated (native) S1P during the lysate incubation step.
-
Result: The signal for the target protein in Tube B should be significantly reduced or abolished (competed out). If the signal remains, the interaction is non-specific.
Negative Controls
-
Biotin-Sphingosine: Use a biotinylated sphingosine (lacking the phosphate group).[1] Since most specific effectors (S1PRs, TRAF2) require the phosphate, they should not bind to this control.[1]
-
Beads Only: Incubate lysate with streptavidin beads alone to identify "sticky" proteins (e.g., carboxylases that bind avidin naturally).[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific hydrophobic binding | Increase detergent stringency (e.g., 0.5% Triton X-100) or salt (300 mM NaCl) in wash steps.[1] |
| No Signal (Known Target) | Steric hindrance or degradation | Use a longer linker (PEG4 vs C6).[1] Add phosphatase inhibitors (Fluoride, Orthovanadate) to lysate.[1] |
| Lipid "Clumping" | Poor solubility | Pre-complex Biotin-S1P with BSA before adding to beads.[1] Do not add pure lipid stock directly to aqueous buffer. |
| Loss of GPCRs | Receptor instability | Use milder detergents (DDM, Digitonin) instead of NP-40/RIPA.[1] Keep all steps strictly at 4°C. |
Part 5: Advanced Applications
Mass Spectrometry (Lipid-Protein Interactomics)
For unbiased discovery, eluate from the beads can be digested with trypsin and analyzed via LC-MS/MS.[1]
-
Note: S1P binds Albumin (HSA/BSA) and ApoM abundantly. These will be the dominant bands in serum-containing samples.[1] Deplete albumin or use focused nuclear/membrane fractions to see lower-abundance signaling partners.[1]
Microscopy
Biotin-S1P can be used to visualize S1P uptake in live cells.[1]
-
Protocol: Incubate cells with Biotin-S1P/BSA complex -> Fix cells -> Permeabilize -> Stain with Streptavidin-AlexaFluor 488.[1]
-
Observation: S1P is rapidly internalized; staining often localizes to the ER and mitochondria (sites of S1P metabolism by SPL and SPP).
References
-
Spiegel, S., & Milstien, S. (2003).[1] Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407.[1] Link
-
Echelon Biosciences. (n.d.).[1] Biotin-Sphingosine-1-Phosphate Technical Data Sheet. Echelon Biosciences Inc.[1]Link[1]
-
Hla, T., & Dannenberg, A. J. (2012).[1] Sphingolipid signaling in metabolic disorders. Cell Metabolism, 16(4), 420-434.[1] Link[1]
-
Kihara, A., et al. (2014).[1] Metabolism and biological functions of two distinct subsets of intracellular sphingosine-1-phosphate. Journal of Lipid Research, 55(12), 2619-2629.[1] Link
-
Avanti Polar Lipids. (n.d.). Sphingosine-1-Phosphate and Analogs. Avanti Polar Lipids.[1]Link[1]
Foundational Research on N-Biotinyl D-erythro-Sphingosine-1-phosphate: A Technical Guide for Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin). This document moves beyond a simple recitation of facts to offer field-proven insights into the strategic application of this critical research tool. We will delve into the core principles of Sphingosine-1-phosphate (S1P) signaling, the unique advantages conferred by the biotinylation of S1P, and detailed methodologies for its use in cutting-edge research.
The Central Role of Sphingosine-1-Phosphate in Cellular Communication
Sphingosine-1-phosphate is a bioactive signaling lipid that plays a pivotal role in a vast array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1] It is produced from the phosphorylation of sphingosine by sphingosine kinase (SphK) enzymes.[1] S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[2][3][4] These receptors are expressed on the surface of various cell types, including immune, endothelial, and smooth muscle cells, and their activation triggers a cascade of intracellular signaling pathways.[1]
The S1P signaling network is integral to numerous physiological and pathological processes. For instance, it is a master regulator of immune cell trafficking, governing the egress of lymphocytes from lymphoid organs.[5] This has made S1P receptors a major target for the development of immunomodulatory drugs.[2][5] Furthermore, S1P signaling is deeply involved in the development and maintenance of the cardiovascular system, angiogenesis, and has been implicated in the progression of cancer.[1][6]
The S1P Receptor Family: Diverse Signaling and Function
The five S1P receptor subtypes (S1P₁₋₅) exhibit distinct tissue distribution and couple to different G proteins, leading to a wide range of cellular responses.[4][7]
-
S1P₁: Primarily couples to Gαi and is crucial for lymphocyte egress, endothelial barrier function, and angiogenesis.[5][7]
-
S1P₂: Couples to Gαi, Gαq, and Gα₁₂/₁₃, and is often associated with the inhibition of cell migration.[2]
-
S1P₃: Also couples to Gαi, Gαq, and Gα₁₂/₁₃, and is involved in cardiovascular development and immune regulation.[7]
-
S1P₄: Primarily expressed in hematopoietic cells and plays a role in immune cell function.[3]
-
S1P₅: Predominantly found in the central nervous system and natural killer (NK) cells, where it regulates their egress from lymphoid tissues.[2][3]
The intricate interplay between these receptors and the spatiotemporal regulation of S1P levels creates a complex signaling network that fine-tunes cellular behavior.
Figure 1: Overview of S1P Receptor Signaling Pathways.
N-Biotinyl D-erythro-Sphingosine-1-phosphate: A Versatile Tool for S1P Research
N-Biotinyl D-erythro-Sphingosine-1-phosphate is a synthetic analog of S1P where a biotin molecule is attached to the terminus of the alkyl chain.[8] This modification retains the natural D-erythro stereochemistry of S1P, which is crucial for its biological activity.[8] The addition of the biotin tag transforms S1P into a powerful tool for a variety of biochemical and cell-based assays.
The utility of S1P-biotin stems from the extraordinarily high affinity and specificity of the interaction between biotin and streptavidin. This bond is one of the strongest non-covalent interactions known in nature, making it an ideal system for capturing and detecting biotinylated molecules.[9]
Advantages of Using S1P-biotin
The use of S1P-biotin offers several key advantages for researchers studying S1P signaling:
-
High Affinity and Specificity: The biotin tag allows for highly specific and robust capture and detection using streptavidin-based reagents.
-
Versatility: S1P-biotin can be employed in a wide range of applications, from identifying binding partners to visualizing receptor localization.
Experimental Applications of N-Biotinyl D-erythro-Sphingosine-1-phosphate
The unique properties of S1P-biotin make it an invaluable reagent for several key experimental approaches.
Identification of S1P-Interacting Proteins via Pull-Down Assays
A primary application of S1P-biotin is the identification of novel S1P-binding proteins from complex biological samples such as cell lysates or tissue extracts. This is typically achieved through a pull-down assay coupled with mass spectrometry.
Figure 2: Workflow for Identifying S1P-Interacting Proteins.
Protocol: Streptavidin Pull-Down Assay for S1P-Interacting Proteins
This protocol provides a general framework for a pull-down assay using S1P-biotin. Optimization of incubation times, buffer compositions, and wash stringency is crucial for success.
Materials:
-
N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin)
-
Streptavidin-coated magnetic beads[10]
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)[10]
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack[10]
Procedure:
-
Bead Preparation:
-
Incubation with S1P-biotin and Lysate:
-
Resuspend the washed beads in Binding/Wash buffer.
-
Add S1P-biotin to the bead suspension and incubate with gentle rotation for 30-60 minutes at 4°C to allow for binding.
-
Pellet the beads on the magnetic rack and remove the supernatant.
-
Add the cell or tissue lysate to the S1P-biotin-coated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between S1P-biotin and its binding partners.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with ice-cold Binding/Wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add elution buffer (e.g., 1X SDS-PAGE sample buffer) to the beads.
-
Boil the sample for 5-10 minutes to denature the proteins and release them from the beads.
-
-
Analysis:
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with in-gel or in-solution digestion for mass spectrometry-based protein identification.[11]
-
Visualization of S1P Receptor Localization and Trafficking
Fluorescently labeled streptavidin can be used in conjunction with S1P-biotin to visualize the localization of S1P binding sites, including S1P receptors, on the cell surface. This approach can also be adapted to study receptor internalization and trafficking upon ligand binding.
Figure 3: Workflow for Visualizing S1P Binding Sites.
Protocol: Fluorescence Microscopy of S1P Binding Sites
This protocol outlines the basic steps for visualizing S1P binding sites using S1P-biotin and fluorescent streptavidin.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin)
-
Fluorescently labeled streptavidin (e.g., conjugated to Alexa Fluor 488 or other suitable fluorophore)[9]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluency.
-
-
Labeling with S1P-biotin:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with S1P-biotin in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C. The optimal concentration of S1P-biotin should be determined empirically.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound S1P-biotin.
-
-
Labeling with Fluorescent Streptavidin:
-
Incubate the cells with fluorescently labeled streptavidin diluted in PBS for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound streptavidin.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Data Interpretation and Considerations
The successful application of S1P-biotin requires careful experimental design and data interpretation.
-
Controls are Critical: In pull-down assays, it is essential to include negative controls, such as beads alone or beads incubated with biotin in the absence of S1P, to identify non-specific binders. For microscopy experiments, cells not treated with S1P-biotin but incubated with fluorescent streptavidin should be included to assess background fluorescence.
-
Validation of Findings: Proteins identified in pull-down assays should be validated by orthogonal methods, such as co-immunoprecipitation or functional assays.
-
Concentration Optimization: The optimal concentration of S1P-biotin for each application should be determined empirically. High concentrations may lead to non-specific effects, while low concentrations may not provide a sufficient signal.
Synthesis of N-Biotinyl D-erythro-Sphingosine-1-phosphate
While commercially available, a general understanding of the synthesis of S1P analogs can be beneficial. The synthesis of S1P typically starts from commercially available D-erythro-sphingosine.[13] The phosphate group can be introduced using phosphoramidite chemistry.[13] For biotinylation, a biotin derivative with a reactive group (e.g., an NHS ester) is typically reacted with the amino group of a modified sphingosine precursor before or after phosphorylation.
Conclusion
N-Biotinyl D-erythro-Sphingosine-1-phosphate is a powerful and versatile tool for the investigation of S1P signaling. Its ability to be used in pull-down assays for the identification of interacting proteins and in fluorescence microscopy for the visualization of receptor localization provides researchers with a multifaceted approach to unraveling the complexities of the S1P signaling network. Careful experimental design, including the use of appropriate controls and optimization of assay conditions, is paramount to obtaining reliable and meaningful data. As our understanding of the multifaceted roles of S1P in health and disease continues to grow, the application of tools like S1P-biotin will be instrumental in driving new discoveries and the development of novel therapeutic strategies.
References
- García-Sáez, A. J., & Schwille, P. (2010). Sphingosine-1-phosphate and its receptors in the immune system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(12), 1338–1346.
- Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination. Cell Mol Neurobiol. 2023 Apr;43(3):1219-1236.
- Blaho, V. A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 55(8), 1596–1608.
- Bryan, L., Paugh, B. S., Liyana, A. A., & Paugh, S. W. (2018). Sphingosine-1-phosphate receptors and innate immunity. Cellular and Molecular Life Sciences, 75(14), 2513–2527.
- Proia, R. L., & Hla, T. (2015). Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Nature Reviews Immunology, 15(6), 371–383.
- Xu, Y., Zhu, J., Hong, G., Wu, W., & Xu, C. (2022). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 119(5), e2116895119.
- Sphingosine-1-phosphate, D-erythro. StressMarq Biosciences Inc.
- Sphingosine-1-phosph
- Boumendjel, A., & Miller, S. P. (1994). Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate. Journal of Lipid Research, 35(12), 2305–2311.
- Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(10), 5737.
- Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Journal of Visualized Experiments, (142), e58671.
- Spiegel, S., & Milstien, S. (2011). An update on sphingosine-1-phosphate and other sphingolipid mediators. Nature Reviews Endocrinology, 7(2), 73–82.
- Sphingosine 1-phosphate biotin (S1P-biotin). Echelon Biosciences.
- Zhang, Y., & Li, X. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(10), 4447–4453.
- Fleming, J. K., & Wojciak, J. M. (2018). Measuring Sphingosine-1-Phosphate/Protein Interactions with the Kinetic Exclusion Assay. Methods in Molecular Biology, 1697, 1–8.
- Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE, 11(4), e0153009.
- Energetically lowest calculated conformation of S1P in S1P1.
- Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1)
- Protocol: Binding biotinylated nucleic acids, antibodies, or proteins to Streptavidin Magnetic Beads for Pull-down Experiments (NEB #S1420). New England Biolabs.
- HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 25(17), 3982.
- Immunofluorescence staining protocol for cells mounted on coverslips - SenTraGor™ reagent. Sera-lab.
- Guitton, J., Bandet, C. L., Mariko, M. L., Tan-Chen, S., Bourron, O., Benomar, Y., Hajduch, E., & Le Stunff, H. (2020). Sphingosine-1-Phosphate Metabolism in the Regulation of Obesity/Type 2 Diabetes. Cells, 9(7), 1682.
- Sphingosine-1-phosph
- Immunofluorescence staining of S1P receptors in freshly isolated...
- Synthesis of d-ribo-phytosphingosine-1-phosphate (1) and...
- Structural Insights into Sphingosine-1-phosphate Receptor Activ
- Biotin-Streptavidin Conjug
- Sphingosine 1-phosph
- Development and characterization of sphingosine 1-phosphate receptor 1 monoclonal antibody suitable for cell imaging and biochemical studies of endogenous receptors. PLOS ONE, 14(3), e0213203.
- Direct detection of biotinylated proteins by mass spectrometry. PubMed.
- Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P)
- Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell de
- Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics | GlpBio. YouTube.
- Protein interaction - Pull-down assays. Thermo Fisher Scientific.
- Streptavidin pull down of biotinylated proteins for mass spectrometry...
- Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
- Trends in the Use of Sphingosine 1 Phosphate in Age-Related Diseases: A Scientometric Research Study (1992-2020). Frontiers in Pharmacology, 12, 633367.
- Labeling proteins inside living cells using external fluorophores for microscopy. eLife.
- Biotin-streptavidin based purification guide lines Date: October 29, 2019 Proteomics Resource Center. The Rockefeller University.
- Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 20, 199–213.
- Sphingosine 1-Phosph
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- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Sphingosine-1-phosphate Receptor Activation | bioRxiv [biorxiv.org]
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An In-depth Technical Guide to the Discovery and Development of S1P-Biotin Probes
This guide provides a comprehensive overview of the rationale, synthesis, validation, and application of sphingosine-1-phosphate (S1P)-biotin probes. It is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid signaling and the discovery of novel protein interactions.
Foundational Context: The Sphingosine-1-Phosphate Signaling Axis
Sphingosine-1-phosphate (S1P) is a potent, bioactive lysophospholipid that functions as a critical signaling molecule in a vast array of physiological processes.[1] It regulates cell proliferation, motility, and survival.[1] Extracellularly, S1P exerts its influence by binding to a family of five high-affinity G-protein coupled receptors (GPCRs), designated S1P₁₋₅.[1][2] These receptors are broadly expressed in tissues and, upon activation, trigger diverse and sometimes opposing cellular responses.[2] The S1P signaling network is integral to embryonic cardiovascular development, neurogenesis, immune cell trafficking, and endothelial barrier function.[2][3]
The cellular levels of S1P are tightly controlled by a "yin-yang" enzymatic system. Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to produce S1P.[2] Conversely, S1P is irreversibly degraded by S1P lyase or dephosphorylated back to sphingosine by S1P phosphatases.[2] This dynamic equilibrium dictates the availability of S1P to act both as an intracellular second messenger and an extracellular ligand. Given its central role in health and disease, tools that allow for the interrogation of S1P's molecular interactions are invaluable for advancing our understanding and developing new therapeutics.
Probe Design and Synthesis: The Rationale for Biotinylation
To isolate and identify the binding partners of S1P, a molecular "handle" is required that allows for its selective retrieval from complex biological mixtures. Biotin (Vitamin B7) is an ideal candidate for this purpose due to its exceptionally high affinity and specific interaction with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M), which is one of the strongest non-covalent interactions known in nature.[4][] This robust interaction ensures efficient capture and allows for stringent washing conditions to remove non-specific contaminants during pull-down assays.[6][7]
The S1P-biotin probe is an S1P analog where a biotin molecule is covalently attached, typically at the terminus of the alkyl chain.[1] This design consideration is critical; modifying the "tail" of the S1P molecule is less likely to interfere with the recognition of the polar headgroup (the phosphate and adjacent hydroxyl and amine groups) by S1P receptors and other interacting proteins.
General Synthetic Strategy: While specific, proprietary synthesis routes exist, a common chemical biology approach involves multi-step organic synthesis. A plausible strategy, drawing from general principles of biotinylation, would be:
-
Starting Material: Begin with a sphingosine precursor that has a reactive group (e.g., an amine or carboxyl group) introduced at the terminus of the hydrocarbon chain.
-
Biotinylation: The biotin moiety is typically activated to facilitate coupling. A common method uses an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). This activated ester reacts efficiently with a primary amine on the modified sphingosine precursor to form a stable amide bond.[8][9] A linker arm, such as a polyethylene glycol (PEG) chain, may be incorporated between the sphingolipid and biotin to reduce steric hindrance and improve accessibility for streptavidin binding.[10][11]
-
Phosphorylation: The final step involves the phosphorylation of the biotinylated sphingosine analog at the C1 hydroxyl group to generate the active S1P-biotin probe. This can be achieved using chemical phosphorylation agents or enzymatically with sphingosine kinase.
Essential Validation: Ensuring Probe Fidelity and Function
A synthesized probe is only useful if it faithfully mimics the behavior of the endogenous molecule. A rigorous validation process is therefore non-negotiable.
Biochemical Validation: Receptor Binding Affinity
The first critical test is to determine if the S1P-biotin probe retains its ability to bind to S1P receptors. This is typically assessed using a competitive radioligand binding assay.[12] In this setup, cell membranes expressing a specific S1P receptor subtype (e.g., S1P₁) are incubated with a constant concentration of radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P) and increasing concentrations of the unlabeled competitor (either native S1P or the S1P-biotin probe).[3][12] The ability of the probe to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC₅₀) is calculated. A comparable IC₅₀ value between native S1P and S1P-biotin indicates that the biotin modification does not significantly impair receptor binding.
Table 1: Representative S1P Receptor Binding Affinity Data (Hypothetical)
| Compound | Receptor Subtype | IC₅₀ (nM) |
|---|---|---|
| Native S1P | S1P₁ | 5.2 |
| S1P-Biotin | S1P₁ | 8.7 |
| Native S1P | S1P₃ | 3.8 |
| S1P-Biotin | S1P₃ | 6.1 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for assessing S1P receptor ligand affinity.[12]
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human S1P receptor of interest (e.g., S1P₁-CHO cells).
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free Bovine Serum Albumin (BSA).[12]
-
Competitor Dilution: Prepare serial dilutions of the test compounds (native S1P and S1P-biotin) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the test compound dilutions. Add 50 µL of the diluted S1P receptor membranes (1-2 µg protein per well).[12] Pre-incubate for 30 minutes at room temperature.
-
Radioligand Addition: Add 50 µL of [³²P]S1P working solution (final concentration 0.1-0.2 nM) to initiate the binding reaction.[12]
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC₅₀ value.
Core Application: Affinity Pull-Down for Interactome Profiling
The primary application of S1P-biotin is to serve as "bait" in an affinity pull-down assay to isolate S1P-binding proteins from a cell lysate or other complex proteome.[13][14]
Experimental Protocol: S1P-Biotin Pull-Down Assay
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9] Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the clarified lysate using a standard method like the BCA assay.
-
Bait Incubation: Incubate a defined amount of total protein (e.g., 1-2 mg) with the S1P-biotin probe at a predetermined optimal concentration for 2-4 hours at 4°C with gentle rotation.
-
Bead Preparation: While the bait is incubating, wash streptavidin-conjugated magnetic beads with lysis buffer to remove preservatives and equilibrate them.[15]
-
Complex Capture: Add the washed streptavidin beads to the lysate/probe mixture and incubate for an additional 1-2 hours at 4°C to capture the S1P-biotin and any associated proteins.[13]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold wash buffer (e.g., lysis buffer with adjusted salt concentration) to remove proteins that are non-specifically bound to the beads or the bait.[7][13]
-
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions by boiling the beads in SDS-PAGE sample buffer, which is ideal for subsequent analysis by mass spectrometry.[13]
Downstream Analysis: Identification by Mass Spectrometry
The eluted proteins are separated by SDS-PAGE, and the gel is typically stained with a protein stain like silver stain or Coomassie blue.[16] Protein bands that appear in the S1P-biotin lane but are absent or reduced in control lanes are excised. These gel slices are subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][17] The peptide fragmentation patterns are then matched against a protein database to identify the "prey" proteins that were pulled down with the S1P-biotin "bait."
Trustworthiness: The Imperative of a Self-Validating System
The validity of any pull-down experiment hinges on a rigorous set of controls to distinguish true biological interactors from false positives. The experimental design must be self-validating.
Essential Controls:
-
Negative Control (Beads Alone): A parallel pull-down should be performed using streptavidin beads incubated with cell lysate in the absence of the S1P-biotin probe. Any proteins identified in this control are considered non-specific bead binders and are excluded from the list of potential interactors.
-
Competition Control: A crucial control involves a parallel experiment where the cell lysate is pre-incubated with a large molar excess of non-biotinylated, "free" S1P before the addition of the S1P-biotin probe. A genuine S1P-binding protein will interact with the free S1P, preventing it from being captured by the S1P-biotin probe. Its signal should be significantly reduced or absent in the final eluate compared to the experiment without the competitor.
-
Probe Specificity Control: If available, a structurally similar but biologically inactive biotinylated lipid should be used as a negative control probe to ensure that the observed interactions are specific to the S1P scaffold.
Conclusion and Future Perspectives
S1P-biotin probes are powerful and indispensable tools for sphingolipid research. They have enabled the identification of novel S1P-binding proteins, expanding our knowledge of the S1P interactome and revealing new regulatory mechanisms. The combination of affinity pull-down with modern mass spectrometry provides a robust platform for discovery-based proteomics.
The field continues to evolve, with the development of more sophisticated probes. For example, "clickable" sphingolipid analogs (containing alkyne or azide groups) combined with photo-crosslinking moieties allow for the covalent trapping of transient or low-affinity interactors directly within living cells.[18][19] These advanced tools, alongside the foundational S1P-biotin probes, will continue to illuminate the complex and vital roles of S1P signaling in biology and medicine.
References
-
Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3). (2011). National Center for Biotechnology Information. [Link]
-
Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). (2010). National Center for Biotechnology Information. [Link]
-
Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). (2011). PubMed. [Link]
-
Morstein, J. (2021). Optical control of Sphingosine-1-phosphate formation and function. YouTube. [Link]
-
Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation. [Link]
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Nomura, D. K., et al. (2011). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2016). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Nuclear Medicine and Biology. [Link]
-
Kol, M., et al. (2021). The use of click chemistry in sphingolipid research. Journal of Cell Science. [Link]
-
Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology. [Link]
-
Pinon, D. I., et al. (1996). Synthesis and characterization of site-specific biotinylated probes for the motilin receptor. Peptide Research. [Link]
-
Biotin. PubChem. [Link]
-
Ferreira, N., et al. (2017). Streptavidin pull down of biotinylated proteins for mass spectrometry analysis. ResearchGate. [Link]
-
Lam, K. K., & Cheng, L. Y. (2015). Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Blake, S., et al. (2019). Measuring Sphingosine-1-Phosphate/Protein Interactions with the Kinetic Exclusion Assay. Methods in Molecular Biology. [Link]
-
Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). (2011). National Center for Biotechnology Information. [Link]
-
Synthesis of biotin and desthiobiotin probes by click chemistry with reporter tag azide. ResearchGate. [Link]
-
Gerl, M. J., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLoS One. [Link]
-
Ruth, J. L., et al. (1988). Synthesis and hybridization of a series of biotinylated oligonucleotides. Nucleic Acids Research. [Link]
-
Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. (2022). STAR Protocols. [Link]
-
Chemical and physical properties of biotin. (2016). Slideshare. [Link]
-
Butko, M. T., et al. (2013). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Xu, F., et al. (2021). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences. [Link]
-
Explore the World of Proteomics with Pull-Down Assay! Bioclone. [Link]
-
Lee, J., et al. (2018). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules. [Link]
-
Pull-Down Assay Protocol. (2020). YouTube. [Link]
-
Biotin Labelled Biochemical Assays to Study Protein-DNA Interactions. (2023). JoVE. [Link]
-
Interactome Mass Spectrometry: Proximity-dependent Biotinylation for Mapping Protein Complexes. (2019). YouTube. [Link]
-
Li, Y., et al. (2020). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Bio-protocol. [Link]
-
Teo, J. L. (2019). Biotin Proximity Labeling to Identify Protein-Protein Interactions for Cavin1. Methods in Molecular Biology. [Link]
-
Myśliwiec, K., et al. (2023). The Role of Sphingolipids and Sphingosine-1-phosphate—Sphingosine-1-phosphate-receptor Signaling in Psoriasis. International Journal of Molecular Sciences. [Link]
-
Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: Toward functional protein arrays. (2007). ResearchGate. [Link]
-
Wei, Y., et al. (2021). Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice. STAR Protocols. [Link]
-
Kim, S., & Jeong, K. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences. [Link]
-
Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases. (2016). ResearchGate. [Link]
-
Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method. (2019). ResearchGate. [Link]
-
Fallon, R. J., & Schwartz, A. L. (1986). Validation of the biotinyl ligand-avidin-gold technique. Journal of Histochemistry & Cytochemistry. [Link]
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Methodological & Application
how to use N-Biotinyl D-erythro-Sphingosine-1-phosphate in a pull-down assay
Part 1: Abstract & Core Logic
Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates cell fate via two distinct mechanisms: "inside-out" signaling through G-protein coupled receptors (S1PR1-5) and direct intracellular binding to targets such as TRAF2, HDAC1/2, and Prohibitin 2.
Mapping these interactions requires a probe that mimics the amphipathic nature of endogenous S1P while providing a robust handle for isolation. N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) serves this function. However, the hydrophobicity of the sphingoid backbone and the lability of the phosphate group present unique challenges.
The Three Pillars of Assay Success:
-
Physiological Presentation: S1P does not exist freely in the cytosol; it is chaperoned by albumin or ApoM. This protocol utilizes a Fatty Acid-Free BSA (FAF-BSA) carrier system to solubilize Biotin-S1P, preventing micellar aggregation and ensuring monomeric presentation to target proteins.
-
Enzymatic Preservation: Endogenous S1P lyases and phosphatases are active in lysates. A specific inhibitor cocktail is required to prevent the degradation of the bait during incubation.
-
Interaction Equilibrium: We utilize a Post-Coupling Strategy (Probe + Lysate
Equilibrium Beads). Unlike pre-coating beads, this allows the lipid-protein interaction to occur in solution, minimizing steric hindrance and non-specific hydrophobic trapping on the bead surface.
Part 2: S1P Signaling & Workflow Visualization
Figure 1: S1P Interaction Network
Context: S1P acts both extracellularly (GPCRs) and intracellularly.[1][2][3] This assay targets the intracellular interactome.
Caption: S1P Dual Signaling. The Biotin-S1P probe mimics endogenous S1P to capture intracellular targets like TRAF2 and HDACs.
Figure 2: The Pull-Down Workflow
Context: The optimized "Post-Coupling" protocol.
Caption: Optimized Post-Coupling Workflow. Pre-complexing Biotin-S1P with BSA ensures solubility before lysate addition.
Part 3: Materials & Reagents
| Component | Specification | Purpose |
| Biotin-S1P | N-Biotinyl D-erythro-Sphingosine-1-phosphate | The "Bait". Store powder at -20°C. |
| Carrier Protein | Fatty Acid-Free (FAF) BSA | Critical. Standard BSA contains lipids that compete with the probe. |
| Beads | Streptavidin or NeutrAvidin Magnetic Beads | High affinity capture ( |
| Lysis Buffer | 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 | Non-ionic detergent maintains lipid-protein interactions. Avoid SDS. |
| Inhibitor Cocktail | NaF (10 mM), Na3VO4 (1 mM), | Prevents dephosphorylation of S1P by lipid phosphatases. |
| Elution Buffer | 2x Laemmli Sample Buffer (with DTT) | For Western Blot analysis. |
Part 4: Step-by-Step Protocol
Phase 1: Preparation of the Biotin-S1P:BSA Complex (10x Stock)
Timing: 45 Minutes | Criticality: High Note: Biotin-S1P is hydrophobic. Direct addition to aqueous lysate causes precipitation and loss of signal.
-
Solubilization: Dissolve Biotin-S1P powder in a minimal volume of DMSO or Methanol to create a 1 mM master stock.
-
Carrier Prep: Prepare a 4 mg/mL solution of Fatty Acid-Free BSA in PBS. Warm to 37°C.[4][5][6]
-
Complexing:
-
Slowly add the Biotin-S1P master stock to the warm BSA solution while vortexing to achieve a final concentration of 10 µM Biotin-S1P .
-
Sonicate in a water bath for 10–15 minutes at 37°C. The solution should become clear.
-
Validation: This 10 µM stock is stable for 24 hours at 4°C. Do not refreeze.
-
Phase 2: Lysate Preparation
Timing: 1 Hour
-
Harvest: Wash cells (e.g., HEK293, HUVEC) 2x with cold PBS.
-
Lysis: Add ice-cold Lysis Buffer (supplemented with Protease Inhibitors + Phosphatase Inhibitors ).
-
Volume: 500 µL per 10 cm dish.
-
-
Extraction: Incubate on ice for 20 minutes. Scrape and transfer to microcentrifuge tubes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.
-
Quantification: Normalize protein concentration to 1–2 mg/mL .
Phase 3: The Pull-Down (Post-Coupling)
Timing: 3–4 Hours
-
Input Sample Setup:
-
Experimental: 500 µL Lysate + 50 µL Biotin-S1P:BSA Complex (Final [Probe] = ~1 µM).
-
Negative Control (Bead): 500 µL Lysate + 50 µL BSA Vehicle (No Probe).
-
Specificity Control (Competition): 500 µL Lysate + 50 µL Biotin-S1P:BSA + 100 µM Unlabeled S1P .
-
-
Equilibration: Incubate samples on a rotator at 4°C for 2 hours . This allows the probe to bind targets in solution.
-
Capture:
-
Wash 30 µL of Streptavidin Magnetic Beads per sample with Lysis Buffer.
-
Add equilibrated lysate mixture to the beads.
-
Incubate for 1 hour at 4°C with rotation.
-
Phase 4: Washing & Elution
Timing: 30 Minutes
-
Wash: Place tubes on magnetic rack. Remove supernatant (save as "Flow-Through" for troubleshooting).
-
Stringency Washes:
-
Elution:
-
Add 40 µL of 2x Laemmli Sample Buffer.
-
Boil at 95°C for 5 minutes.
-
Magnetically separate and collect the eluate.
-
Part 5: Data Interpretation & Troubleshooting
Expected Results (Western Blot)
| Target | Experimental Lane | Competition Control (Excess S1P) | Negative Control (No Probe) | Interpretation |
| TRAF2 | Strong Band | Faint / No Band | No Band | Specific Interaction. |
| Actin | Faint Band | Faint Band | Faint Band | Non-specific "sticky" background. |
| Unknown | Band | Band | Band | Bead contaminant (ignore). |
Troubleshooting Guide
-
Problem: No Signal for Known Target.
-
Cause: S1P degradation. Solution: Ensure NaF and Vanadate are fresh in lysis buffer.
-
Cause: Steric hindrance. Solution: Add a flexible linker (PEG) spacer if synthesizing custom probes, or ensure BSA complexing step was fully solubilized.
-
-
Problem: High Background.
-
Cause: Lipophilic proteins sticking to beads.[8] Solution: Pre-clear lysate with empty Streptavidin beads for 1 hour before adding the probe. Increase detergent (up to 1% NP-40) in wash steps.
-
-
Problem: Probe Precipitation.
-
Cause: Cold BSA or rapid addition. Solution: Ensure BSA is at 37°C during complexing; add probe dropwise while vortexing.
-
References
-
Spiegel, S., & Milstien, S. (2003).[2] Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407.
-
Hait, N. C., et al. (2009). Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate. Science, 325(5945), 1254-1257.
-
Alvarez, S. E., et al. (2010). Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2. Nature, 465(7301), 1084-1088.
-
Echelon Biosciences. (n.d.). Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet. Echelon Biosciences.
-
Olivera, A., et al. (2013). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells.[5] Methods in Molecular Biology, 1021, 123-138.
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- 3. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the N-Biotinyl D-erythro-Sphingosine-1-Phosphate Cellular Uptake Assay
An Application Note from Gemini Scientific
Abstract
Sphingosine-1-phosphate (S1P) is a critical lipid signaling molecule that orchestrates a vast array of cellular processes, from cell survival and migration to immune cell trafficking and vascular integrity.[1][2] Its signaling is tightly regulated by a delicate balance between synthesis, degradation, export, and cellular uptake. Understanding the mechanisms of S1P uptake is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting diseases like cancer, autoimmune disorders, and fibrosis.[3][4] This application note provides a detailed protocol for measuring the cellular uptake of S1P using N-Biotinyl D-erythro-Sphingosine-1-phosphate (N-Biotinyl-S1P), a non-radioactive probe. We delve into the scientific principles of the assay, offer a step-by-step methodology, and provide guidance on data analysis and troubleshooting, equipping researchers with a robust tool to investigate S1P transport dynamics.
Introduction: The Dual Life of Sphingosine-1-Phosphate
Sphingosine-1-phosphate is a pleiotropic bioactive sphingolipid that functions as both an intracellular second messenger and an extracellular ligand for a family of five G protein-coupled receptors (S1PR₁₋₅).[1][3][5][6] This duality places S1P at the center of a complex signaling network.
-
Inside-Out Signaling : Intracellular S1P is generated by the phosphorylation of sphingosine, a reaction catalyzed by two isoenzymes, sphingosine kinase 1 and 2 (SphK1 and SphK2).[7] S1P can then be exported out of the cell by specific transporters, such as Spinster homolog 2 (SPNS2) and Major Facilitator Superfamily Domain Containing 2B (MFSD2B), to act on S1PRs on the same (autocrine) or neighboring cells (paracrine).[8][9][10] This pathway is fundamental to processes like lymphocyte egress from lymphoid organs.[11]
-
Outside-In Signaling : Extracellular S1P, abundant in plasma and lymph, must be cleared or taken up by cells to terminate signaling and maintain precise signaling gradients. The mechanisms governing S1P cellular uptake are multifaceted and still under active investigation. Two primary pathways have been described:
-
Indirect Uptake : Extracellular S1P is dephosphorylated by cell-surface lipid phosphate phosphatases (PLPPs) to sphingosine, which is then readily taken up by cells and can be re-phosphorylated back to S1P intracellularly.[12][13]
-
Direct Uptake : More recent evidence points to the direct transport of S1P across the plasma membrane, independent of dephosphorylation.[12] Interestingly, transporters known for S1P efflux, like SPNS2 and MFSD2B, may facilitate this import, suggesting they could be bidirectional channels.[12]
-
To dissect these uptake mechanisms, a reliable assay is required. N-Biotinyl-S1P serves as an invaluable tool for this purpose.[14] The biotin moiety allows for highly sensitive and specific detection through its extraordinary affinity for streptavidin, circumventing the need for radiolabeling while enabling a quantitative, plate-reader-based workflow.[15][16]
Figure 1: Overview of S1P signaling and cellular uptake pathways. Intracellular S1P is produced by Sphingosine Kinases (SphK1/2) and can be exported. Extracellular S1P signals through S1P receptors or is taken up by cells either indirectly after dephosphorylation by PLPPs or directly via transporters.
Assay Principle and Workflow
The N-Biotinyl-S1P uptake assay is a quantitative method to measure the internalization of S1P into adherent cells. Cells cultured in a multi-well plate are incubated with N-Biotinyl-S1P for a defined period. After incubation, extracellular probe is rigorously washed away. The cells are then lysed, and the amount of internalized biotinylated probe within the lysate is quantified using a streptavidin-based detection system, typically an ELISA-like colorimetric assay. The resulting signal is directly proportional to the amount of S1P uptake. This platform is highly adaptable for screening potential inhibitors or activators of S1P transport.
Figure 2: Step-by-step workflow for the N-Biotinyl-S1P cellular uptake assay.
Materials and Reagents
Reagent & Equipment Table
| Reagent / Equipment | Recommended Specifications / Supplier | Storage |
| Probe | ||
| N-Biotinyl D-erythro-S1P | e.g., Echelon Biosciences (L-207) | -20°C |
| Cell Culture | ||
| Selected Adherent Cell Line | e.g., HAP1, HeLa, HUVEC | 37°C, 5% CO₂ |
| Complete Growth Medium | As required for cell line | 4°C |
| Serum-Free Medium | As required for cell line | 4°C |
| 96-well clear, flat-bottom tissue culture plates | Standard | RT |
| Assay Buffers & Reagents | ||
| Phosphate-Buffered Saline (PBS) | Ca²⁺/Mg²⁺ free, pH 7.4 | 4°C |
| Bovine Serum Albumin (BSA), fatty acid-free | For complexing S1P | 4°C |
| Cell Lysis Buffer | e.g., RIPA Buffer with protease inhibitors | -20°C |
| Detection | ||
| Streptavidin-coated 96-well plates | High-binding capacity | 4°C |
| Streptavidin-HRP conjugate | High sensitivity grade | 4°C |
| TMB Substrate Solution | ELISA grade | 4°C |
| Stop Solution | e.g., 2N H₂SO₄ or 1M HCl | RT |
| Instrumentation | ||
| Microplate Reader | Capable of reading absorbance at 450 nm | N/A |
| Multichannel Pipettes | 8- or 12-channel | N/A |
Detailed Experimental Protocol
Part A: Cell Preparation
-
Cell Seeding : Seed your chosen adherent cell line into a 96-well clear, flat-bottom plate at a density that will result in a 95-100% confluent monolayer after 24-48 hours of incubation.
-
Expert Insight: A fully confluent monolayer is critical to ensure consistent cell numbers per well and to establish cell-cell junctions, which can influence transporter expression and activity.
-
-
Incubation : Culture the cells at 37°C in a 5% CO₂ incubator until they reach confluence.
Part B: Cellular Uptake Assay
-
Preparation of N-Biotinyl-S1P Complex :
-
S1P is a lipid and should be complexed with a carrier protein for delivery in aqueous media.
-
Prepare a 2X working solution of N-Biotinyl-S1P (e.g., 2 µM) in serum-free medium containing 0.1% fatty acid-free BSA. Vortex gently and incubate at 37°C for 10 minutes to allow complex formation.
-
-
Cell Starvation and Treatment :
-
Gently aspirate the complete growth medium from the cell monolayer.
-
Wash the cells once with 200 µL of warm PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C. This step helps to lower basal signaling activity.
-
For inhibitor studies, prepare inhibitors at 2X the final concentration in serum-free medium. Aspirate the starvation medium and add 50 µL of the inhibitor solution (or vehicle control) to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
-
Initiate Uptake :
-
Add 50 µL of the 2X N-Biotinyl-S1P complex to the wells containing 50 µL of inhibitor/vehicle solution, bringing the final volume to 100 µL and the final N-Biotinyl-S1P concentration to 1 µM.
-
Self-Validation Control: For a crucial negative control, run a parallel set of wells that will be incubated at 4°C. Active transport is energy-dependent and will be significantly inhibited at low temperatures.
-
-
Incubation : Incubate the plate at 37°C (and 4°C for the control) for a predetermined time (e.g., 15-60 minutes).
-
Expert Insight: The optimal incubation time should be determined empirically for your cell line. A time-course experiment is recommended to identify a point within the linear range of uptake.
-
-
Stop Uptake and Wash :
-
To stop the uptake, quickly aspirate the probe-containing medium.
-
Immediately wash the cells 3-4 times with 200 µL of ice-cold PBS per well.
-
Expert Insight: This is the most critical step for reducing background. Perform washes quickly and thoroughly to remove all non-internalized probe. Aspirate completely after the final wash.
-
Part C: Detection of Internalized Probe
-
Cell Lysis :
-
Add 50-100 µL of Cell Lysis Buffer to each well.
-
Incubate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Binding to Streptavidin Plate :
-
Transfer the cell lysate from each well to a corresponding well of a pre-blocked streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature on a shaker to allow the biotinylated S1P to bind to the immobilized streptavidin.
-
-
Detection :
-
Wash the streptavidin plate 3 times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of a diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 10-20 minutes, or until sufficient color development is observed.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Read Plate : Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Background Subtraction : Average the absorbance values from "no-cell" control wells (wells that went through the entire process without cells) and subtract this value from all other wells.
-
Calculate Net Uptake : The signal from the 4°C control wells represents non-specific binding and passive diffusion. Calculate the net active uptake by subtracting the average background-corrected 4°C signal from the 37°C signals.
-
Net Uptake = (Abs₄₅₀ of 37°C Sample) - (Average Abs₄₅₀ of 4°C Controls)
-
-
Inhibitor Analysis : Express the uptake in inhibitor-treated wells as a percentage of the uptake in vehicle-treated controls.
-
% Uptake = (Net Uptake with Inhibitor / Net Uptake with Vehicle) x 100
-
% Inhibition = 100 - % Uptake
-
-
Normalization (Optional but Recommended) : For greater accuracy, the uptake data can be normalized to the total protein content in each well. This is done by performing a standard protein assay (e.g., BCA assay) on a parallel plate or on the lysate before transfer to the streptavidin plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Solution(s) |
| High Background Signal | 1. Inadequate washing of cells. 2. Non-specific binding of the probe to the plate. 3. Incomplete blocking of the streptavidin plate. | 1. Increase the number and vigor of wash steps with ice-cold PBS. 2. Ensure the use of fatty acid-free BSA in your medium. 3. Ensure the streptavidin plate is properly blocked according to the manufacturer's instructions. |
| Low Signal / No Uptake | 1. Cell line does not express S1P transporters. 2. Incubation time is too short. 3. N-Biotinyl-S1P probe degradation. 4. Cells are not healthy. | 1. Use a positive control cell line known to take up S1P or transfect cells with a transporter. 2. Perform a time-course experiment to optimize incubation time. 3. Aliquot the probe upon receipt and avoid repeated freeze-thaw cycles. 4. Check cell viability and ensure the monolayer is confluent and healthy. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the 96-well plate. 4. Uneven washing. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated multichannel pipettes. 3. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. 4. Be consistent with the washing technique across all wells. |
References
-
Spiegel, S., & Milstien, S. (2003). Extracellular and Intracellular Actions of Sphingosine-1-Phosphate. National Institutes of Health. [Link]
-
Nakajima, Y., et al. (2022). Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases. Journal of Biological Chemistry. [Link]
-
Pyne, S., & Pyne, N. J. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI. [Link]
-
Bains, A., & Jialal, I. (2023). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. National Institutes of Health. [Link]
-
PubChem. Sphingosine 1-Phosphate. National Institutes of Health. [Link]
-
Burgio, A., et al. (2021). Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors. National Institutes of Health. [Link]
-
Liao, C., et al. (2012). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. National Institutes of Health. [Link]
-
Ribeiro, A. L., et al. (2013). Sphingosine 1-phosphate signalling. National Institutes of Health. [Link]
-
Kharel, Y., et al. (2019). Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors. Journal of Visualized Experiments. [Link]
-
Zhao, Y., et al. (2009). Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells. National Institutes of Health. [Link]
-
Donati, C., et al. (2021). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. MDPI. [Link]
-
Wikipedia. Sphingosine-1-phosphate. Wikipedia. [Link]
-
Zhang, Y., et al. (2022). Development and Evaluation of an Anti-Biotin Interference Method in Biotin-Streptavidin Immunoassays. MDPI. [Link]
-
Alshaker, H., et al. (2020). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. [Link]
-
Burgio, A. D., et al. (2024). Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
S1P Therapeutics. S1P Therapeutics. S1P Therapeutics Inc. [Link]
-
Park, S., et al. (2016). Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay. ResearchGate. [Link]
-
Shady, S., & Maczis, M. (2014). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. National Institutes of Health. [Link]
-
Almabouada, F., et al. (2023). Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. MDPI. [Link]
-
Meimaridis, D., et al. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega. [Link]
-
Salentin, S., et al. (2023). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. [Link]
-
Santos, W. L., et al. (2021). Consequences of S1P Transporter Inhibition. FASEB Conferences On-Demand. [Link]
-
Patsnap Synapse. (2024). What are SPNS2 inhibitors and how do they work?. Patsnap. [Link]
Sources
- 1. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine 1-Phosphate | C18H38NO5P | CID 5283560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 12. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 15. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Streptavidin-Biotin Assays with Biotinylated Sphingosine-1-Phosphate (S1P)
This Application Note is structured to address the specific technical challenges of working with biotinylated sphingolipids, with a critical focus on the structural distinction between N-Biotinyl S1P and Omega-Biotinyl S1P , as this dictates biological validity.
Executive Summary & Structural Criticality (Expertise & Logic)
Sphingosine-1-phosphate (S1P) is a zwitterionic lysophospholipid that regulates cell survival, migration, and immune trafficking via five G-protein-coupled receptors (S1PR1–5). The use of biotinylated S1P analogs allows for non-radioactive detection using streptavidin systems.
CRITICAL STRUCTURAL WARNING: Before proceeding, you must verify the specific chemistry of your "N-Biotinyl" reagent.
-
Omega-Biotinyl S1P (e.g., Echelon S-200B): The biotin is attached to the terminus of the alkyl chain. This preserves the free amine and phosphate headgroup, maintaining the zwitterionic nature required for high-affinity binding to S1P receptors (S1PR1–5).
-
N-Biotinyl S1P (Amide Linkage): If biotin is attached to the nitrogen (C2 position), the molecule chemically becomes a Ceramide-1-Phosphate (C1P) analog. N-acylation removes the positive charge of the amine. Since S1P receptors require the free amine for binding, N-Biotinyl S1P is generally a poor agonist for S1PRs but may be useful for studying S1P transporters, lyase activity, or antibodies that recognize the phosphate headgroup independent of the amine.
This guide primarily focuses on the Omega-Biotinyl S1P (functionally active S1P mimic) for receptor assays but includes notes for N-Biotinyl applications.
Mechanism of Action & Signaling Pathway[1]
S1P acts as both an extracellular ligand and an intracellular second messenger. The biotinylated probe mimics endogenous S1P, allowing tracking of receptor internalization or protein-lipid interaction.
Figure 1: S1P Signaling & Probe Utility
Caption: S1P binds S1PR1-5, activating Gi, G12/13, and Gq pathways. Biotin-S1P mimics this ligand to track receptor internalization (Endosome) or chaperone binding (ApoM/Albumin).
Self-Validating Protocol: Solubilization & Complexing
The #1 Cause of Assay Failure: Biotin-S1P is hydrophobic and will adhere to plastic or form micelles in aqueous buffer, rendering it invisible to the receptor. It must be complexed with fatty-acid-free BSA (FAF-BSA) before use.
Reagents
-
Biotin-S1P: Lyophilized powder (Store at -20°C).
-
Solvent A: Methanol/Water (95:5 v/v).[1]
-
Carrier Protein: Fatty-Acid-Free BSA (4 mg/mL in PBS).[2] Critical: Do not use standard BSA; endogenous lipids will compete.
Step-by-Step Solubilization
-
Reconstitution: Dissolve lyophilized Biotin-S1P in Solvent A to 0.5 mg/mL.
-
Tip: Heat to 45°C–65°C and sonicate in a water bath until a hazy suspension forms. It will not be perfectly clear.
-
-
Aliquot & Dry: Transfer the required amount to a glass vial. Evaporate solvent under a stream of Nitrogen (N2) gas to create a thin film.
-
Warning: Do not use a speed-vac; it causes bumping and lipid loss.
-
-
Complexing (The Critical Step):
Application I: S1P Receptor Internalization Assay (Flow Cytometry)
This assay validates if the Biotin-S1P is functionally active (acting as an agonist) by driving the receptor into the cell.
Objective: Measure the internalization of S1PR1 upon stimulation with Biotin-S1P.
Workflow Diagram
Caption: Preparation of Lipid-BSA complex followed by cell treatment and fluorophore detection.
Protocol
-
Cell Prep: Use HEK293 cells overexpressing S1PR1-GFP (or stain with anti-S1PR1 antibody).
-
Treatment:
-
Serum-starve cells for 4 hours (remove endogenous S1P).
-
Add Biotin-S1P/BSA complex (Final conc: 10–100 nM) to cells.
-
Negative Control: Add Vehicle (BSA only).
-
Competition Control: Add 1 µM unlabeled S1P + 10 nM Biotin-S1P (proves specificity).
-
-
Incubation: 30–60 minutes at 37°C.
-
Fixation: Wash with ice-cold PBS. Fix with 4% Paraformaldehyde (10 min).
-
Permeabilization: Permeabilize with 0.1% Triton X-100 (allows Streptavidin to access internalized probe).
-
Staining: Incubate with Streptavidin-Phycoerythrin (SA-PE) (1:500) for 30 min.
-
Analysis:
-
Microscopy: Look for punctate intracellular staining (Endosomes).
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).
-
Application II: Solid-Phase Binding Assay (S1P-Chaperone Interaction)
Used to screen for proteins that bind S1P (e.g., ApoM, Albumin, or novel transporters).
Protocol
-
Coating: Coat a 96-well high-binding plate with Streptavidin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash 3x. Block with 1% FAF-BSA for 1 hour.
-
Lipid Capture:
-
Add Biotin-S1P/BSA complex (100 nM) to wells. Incubate 1 hour at RT.
-
Wash 3x with PBS-T (0.05% Tween-20).
-
-
Protein Binding:
-
Add the protein of interest (e.g., Recombinant ApoM) in dose-response (0.1 nM – 1 µM).
-
Incubate 1 hour at RT.
-
-
Detection:
-
Add primary antibody against the protein (e.g., Anti-ApoM).
-
Add secondary HRP-conjugated antibody.
-
Develop with TMB substrate.
-
Data Presentation: Expected Results
| Condition | Biotin-S1P (nM) | Competitor (Unlabeled S1P) | Signal (OD 450nm) | Interpretation |
| Blank | 0 | 0 | < 0.1 | Low background |
| Max Binding | 100 | 0 | 2.5 | Strong Interaction |
| Competition | 100 | 1000 nM | 0.4 | Specific Binding |
| Control Lipid | 100 (Biotin-PE) | 0 | 0.2 | Lipid Specificity |
References
-
Spiegel, S. & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology. Link
-
Echelon Biosciences. (2023). Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet (S-200B).[3] Echelon Biosciences Inc.[4][5]Link
-
Lee, M. J., et al. (1998). Sphingosine-1-phosphate as a ligand for the G protein-coupled receptor EDG-1. Science. Link
-
Murata, N., et al. (2000).[6] Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay.[6][7] Analytical Biochemistry. Link
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. High Quality Lipids - Echelon Biosciences [echelon-inc.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. echelon-inc.com [echelon-inc.com]
- 6. Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functional Analysis of S1P Signaling using S1P-Biotin in Flow Cytometry
This guide details the application of Sphingosine-1-Phosphate (S1P)-Biotin in flow cytometry. While antibodies are standard for detecting receptor expression, S1P-biotin is a functional probe used to measure ligand binding capacity , receptor internalization kinetics , and intracellular S1P-binding protein interactions (e.g., STING, chaperones).
Introduction & Principle
Sphingosine-1-Phosphate (S1P) is a bioactive lipid that regulates immune cell trafficking, vascular tone, and cell survival via five G-protein coupled receptors (S1PR1–5).[1][2][3]
The Tool: S1P-Biotin S1P-biotin is a synthetic analog where biotin is attached to the terminus of the alkyl (hydrophobic) chain.[4][5] This design preserves the polar head group (phosphate/amine) required for receptor recognition.
-
Challenge: S1P is highly hydrophobic and "sticky." It requires a carrier protein (Albumin/ApoM) for solubility and physiological presentation.
-
Mechanism in Flow Cytometry:
Key Applications
| Application | Experimental Condition | Readout |
| Surface Binding | 4°C (Metabolic arrest) | Surface Receptor Occupancy |
| Internalization | 37°C (Active signaling) | Receptor Endocytosis Rates |
| Intracellular Targets | Permeabilized Cells | Detection of cytosolic binders (e.g., STING, SphK2) |
Reagent Preparation (Critical Step)
Lipids cannot be added directly to aqueous cell buffers. They must be complexed with a carrier.
Materials
-
S1P-Biotin: (e.g., Echelon Biosciences, Cat# S-200B).
-
Carrier: Fatty Acid-Free BSA (FAF-BSA) (Crucial: standard BSA contains interfering lipids).
-
Solvent: Methanol or DMSO.
-
Buffer: PBS (pH 7.4).
Protocol: Creating the 10x S1P-Biotin/BSA Complex
-
Solubilize Lipid: Dissolve S1P-biotin powder in Methanol or DMSO to 1 mM (Stock). Store at -20°C.
-
Prepare Carrier: Dissolve FAF-BSA in PBS to 4 mg/mL (approx. 60 µM).
-
Complexing (The "Loading" Step):
-
Aliquot the required amount of 1 mM S1P-biotin into a glass tube.
-
Evaporate the solvent using a stream of Nitrogen gas (creates a thin film).
-
Add the 4 mg/mL FAF-BSA solution to the dried lipid film.
-
Sonicate in a water bath at 37°C for 10–30 minutes until the solution is clear.
-
Result: A stable S1P-Biotin-BSA complex ready for cell incubation.
-
Core Protocol A: Receptor Internalization Assay
This protocol measures the active uptake of the ligand-receptor complex, a hallmark of S1PR1 activation.
Workflow Diagram
Caption: Step-by-step workflow for quantifying S1P receptor internalization kinetics.
Step-by-Step Procedure
-
Cell Prep: Harvest cells (e.g., T cells, HUVECs) and wash 2x with PBS. Resuspend at
cells/mL in serum-free media. -
Pulse (Binding & Uptake):
-
Add S1P-Biotin/BSA complex (Final conc: 100–500 nM).
-
Incubate at 37°C for 30–60 minutes.
-
Control: Incubate a parallel sample at 4°C (prevents internalization).
-
-
Surface Stripping (Optional but Recommended):
-
To measure only internalized cargo, wash cells once with Acidic Glycine Buffer (pH 3.0) for 2 minutes on ice. This dissociates surface-bound S1P-biotin.
-
Neutralize immediately with excess cold PBS.
-
-
Fixation & Permeabilization:
-
Fix cells with 4% Paraformaldehyde (10 min, RT).
-
Permeabilize with 0.1% Saponin or commercial Perm Buffer.
-
-
Staining:
-
Add Streptavidin-Fluorophore (e.g., SA-PE, 0.5 µg/mL) in Perm Buffer.
-
Incubate 30 min at 4°C in the dark.
-
-
Analysis: Wash 2x and analyze on a flow cytometer.
-
Readout: High MFI = High internalization rate.
-
Core Protocol B: Surface Binding Assay (4°C)
Used to determine receptor occupancy or screen for competitive inhibitors (e.g., FTY720).
-
Block: Pre-incubate cells with Fc-Block and 1% unlabeled BSA to reduce non-specific binding.
-
Competition (If screening drugs): Add the test compound (e.g., FTY720, SEW2871) for 15 min at 4°C.
-
Stain: Add S1P-Biotin/BSA complex (100 nM) and incubate for 45 min at 4°C (on ice).
-
Note: Do not raise temperature, or receptors will internalize.
-
-
Wash: Wash 2x with cold FACS buffer (PBS + 1% BSA).
-
Detect: Add Streptavidin-APC. Incubate 20 min at 4°C.
-
Flow: Analyze immediately.
-
Interpretation: A decrease in MFI compared to the "S1P-Biotin only" control indicates the drug successfully competed for the receptor pocket.
-
Data Analysis & Troubleshooting
Expected Results Table
| Sample Condition | Expected MFI | Interpretation |
| Unstained | Low (<10^2) | Background autofluorescence. |
| S1P-Biotin (4°C) | High | Total surface receptor binding. |
| S1P-Biotin + Excess Unlabeled S1P | Low | Specificity control (Competed out). |
| S1P-Biotin (37°C) -> Acid Wash | High | Active receptor internalization. |
| S1P-Biotin (4°C) -> Acid Wash | Low | No internalization (Surface stripped). |
Troubleshooting Guide
-
High Background: S1P is sticky. Ensure you use Fatty Acid-Free BSA for the carrier. Regular BSA is already loaded with lipids that block S1P binding.
-
No Signal: The biotin tag on the alkyl tail might be buried inside the receptor pocket (S1PRs have deep hydrophobic pockets).
-
Solution: Use the Internalization Protocol (Protocol A) . Once internalized, the complex degrades or recycles, potentially exposing the biotin for detection in permeabilized cells.
-
-
Pre-complexing: Do not mix S1P-biotin and Streptavidin before adding to cells. The large Streptavidin tetramer (60 kDa) will sterically hinder the lipid tail from entering the receptor pocket.
Signaling Pathway Visualization
Caption: S1P-Biotin interaction map showing surface binding, signaling activation, and internalization pathways.
References
-
Joshi, J.C., et al. (2020). SPHK2-Generated S1P in CD11b+ Macrophages Blocks STING to Suppress the Inflammatory Function of Alveolar Macrophages.[8] Cell Reports, 30(12), 4096-4109.[8] (Demonstrates use of S1P-biotin for intracellular pulldowns/binding). Available at: [Link]
-
Bio-Rad Laboratories. Fluorescently Labeled Streptavidin for Flow Cytometry. Bio-Rad Application Notes. Available at: [Link]
-
Blaho, V.A., & Hla, T. (2014). An update on the biology of sphingosine 1-phosphate receptors. Journal of Lipid Research, 55(8), 1596–1608. (Review of receptor internalization kinetics). Available at: [Link]
Sources
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 5. Sphingosine 1-phosphate biotin (S1P-biotin) | BIOZOL [biozol.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Fluorescent Tracking of Sphingosine-1-Phosphate (S1P) Signaling
Strategic Overview
Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates vascular integrity, immune cell trafficking, and cell survival.[1][2][3] Unlike protein signaling, visualizing lipid signaling is notoriously difficult due to the lack of specific antibodies against lipid headgroups.
The Solution: N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) serves as a functional surrogate. By retaining the bioactive phosphate headgroup and the erythro-stereochemistry required for S1P Receptor (S1PR1-5) binding, this probe allows researchers to:
-
Map Receptor Distribution: Visualize S1PR localization on the plasma membrane.
-
Track Internalization: Monitor ligand-induced receptor endocytosis (e.g., S1PR1 cycling).
-
Study Transport: Investigate non-receptor mediated uptake via transporters like Spns2 or MFSD2B.[3]
Scope of this Guide: This document details the preparation, pulse-chase labeling, and fluorescent detection of Biotin-S1P in adherent cell cultures.
Mechanism of Action & Experimental Logic
The success of this assay relies on the specific binding of Biotin-S1P to G-protein coupled receptors (S1PRs) or its uptake by lipid transporters. Once bound or internalized, the biotin tail is accessible to Streptavidin-Fluorophore conjugates.
Pathway Visualization
The following diagram illustrates the dual-entry mechanisms and the detection workflow.
Caption: Biotin-S1P enters cells via GPCR binding (leading to endocytosis) or direct transport. Detection is achieved post-fixation via Streptavidin.
Critical Reagent Preparation
The Failure Point: Lipids are hydrophobic and stick to plastic. They will precipitate in aqueous media without a carrier. You must complex Biotin-S1P with Fatty Acid-Free BSA (FAF-BSA) before adding it to cells.
Table 1: Solubilization Protocol
| Step | Action | Critical Technical Note |
| 1. Primary Stock | Dissolve Biotin-S1P powder in Methanol to 1 mM. | Use glass vials. S1P adheres avidly to polypropylene (standard Eppendorf tubes). |
| 2. Aliquoting | Transfer required amount to a fresh glass tube. Dry under Nitrogen stream.[4] | Create a thin film on the glass wall.[4] Remove all methanol; it is toxic to cells. |
| 3. Carrier Prep | Prepare 4 mg/mL Fatty Acid-Free BSA in PBS or TBS. | Standard BSA contains lipids that compete with S1P. Use FAF-BSA (e.g., Roche or Sigma). |
| 4. Complexing | Add BSA solution to the dried lipid film to achieve 125 µM final conc. | Heat to 37°C for 30 mins with intermittent vortexing. The solution must be clear/slightly hazy, not particulate. |
| 5. Storage | Store complexed stock at -20°C for up to 3 months.[4] | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol A: Surface Receptor Binding (4°C Block)
Objective: Visualize receptor distribution on the membrane without internalization.
-
Cell Prep: Seed cells on glass coverslips (coated with Poly-L-Lysine if necessary). Grow to 70% confluency.
-
Equilibration: Cool cells to 4°C on ice for 10 minutes.
-
Why? Low temperature inhibits endocytosis, restricting the probe to the cell surface.
-
-
Labeling: Replace media with ice-cold serum-free media containing 500 nM - 1 µM Biotin-S1P/BSA complex .
-
Incubation: Incubate at 4°C for 30–60 minutes.
-
Wash: Wash 3x with ice-cold PBS containing 0.1% FAF-BSA.
-
Why? BSA in the wash helps scavenge non-specifically bound lipid from the plastic/glass.
-
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).
-
Staining: Proceed to Section 5 (Visualization).
Protocol B: Internalization & Trafficking (Pulse-Chase)
Objective: Track the movement of S1P into endosomes or intracellular compartments.
-
Pulse: Incubate cells with 1 µM Biotin-S1P/BSA complex in serum-free media at 37°C for 10–30 minutes.
-
Chase (Optional): Remove probe, wash with warm media, and incubate in fresh serum-free media for 15–60 minutes to track downstream trafficking.
-
Wash: Wash 3x with PBS (RT).
-
Fixation: Fix with 4% PFA for 15 minutes at RT.
-
Permeabilization (CRITICAL):
-
Do NOT use Triton X-100. It strips lipids from the membrane.
-
Use: 0.01% - 0.05% Saponin or Digitonin in PBS for 10 minutes. These mild detergents create pores without dissolving the lipid bilayer structure.
-
-
Staining: Proceed to Section 5.
Visualization & Detection
Since the probe is biotinylated, no primary antibody against the lipid is needed.
-
Blocking: Incubate cells in Blocking Buffer (PBS + 1% FAF-BSA + 0.01% Saponin) for 30 mins.
-
Note: If mitochondria are high in endogenous biotin, use an Avidin/Biotin Blocking Kit (Vector Labs) prior to this step.
-
-
Detection: Incubate with Streptavidin-Alexa Fluor 488 (or similar) diluted 1:500 in Blocking Buffer for 45–60 mins at RT in the dark.
-
Counter-stain:
-
Nuclei: DAPI (1 µg/mL).
-
Membrane (Optional): Wheat Germ Agglutinin (WGA) or antibody against S1PR1 (to show co-localization).
-
-
Mounting: Mount coverslips using an anti-fade mounting medium (e.g., ProLong Gold).
-
Imaging: Image immediately using Confocal Microscopy. Lipids diffuse; sharp localization degrades over days even in fixed samples.
Senior Scientist's "Black Box" Insights
Field-proven adjustments for high-reliability data.
The Plasticware Trap
S1P is lipophilic. If you dilute your 125 µM stock into 10 mL of media in a standard polystyrene tube, 50% of your probe may bind to the tube wall before it reaches the cells.
-
Fix: Use glass tubes or low-bind siliconized plastics for all intermediate dilutions.
Endogenous Biotin Interference
High metabolic activity cells (e.g., hepatocytes, kidney, cardiomyocytes) have high mitochondrial biotin.
-
Control: Run a "No Probe" control (Cells + Streptavidin only). If you see mitochondrial staining, you must use an endogenous biotin blocking step before adding the Streptavidin-Fluorophore.
Fixation Artifacts
Glutaraldehyde causes high autofluorescence and can crosslink lipids non-specifically. Stick to 4% PFA . Avoid methanol fixation, as it will extract the Biotin-S1P you just added.
Co-localization Strategy
To prove the probe is in the receptor pathway, co-stain for Rab5 (Early Endosome) or Rab7 (Late Endosome).
-
Expectation: S1P/S1PR1 complexes rapidly traffic to Rab5+ vesicles upon stimulation.
References
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. [Link]
-
Kono, M., et al. (2014). Visualizing Sphingosine-1-Phosphate Receptor 1 (S1P1) Signaling during Central Nervous System De- and Remyelination.[5] Journal of Neuroscience. [Link]
-
Nguyen, T. T., et al. (2014). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Biological Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
techniques for visualizing S1P-biotin in live cells
Application Note: Live-Cell Visualization of S1P-Biotin Receptor Internalization
Abstract & Introduction
Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates critical cellular processes including migration, survival, and cytoskeletal rearrangement.[1][2][3] These effects are primarily mediated through five G-protein coupled receptors (S1PR1–5).[2][3][4] The dynamic trafficking of these receptors—specifically their ligand-induced internalization and recycling—is a fundamental readout for drug discovery and mechanobiology.
Visualizing lipids in live cells is notoriously difficult due to their rapid metabolism and hydrophobicity. Biotinylated S1P (S1P-Biotin) offers a robust solution. Unlike radiolabeled probes, S1P-Biotin allows for optical tracking when coupled with fluorophore-conjugated streptavidin.
This guide details a validated Pulse-Chase Protocol to visualize the binding and subsequent endocytosis of S1P-Biotin/Receptor complexes in live mammalian cells. This method relies on the high-affinity Biotin-Streptavidin interaction to tag surface-bound ligands at 4°C, followed by synchronized internalization at 37°C.
Mechanism of Action
The core challenge in lipid imaging is solubility and delivery. S1P-Biotin is hydrophobic and will aggregate in aqueous media, rendering it biologically inactive. It must be delivered via a physiological carrier, typically Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) .
Once delivered, the S1P-Biotin binds to the extracellular pocket of S1PRs. By tagging the biotin moiety with a cell-impermeable Fluorescent Streptavidin (SA-Fluor) at 4°C (where membrane fluidity is arrested), we label only the surface population. Upon warming to 37°C, the receptor-ligand complex internalizes, carrying the fluorophore into endosomes.
Figure 1: Mechanism of S1P-Biotin delivery and labeling. The BSA carrier is critical for receptor bioavailability.
Pre-Experimental Considerations: Reagent Preparation
Critical Warning: S1P-Biotin is sticky. It adheres to plastic. Always use glass vials or siliconized tubes for stock preparation.
Reagents Required
-
S1P-Biotin: (e.g., Echelon Biosciences, Avanti Polar Lipids).
-
Carrier: Fatty Acid-Free BSA (FAF-BSA). Standard BSA contains endogenous lipids that compete with S1P.
-
Detection: Streptavidin conjugated to a photostable fluorophore (e.g., Alexa Fluor 488 or 568).
-
Buffer: HEPES-buffered saline (HBS) or Tyrode’s Solution containing Ca²⁺/Mg²⁺ (essential for receptor binding).
Protocol: Preparation of S1P-Biotin/BSA Complex (10x Stock)
Goal: Create a 10 µM S1P-Biotin / 4 mg/mL BSA stock.
-
Solubilize Lipid: Dissolve S1P-Biotin powder in DMSO to 1 mM.
-
Prepare Carrier: Dissolve FAF-BSA in PBS to 4 mg/mL. Warm to 37°C.[5][6][7][8]
-
Complexing:
-
While vortexing the warm BSA solution, slowly add the S1P-Biotin/DMSO solution dropwise.
-
Final Ratio: The molar ratio should be approximately 3:1 (BSA:Lipid) to ensure solubility.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
-
Validation: The solution should be optically clear. If cloudy, sonicate in a water bath for 5 minutes.
Live-Cell Pulse-Chase Protocol
This protocol is optimized for adherent cells (e.g., CHO-K1 expressing S1P1, HUVEC, or HeLa).
Step 1: Cell Preparation & Starvation
-
Seed Cells: Plate cells on fibronectin-coated glass-bottom dishes (confocal grade).
-
Starvation: 4–16 hours prior to imaging, switch to serum-free media containing 0.1% FAF-BSA.
-
Reason: Serum contains endogenous S1P (approx. 200–500 nM) which will saturate receptors and block your biotinylated probe.
-
Step 2: Cold Pulse (Ligand Binding)
-
Cool Down: Place cells on ice (or in a 4°C cold room) for 10 minutes.
-
Reason: Arrests vesicular transport and endocytosis.
-
-
Bind: Replace media with ice-cold S1P-Biotin/BSA Complex (diluted to 100–500 nM in cold HBS).
-
Incubate: 30–45 minutes at 4°C.
Step 3: Labeling (The "Tag")
-
Wash: Gently wash 3x with ice-cold HBS to remove unbound lipid.
-
Stain: Add Streptavidin-Fluorophore (1–5 µg/mL) in cold HBS.
-
Incubate: 15–20 minutes at 4°C.
-
Wash: Gently wash 3x with ice-cold HBS.
Step 4: The Chase (Internalization)
-
Baseline Imaging: Acquire "Time 0" images on the microscope stage (cells should show sharp membrane staining).
-
Activation: Add warm (37°C) imaging buffer to the cells.
-
Time-Lapse: Immediately begin imaging.
-
Dynamics: S1P1 receptors typically internalize within 5–20 minutes.
-
Observation: Signal will redistribute from the plasma membrane to intracellular puncta (early endosomes).
-
Visualization & Workflow Logic
The following diagram illustrates the experimental timeline and decision points.
Figure 2: Step-by-step Pulse-Chase workflow for synchronizing receptor internalization.
Data Analysis & Quantification
To quantify internalization, use ImageJ/Fiji or automated high-content analysis software.
| Metric | Definition | Expected Trend (Post-Warming) |
| Membrane Intensity | Mean fluorescence intensity along the cell periphery. | Decreases rapidly (t½ ≈ 5-10 min). |
| Cytosolic Puncta | Count or total area of intracellular fluorescent spots. | Increases as endosomes form. |
| Puncta Intensity | Brightness of individual intracellular spots. | Increases (concentration in vesicles). |
Specificity Control: To prove the signal is specific to S1P binding:
-
Pre-incubate control wells with 100x excess non-biotinylated S1P .
-
Proceed with the S1P-Biotin protocol.[9]
-
Result: Fluorescence should be near background levels (competitive inhibition).
Troubleshooting
-
Issue: High Background / Sticky Glass.
-
Cause: Lipids adhering to glass.
-
Fix: Use BSA (1%) in all wash buffers. The albumin acts as a "mop" for non-specific lipid sticking.
-
-
Issue: No Internalization.
-
Cause: Cells too cold or receptor desensitized.
-
Fix: Ensure stage heater is calibrated to 37°C. Check cell viability. Ensure starvation step was sufficient (endogenous S1P downregulates receptors).
-
-
Issue: Punctate signal at Time 0.
-
Cause: Endocytosis occurred during labeling.
-
Fix: Keep buffers strictly at 4°C. Do not let cells warm up until the "Chase" step.
-
References
-
Visentin, B., et al. (2011). "Validation of an anti-sphingosine-1-phosphate antibody as a potential therapeutic in cancer models." Science Signaling, 4(166), ra17. [Link]
-
Lee, M. J., et al. (1998). "Sphingosine-1-phosphate as a ligand for the G protein-coupled receptor EDG-1." Science, 279(5356), 1552-1555. (Foundational paper on S1P-Albumin binding). [Link]
-
Kono, M., et al. (2014). "Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo." Journal of Clinical Investigation, 124(5), 2076-2086. [Link]
Sources
- 1. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 4. Visualizing S1P-directed cellular egress by intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wklab.org [wklab.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
troubleshooting low signal in S1P-biotin pull-down experiments
Topic: Troubleshooting Low Signal in Sphingosine-1-Phosphate (S1P) Biotin Pull-Down Assays
Introduction: The Lipid-Protein Interface Challenge
You are likely here because your Western blot is blank, or your mass spec data is full of background noise but devoid of S1P receptors (S1PR1-5) or transporters (Spns2).
Pull-down experiments using biotinylated lipids like S1P are fundamentally different from standard protein-protein co-immunoprecipitations. S1P is a zwitterionic, amphipathic signaling lipid. It forms micelles in aqueous solutions, sticks avidly to plasticware, and is the substrate for aggressive cytosolic phosphatases.
This guide deconstructs the assay into three critical phases: Probe Presentation , Receptor Solubilization , and Complex Capture . We will move beyond "follow the kit instructions" and address the physicochemical realities of S1P biochemistry.
Phase 1: The Probe & The "Presentation" Problem
The Core Issue: S1P-biotin is hydrophobic. If you add it directly to an aqueous lysate, it aggregates into micelles or sticks to the tube walls. The receptor never sees the probe.
Critical Protocol Adjustment: The BSA Carrier
You must "present" the lipid to the receptor using a carrier protein, mimicking physiological transport.
-
The Fix: Pre-complex S1P-biotin with Fatty Acid-Free BSA (Bovine Serum Albumin) before adding it to your lysate.
-
Why Fatty Acid-Free? Standard BSA is loaded with endogenous lipids that will compete for the binding pocket on the albumin, displacing your probe.
-
Protocol:
-
Prepare a 1 mM stock of S1P-biotin in DMSO.
-
Prepare 4 mg/mL Fatty Acid-Free BSA in PBS.
-
Slowly add S1P-biotin to the BSA solution while vortexing to a final concentration of 10-50 µM.
-
Incubate at 37°C for 30 minutes to allow the lipid to bury its tail in the albumin hydrophobic pocket.
-
Result: A clear, soluble S1P-BSA complex ready for incubation.
-
The "Headgroup" Trap (Chemistry Check)
Verify your probe's structure.
-
Correct Probe: Biotin is attached to the omega-terminus of the alkyl chain (the tail).
-
Incorrect Probe: Biotin is attached to the amino group or phosphate head.
-
Reasoning: S1P receptors (S1PR1-5) recognize the zwitterionic headgroup (phosphate + amine). Modifying the headgroup abolishes binding affinity [1].
Phase 2: The Lysate & The "Disappearing" Ligand
The Core Issue: You are pulling down with a "ghost" probe. S1P is rapidly dephosphorylated by lipid phosphatases (LPPs) and S1P phosphatases (SGPPs) in lysates.
The Phosphatase Defense System
If the phosphate group is cleaved, S1P becomes Sphingosine. Sphingosine does not bind S1P receptors. You lose your bait immediately upon lysis.
-
Mandatory Additive: Sodium Orthovanadate (Na3VO4) and Sodium Fluoride (NaF) .
-
Concentration: High concentrations are required. Use 1-2 mM Na3VO4 and 10-20 mM NaF.
-
Mechanism: These mimic the transition state of the phosphate group, locking the catalytic site of phosphatases [2].
Phase 3: Solubilization (GPCRs are Tricky)
The Core Issue: S1P receptors are 7-transmembrane GPCRs. If your detergent is too weak, they remain in membrane pellets (discarded). If too harsh, you denature the binding pocket.
Detergent Selection Matrix
| Detergent | Strength | Suitability for S1PRs | Notes |
| NP-40 / Triton X-100 (1%) | Moderate | Recommended Start | Good balance of solubilization and structural preservation. |
| RIPA Buffer | Harsh | Avoid | Ionic detergents (SDS/Deoxycholate) often denature GPCR binding pockets. |
| DDM (n-Dodecyl-β-D-maltoside) | Mild | Gold Standard | Expensive but excellent for maintaining GPCR quaternary structure [3]. |
| CHAPS | Mild | Alternative | Good for preserving receptor-G-protein complexes. |
Visualizing the Workflow & Failure Points
The following diagram illustrates the optimized workflow and the critical decision gates where the experiment typically fails.
Figure 1: Critical Control Points in S1P-Biotin Pull-Down Assays. Red hexagons indicate common failure modes leading to false negatives.
Troubleshooting Guide: The "No Signal" Matrix
Use this table to diagnose your specific blot results.
| Symptom | Probable Cause | Corrective Action |
| No Bands (Clean Blot) | Phosphatase Activity | Add 2 mM Sodium Orthovanadate + 20 mM NaF to lysis buffer. |
| Probe Aggregation | Ensure S1P-biotin is pre-complexed with 0.1% Fatty Acid-Free BSA. | |
| Receptor Insolubility | Switch lysis buffer to 1% DDM or increase NP-40 incubation time. | |
| High Background (Smear) | Sticky Lipid | Increase wash stringency (add 0.1% Triton X-100 to wash buffer). |
| Endogenous Biotin | Pre-clear lysate with Streptavidin beads before adding the probe. | |
| Wrong MW Band | Non-Specific Binding | Perform a Competition Control : Add 100x excess non-biotinylated S1P. If the band doesn't disappear, it's an artifact. |
| Weak Signal | Steric Hindrance | The biotin linker may be too short.[1] Switch to a probe with a PEG-12 linker instead of a short alkyl linker [4]. |
Advanced FAQ
Q: Can I use milk for blocking my Western blot? A: NO. Milk contains high levels of biotin and endogenous lipids (sphingolipids). This will cause massive background noise and mask your specific signal.
-
Solution: Use 3% BSA in TBS-T or a commercial non-protein blocking buffer.
Q: My "Input" lane has the receptor, but the "Elution" lane is empty. Why? A: This confirms the receptor is expressed but not binding the probe. This is almost always a Steric Hindrance issue. The receptor pocket is deep; if the biotin tag is too close to the lipid headgroup, the bead cannot access the biotin once the lipid is docked.
-
Solution: Use a "Long-Linker" probe (PEG4 or PEG12 spacer) to extend the biotin away from the receptor surface.
Q: How do I prove the band is actually an S1P Receptor? A: The Gold Standard is the Competition Assay .
-
Tube A: Lysate + S1P-Biotin.
-
Tube B: Lysate + S1P-Biotin + 100-fold excess native S1P .
-
Result: The band in Tube A should be strong. The band in Tube B should be significantly reduced or absent. This proves the interaction is specific to the S1P binding pocket.
References
-
Probe Design & Linker Length
- Synthesis and biological evaluation of biotinylated sphingosine-1-phosph
-
Source: (Search context: Linker length effects on lipid probe affinity).
-
Phosphatase Inhibition
-
Inhibitors of sphingosine-1-phosphate metabolism (sphingosine kinases and sphingosine-1-phosphate lyase).[2]
-
Source:
-
-
GPCR Solubilization
-
Structural insights into sphingosine-1-phosphate receptor activation.[3] (Methodology section regarding detergent use).
-
Source:
-
-
Biotin Linker Sterics
- Effect of Linker Length on the Function of Biotinyl
-
Source:
Sources
- 1. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 2. Inhibitors of sphingosine-1-phosphate metabolism (sphingosine kinases and sphingosine-1-phosphate lyase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing N-Biotinyl D-erythro-Sphingosine-1-phosphate concentration for cell treatment
The following technical guide is designed for researchers and drug development professionals optimizing N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) for cellular applications.
Topic: Optimizing N-Biotinyl D-erythro-Sphingosine-1-phosphate Concentration for Cell Treatment Expertise Level: Senior Application Scientist Version: 2.1 (Current as of 2025)
Introduction: The Biotin-S1P Challenge
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five G-protein-coupled receptors (S1PR1–5).[1][2][3][4][5] The biotinylated analog (Biotin-S1P) is a critical tool for receptor internalization assays, intracellular trafficking studies, and affinity pull-downs.
However, Biotin-S1P presents unique physicochemical challenges. Unlike soluble proteins, it is an amphipathic lipid that forms micelles at critical concentrations, adheres non-specifically to plastics, and is rapidly degraded by lipid phosphate phosphatases (LPPs). Successful application requires mimicking the physiological transport of S1P , which circulates bound to albumin or ApoM, rather than delivering it as a solvent shock.
Part 1: Reconstitution & Solubility (The Foundation)
Q: My Biotin-S1P arrived as a lyophilized powder. Can I dissolve it directly in cell media? A: No. Direct addition to media will cause immediate precipitation and loss of bioactivity. Biotin-S1P is hydrophobic. If added directly to aqueous media, it will aggregate or stick to the tube walls. You must create a concentrated stock in an organic solvent and then conjugate it to a carrier protein (BSA) for cellular delivery.[4]
Protocol: Preparation of Biotin-S1P:BSA Complex (125 M Stock)
This method mimics physiological transport, ensuring the lipid is bioavailable to S1P receptors.
Materials:
-
Biotin-S1P (Lyophilized)
-
Solvent: DMSO or Methanol (warm)
-
Carrier: Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Buffer: PBS or TBS (pH 7.4)
Step-by-Step Workflow:
-
Solvent Solubilization: Dissolve Biotin-S1P in DMSO (or warm Methanol) to a concentration of 1 mg/mL . Vortex and sonicate in a water bath (37°C) for 5–10 minutes until perfectly clear.
-
Carrier Preparation: Prepare a 4 mg/mL (approx. 60
M) solution of FAF-BSA in PBS. Filter sterilize (0.22 m).[6] -
Complexing (Critical Step):
-
Warm the BSA solution to 37°C .
-
While vortexing the BSA solution, slowly add the Biotin-S1P solvent stock dropwise to achieve a final lipid concentration of 125
M . -
Note: The final solvent concentration should be <10% in this stock (and will be negligible in culture).
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes with continuous mixing (shaking or rotation) to allow the lipid to bind the hydrophobic pocket of albumin.
-
Storage: Aliquot into glass vials (avoid plastic) and store at -20°C for up to 3 months.
Figure 1: Biotin-S1P Solubilization Workflow. The process ensures the lipid is monomerized in solvent before being trapped by the BSA carrier.[1][7]
Part 2: Concentration Optimization (The Core)
Q: What concentration range should I test?
A: Start with a titration matrix from 10 nM to 1
| Application | Recommended Concentration | Incubation Time | Rationale |
| Signaling (e.g., ERK/Akt) | 10 nM – 100 nM | 5 – 30 min | High sensitivity; mimics acute physiological burst. |
| Receptor Internalization | 100 nM – 500 nM | 30 – 60 min | Requires higher saturation to visualize receptor clusters. |
| Pull-Down Assays | 500 nM – 1 | 1 – 2 hours | Maximizes occupancy for biochemical isolation; overcomes wash steps. |
| Microscopy (Tracking) | 500 nM – 2 | Variable | Higher concentration needed to overcome detection limits of fluorophores. |
Q: Is higher concentration always better for signal?
A: No. Concentrations >5
Part 3: Experimental Troubleshooting (FAQs)
Scenario A: "I see no signal in my Pull-Down / Western Blot."
Q: Did you use phosphatase inhibitors? A: S1P is rapidly degraded by Lipid Phosphate Phosphatases (LPPs) and S1P Lyase.
-
Solution: Add Sodium Orthovanadate (1 mM) and
-Glycerophosphate to your lysis and incubation buffers to preserve the phosphate headgroup.
Q: Did you compete with endogenous S1P? A: If your cells produce high levels of endogenous S1P (via SphK1), the biotinylated probe cannot compete for the receptor.
-
Solution: Treat cells with a Sphingosine Kinase inhibitor (e.g., SKI-II or PF-543 ) for 1 hour prior to adding Biotin-S1P to deplete endogenous levels.
Scenario B: "I have massive background noise in my microscopy."
Q: Did you block endogenous biotin? A: Mitochondria contain high levels of biotinylated carboxylases. Streptavidin-fluorophores will bind these avidly.
-
Solution: Use a commercial Endogenous Biotin Blocking Kit (Avidin/Biotin block) before applying your streptavidin detection reagent.
Q: What culture vessels are you using? A: Lipids stick to hydrophobic plastics.
-
Solution: Use glass-bottom dishes or plates coated with Poly-L-Lysine. Avoid standard polystyrene if possible during the incubation step with the lipid.
Scenario C: "My cells are dying after treatment."
Q: Check your solvent control. A: If you skipped the BSA complexing and added DMSO stock directly, you might have precipitated the lipid onto the cells (physical stress) or exceeded DMSO tolerance.
-
Solution: Ensure the final DMSO concentration is <0.1% and always use the BSA-complexed stock.
Part 4: Troubleshooting Logic Tree
Use this logic flow to diagnose low efficacy in Biotin-S1P experiments.
Figure 2: Diagnostic Logic for Low Signal Intensity. Systematic isolation of solubility, degradation, and competition issues.
References
-
Echelon Biosciences. Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet. Retrieved from [4]
-
Avanti Polar Lipids. Sphingosine-1-Phosphate (d18:1) Solubilization Protocol. Retrieved from
-
Spiegel, S., & Milstien, S. (2002).[4] Sphingosine 1-phosphate, a key signaling molecule.[2][4][8][9][10] Journal of Biological Chemistry, 277(29), 25851-25854.
- Pebay, A., et al. (2005). Sphingosine 1-phosphate signaling in astrocytes. Glia, 51(3), 175-189.
Sources
- 1. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 2. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Biotin Requirements Are Lower in Human Jurkat Lymphoid Cells but Homeostatic Mechanisms Are Similar to Those of HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Sphingosine 1-Phosphate (S1P) (Echelon Product Code: S-2000 25MG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: S1P-Biotin Assay Optimization
Introduction: The Lipid Paradox
Welcome to the technical support center. If you are working with Sphingosine-1-Phosphate (S1P), you are likely facing a specific frustration: S1P is a zwitterionic lysophospholipid that requires a carrier to stay in solution, yet that very carrier often causes the background noise destroying your assay.
S1P-biotin is not a standard protein reagent. It is an amphipathic molecule with a critical micelle concentration (CMC) that dictates its behavior. When S1P-biotin binds non-specifically to your blocking buffer or plate walls, it creates a "phantom signal" that compresses your dynamic range, particularly in competitive ELISAs where high signal equals low analyte concentration.
This guide moves beyond generic advice to address the specific molecular interactions driving NSB in S1P assays.
Module 1: The Mechanics of Interference
To fix the assay, we must visualize the failure points. The diagram below illustrates the "Sticky Lipid" problem where S1P-biotin bypasses the specific antibody and binds to the blocking matrix or plastic.
Figure 1: The S1P Interference Pathway. S1P-biotin naturally seeks hydrophobic pockets in standard BSA and polystyrene, competing with the specific antibody interaction.
Module 2: Troubleshooting Guide
Issue 1: High Background in Competitive ELISA
Symptom: Even the "Zero S1P" standard shows saturation, but adding cold S1P doesn't reduce the signal significantly.
| Root Cause | Scientific Rationale | Corrective Action |
| Wrong Blocking Protein | Serum Albumin (BSA) is the physiological carrier of S1P in blood. Standard BSA contains fatty acid binding pockets that will capture S1P-biotin. | Switch to Fatty Acid-Free (FAF) BSA or Delipidated BSA. Alternatively, use 0.1% Casein or Gelatin , which lack specific lipid-binding domains. |
| Plastic Adsorption | S1P is hydrophobic. If the plate is not fully blocked, S1P-biotin coats the plastic walls. | Use High-Binding plates only for the capture antibody, but ensure blocking is extended to 2 hours . Add 0.05% Tween-20 to the S1P-biotin dilution buffer to keep it solubilized and prevent surface adsorption. |
| Streptavidin Aggregation | Streptavidin-HRP can form aggregates that stick to lipid-rich surfaces. | Spin down the Streptavidin-HRP conjugate at 10,000 x g for 10 mins before use to remove aggregates. |
Issue 2: Inconsistent Replicates (The "Sticky" Pipette)
Symptom: Triplicates have high CV% (>15%), and signal decreases across the plate.
| Root Cause | Scientific Rationale | Corrective Action |
| Loss to Plasticware | S1P adheres to standard polypropylene pipette tips and reservoirs. | Glass or Teflon is mandatory for stock solutions.[1][2] For working solutions, pre-rinse pipette tips with the buffer before transfer, or use Low-Retention tips . |
| Solubility Crash | Diluting S1P-biotin from DMSO/Methanol directly into aqueous buffer causes micro-precipitation. | Step-down dilution: Dilute stock (MeOH) → 10% MeOH/Buffer → Final Buffer. Ensure the final buffer contains a carrier (e.g., 0.1% FAF-BSA) to "catch" the lipid. |
Module 3: The Optimized "Gold Standard" Protocol
This workflow is designed to minimize NSB by controlling the chemical environment of the lipid.
Step 1: Reagent Preparation (Critical)
-
S1P-Biotin Stock: Reconstitute in 100% Methanol or DMSO. Store in glass vials (amber) with Teflon-lined caps. Never store S1P stocks in plastic tubes.
-
Assay Buffer: PBS + 0.1% Fatty Acid-Free BSA + 0.05% Tween-20.
-
Why? FAF-BSA provides a carrier without competing lipids. Tween-20 prevents hydrophobic adsorption to the plate.
-
Step 2: The "Pre-Equilibrium" Mix
Instead of adding reagents sequentially to the plate, mix the sample (or standard) with the S1P-biotin offline in a low-binding tube or glass vial, then add the antibody.
-
Mix Sample (S1P) + S1P-Biotin + Anti-S1P Antibody .
-
Incubate for 30-60 mins.
-
Transfer this mixture to the capture-antibody coated plate.
-
Benefit: This ensures the competition happens in solution, avoiding "plate drift" where S1P-biotin binds the plate before the antibody sees it.
-
Step 3: Wash Stringency
Lipids require specific wash buffers to remove non-specific interactions.
-
Wash Buffer: PBS + 0.1% Tween-20 (Standard is usually 0.05%).
-
Protocol: Perform 4 washes. Allow the buffer to sit in the wells for 30 seconds during each wash step (Soak time).
Module 4: Optimized Workflow Visualization
Figure 2: The Low-NSB Workflow. Key interventions include glass storage, FAF-BSA carrier, and rigorous blocking.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use non-fat dry milk (NFDM) for blocking? A: Proceed with caution. While NFDM is generally low in lipids compared to whole milk, it is not "lipid-free." For ultrasensitive S1P assays, 3% Fatty Acid-Free BSA or commercial "Protein-Free" blockers are superior. If you must use milk, filter it (0.2 µm) to remove particulate lipid aggregates.
Q: My S1P-biotin signal is disappearing entirely. Is it degrading? A: It is likely sticking to your storage tube. If you stored your 1 µM working solution in a standard Eppendorf tube overnight, you may have lost 50-80% of the lipid to the plastic walls. Always prepare working solutions fresh in glass or low-retention tubes.
Q: How do I remove endogenous biotin from plasma samples? A: Plasma contains significant endogenous biotin. Use a Streptavidin/Avidin Pre-clear step. Incubate your sample with unconjugated streptavidin-agarose beads for 30 mins, spin down, and use the supernatant for the assay.
References
-
Echelon Biosciences. (2024). Sphingosine 1-Phosphate ELISA Kit (K-1900) Technical Data Sheet.Link
-
National Institutes of Health (NIH). (2014). Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins.[6] Journal of Histochemistry & Cytochemistry. Link
-
ProLiant Biologicals. (2024). Fatty-Acid Free BSA Specifications and Applications.[7][8]Link
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Sphingosine-1-phosphate-d7 powder Avanti Polar Lipids [sigmaaldrich.com]
- 6. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phb1.com [phb1.com]
- 8. mpbio.com [mpbio.com]
Technical Support Center: Solubilization and Handling of N-Biotinyl D-erythro-Sphingosine-1-phosphate
A Note from Your Senior Application Scientist
Welcome to the technical support guide for N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P). This molecule is a powerful tool for studying S1P receptor signaling and for developing affinity-based assays. However, its unique structure—combining a long hydrophobic lipid tail with a polar phosphate headgroup and a biotin moiety—makes it notoriously challenging to solubilize, particularly in the aqueous buffers required for most biological experiments.
This guide is designed based on extensive in-house experience and established methodologies to help you navigate these challenges. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, empowering you to achieve consistent, reproducible results. Proper solubilization is not just a preliminary step; it is the foundation of a successful experiment.
Core Concept: Why is N-Biotinyl-S1P Difficult to Solubilize?
The solubility of N-Biotinyl-S1P is governed by its amphipathic and zwitterionic nature. Understanding this structure is key to selecting the correct solubilization strategy.
Caption: The conflicting properties of N-Biotinyl-S1P's domains.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for N-Biotinyl D-erythro-S1P?
For initial solubilization from a solid, an organic solvent is almost always required. Pure aqueous solutions or buffers will not effectively dissolve the lipid.
-
Primary Recommendation: Warm methanol or a methanol:water (95:5, v/v) mixture is highly effective for creating an initial suspension or solution.[1][2] Heating the mixture to 45-65°C and sonicating can significantly aid this process.[2]
-
Alternative: A 1:1 mixture of DMSO and water has also been reported to be effective for solubilizing biotinylated S1P at concentrations around 1 mg/mL.[3]
-
Caution: While some protocols for unmodified S1P mention using weak acids or bases to improve solubility, this is not recommended for N-Biotinyl-S1P as extreme pH can cause decomposition.[3][4]
Q2: I need to use this compound in a cell-based assay. How do I prepare a working solution in an aqueous buffer?
Direct dilution of an organic stock into your aqueous assay buffer will almost certainly cause the lipid to precipitate. The established and most reliable method involves using a carrier protein, specifically fatty-acid-free Bovine Serum Albumin (BSA), to form a complex that is soluble in aqueous media.[1][2][5]
The core principle is to first dissolve the lipid in an organic solvent, create a thin film by evaporating the solvent, and then reconstitute that film with a BSA-containing buffer.[1][2] This procedure ensures the lipid molecules are properly dispersed and available to interact with their biological targets. A detailed, step-by-step workflow is provided in the Protocols section below.
Q3: Why is fatty-acid-free BSA so important?
This is a critical detail. Standard BSA preparations are often contaminated with endogenous lipids that occupy the albumin's hydrophobic binding pockets. If you use standard BSA, these pre-bound lipids will compete with N-Biotinyl-S1P, drastically reducing the carrying capacity and leading to poor solubilization and inaccurate effective concentrations in your experiment.[5][6] Fatty-acid-free BSA ensures that the binding pockets are available to complex with your compound.
Q4: My solution still looks hazy or cloudy after following the BSA protocol. What should I do?
A slightly hazy suspension can sometimes occur, but a truly cloudy or precipitated solution indicates a problem.[2] Refer to the Troubleshooting Guide below for a detailed breakdown. Common causes include:
-
Incomplete initial dissolution: The compound was not fully dissolved in the organic solvent.
-
Insufficient BSA: The concentration of BSA is too low for the amount of lipid.
-
Incomplete reconstitution: Not enough time, warming, or agitation was used to dissolve the lipid film into the BSA solution.[1]
-
Buffer incompatibility: Components in your final buffer may be causing precipitation.
Q5: How should I store the solid compound and my prepared stock solutions?
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Compound: Store the vial as supplied at -20°C, protected from light.[1][3] It is relatively stable in this state.[3]
-
Organic Stock Solutions (Methanol/DMSO): Aliquot into small, single-use volumes and store at -20°C for up to 2 months.[1] Avoid repeated freeze-thaw cycles.[7]
-
BSA-Complexed Aqueous Solutions: These are best prepared fresh. However, they can be aliquoted and stored at -20°C for up to 3 months.[2] Be aware that some precipitate may form upon thawing; this should redissolve after warming to 37°C for a few minutes with gentle mixing.[1]
Experimental Protocols & Workflows
Protocol 1: Preparation of a BSA-Complexed Aqueous Solution
This is the gold-standard method for preparing N-Biotinyl-S1P for use in cell culture, receptor binding assays, and other aqueous experimental systems.[1][2]
Caption: Workflow for preparing a BSA-complexed aqueous solution.
Methodology:
-
Initial Dissolution in Organic Solvent:
-
Carefully weigh the desired amount of N-Biotinyl-S1P solid in a chemical-resistant glass vial.
-
Add warm (approx. 65°C) anhydrous methanol to the solid to achieve a concentration of approximately 0.5-1 mg/mL.[1][2] Crushing the solid with a glass rod before adding the solvent can be helpful.[1]
-
Vortex and/or sonicate the mixture until the solid is fully suspended. The solution may appear as a slightly hazy suspension, which is acceptable.[2] This process can take time, be patient.[1]
-
-
Aliquoting and Solvent Evaporation:
-
Transfer the desired volume of the methanolic solution for a single experiment into a new glass tube. This prevents compromising your main stock.
-
Using a gentle stream of dry nitrogen gas, evaporate the methanol. Swirl the tube during evaporation to deposit the lipid as a thin, even film on the inner surface.[1][2] This maximizes the surface area for the next step.
-
At this point, the dried lipid film can be stored at -20°C for future use.[2]
-
-
Reconstitution in BSA Buffer:
-
Prepare your final assay buffer containing an appropriate concentration of fatty-acid-free BSA. A common starting point is 4 mg/mL BSA.[1][2]
-
Add the calculated volume of the warm (37°C) BSA-containing buffer to the tube with the dried lipid film to achieve your target final concentration (e.g., 125 µM).[2]
-
Incubate the tube at 37°C for at least 30-60 minutes.[1][2] During this incubation, vortex or agitate the tube periodically to ensure the entire film is lifted from the glass and dispersed into the solution.[2]
-
-
Final Validation:
-
Visually inspect the solution. It should be a clear or very slightly hazy solution, free of any visible crystals or precipitate.
-
The solution is now ready for serial dilution in your BSA-containing assay buffer for your experiment.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid will not dissolve in initial organic solvent. | 1. Insufficient solvent volume. 2. Solvent is not warm enough. 3. Insufficient physical disruption. | 1. Add slightly more warm methanol. 2. Ensure methanol is heated to ~65°C.[1] 3. Continue to vortex and sonicate. Crushing the solid prior to adding solvent can help.[1] |
| Aqueous solution is cloudy, milky, or has visible precipitate. | 1. Incomplete evaporation of the organic solvent. 2. BSA concentration is too low for the lipid concentration. 3. Reconstitution time/temperature was insufficient. 4. Used standard BSA instead of fatty-acid-free BSA. | 1. Ensure all methanol is removed under nitrogen before adding the BSA buffer. 2. Increase the BSA concentration or decrease the target lipid concentration. 3. Extend the incubation at 37°C to 60 minutes or longer, with more frequent vortexing.[1] 4. Remake the solution using only high-quality, fatty-acid-free BSA.[5][6] |
| Inconsistent or no activity in biological assay. | 1. Poor solubilization leading to an inaccurate effective concentration. 2. Compound degradation due to improper storage or handling (e.g., extreme pH). 3. Adsorption of the lipid to plasticware. | 1. Re-prepare the stock solution, paying close attention to every step of Protocol 1. 2. Confirm storage conditions and buffer pH. Avoid buffers with pH < 4.0 or > 9.0.[3] 3. Use low-retention tubes and pipette tips. Include BSA in all dilution buffers to prevent loss of compound to surfaces. |
References
-
Ye, J., et al. (2016). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Nuclear Medicine and Biology. [Link]
-
Southern, M. R., et al. (2013). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Scott, F. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. [Link]
-
Avanti Polar Lipids. (n.d.). Sphingosine-1-Phosphate (d18:1). Retrieved from Avanti Polar Lipids website. [Link]
-
Davis, M. D., et al. (2005). Sphingosine 1-phosphate analogs as receptor antagonists. Journal of Biological Chemistry. [Link]
-
Pitson, S. M. (2011). Sphingosine 1-phosphate (S1P) signalling: role in bone biology and potential therapeutic target for bone repair. Expert Reviews in Molecular Medicine. [Link]
-
Antibodies-online.com. (n.d.). Sphingosine-1-phosphate, D-erythro. Retrieved from Antibodies-online.com. [Link]
-
Wikipedia. (n.d.). Sphingosine-1-phosphate. Retrieved from Wikipedia. [Link]
-
Soundararajan, G., & El-Sagheer, A. H. (2018). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Methods in Molecular Biology. [Link]
-
ResearchGate. (2020). Are biotinylated proteins stable at -80 °C? Retrieved from ResearchGate. [Link]
-
IBA Lifesciences. (n.d.). Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins. Retrieved from IBA Lifesciences website. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Sphingosine 1-phosphate biotin (S1P-biotin) | BIOZOL [biozol.de]
- 4. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
improving the efficiency of S1P-biotin protein complex enrichment
Introduction
Welcome to the Lipidomics Technical Support Center. You are likely here because your S1P-biotin pulldown yielded high background, no specific bands, or inconsistent capture of known targets (e.g., S1PR1, TRAF2, or ApoM).
Enriching Sphingosine-1-Phosphate (S1P) binding proteins is fundamentally different from standard immunoprecipitation. S1P is a zwitterionic, amphipathic lipid. It does not behave like a protein antibody. The success of this experiment hinges on three physical realities: Solubility state , Micellar detergent environment , and Steric availability .
This guide abandons generic "bead washing" advice and focuses on the specific physicochemical requirements of the S1P-protein interaction.
Module 1: The Solubility Paradox (Critical Failure Point)
Q: My S1P-biotin precipitates when added to the lysate. How do I fix this?
A: You must use a carrier protein (BSA) to "chaperone" the lipid into the aqueous phase. S1P-biotin is often supplied in methanol or DMSO. Adding this directly to an aqueous lysate causes the hydrophobic lipid tails to aggregate instantly into micelles or precipitate on tube walls, making them unavailable for protein binding.
The Solution: The 3:1 BSA Complexing Protocol In the body, S1P is carried by Albumin and ApoM. You must mimic this in vitro.
-
Prepare Vehicle: Dissolve fatty acid-free (FAF) BSA in PBS to create a 4 mg/mL solution.
-
Why FAF-BSA? Standard BSA is loaded with endogenous lipids that will compete with your probe.
-
-
Dry the Probe: Aliquot your S1P-biotin (e.g., 10 nmol) into a glass vial and evaporate the organic solvent under a nitrogen stream.
-
Complexing: Add the BSA solution to the dried lipid film. Sonicate in a water bath at 37°C for 10–15 minutes until the solution is optically clear.
-
Result: You now have S1P-biotin monomers presented in a physiological BSA pocket, ready for transfer to your target protein.
Module 2: Lysis & Binding Conditions
Q: Which detergent preserves the S1P-Protein interaction?
A: Avoid SDS and high-concentration Triton X-100. S1P binds to hydrophobic pockets (e.g., in S1P Receptors or HDACs). Strong detergents strip these lipids out of the pocket.
| Buffer Component | Recommended Conc. | Mechanism/Reasoning |
| HEPES (pH 7.4) | 20-50 mM | Phosphate buffers can inhibit some lipid-binding enzymes; HEPES is safer. |
| NP-40 / IGEPAL | 0.1% - 0.5% | Critical: Low CMC detergents preserve the native protein fold better than Triton X-100. |
| Sodium Orthovanadate | 1 mM | Essential: Inhibits phosphatases that might degrade the phosphate head group of your S1P probe. |
| Sodium Fluoride | 10-20 mM | General phosphatase inhibitor. |
| Fatty Acid-Free BSA | 0.1% (in wash) | Acts as a "lipid sink" to absorb non-specific sticky lipids during washes. |
Protocol Adjustment: Perform the binding incubation overnight at 4°C . Lipid exchange (from the BSA carrier to the target protein) is an equilibrium process that is slower than antibody-antigen binding.
Module 3: The "Specificity Trap" (Validation)
Q: I see bands, but how do I know they are real S1P binders?
A: You must perform a "Competitive Elution" or "Pre-Competition" control. A simple "beads only" control is insufficient because it does not account for proteins that bind the lipid tail non-specifically.
The Gold Standard Control (The "Cold" Competitor): Run two parallel samples:
-
Sample A (Enrichment): Lysate + S1P-Biotin.
-
Sample B (Competition): Lysate + 100x excess unlabeled S1P (pre-incubated for 30 mins) + S1P-Biotin.
Interpretation: A true hit will appear in Sample A but be significantly reduced or absent in Sample B. If the band remains strong in Sample B, it is a non-specific binder to the biotin tag or the bead matrix.
Module 4: Elution Strategies
Q: Boiling vs. Competitive Elution?
A: It depends on your downstream analysis.
-
Method A: Laemmli Boil (Western Blotting)
-
Pros: Maximum yield.
-
Cons: High background.[1] Elutes streptavidin monomers (13kDa) which can obscure low-MW targets.
-
Procedure: Boil beads in 2x SDS loading buffer + 50mM DTT for 5-10 mins.
-
-
Method B: Free S1P Elution (Mass Spectrometry / Functional Assays)
-
Pros: Extremely specific. Only elutes proteins dependent on the S1P headgroup.
-
Cons: Lower yield; requires high concentration of free S1P.
-
Procedure: Incubate beads with 100 µM unlabeled S1P in binding buffer (with 0.1% BSA) for 30 mins at RT.
-
Visualizations
Figure 1: The Optimized S1P-Biotin Enrichment Workflow
This diagram illustrates the critical "BSA Complexing" step often missed in standard protocols.
Caption: Workflow emphasizing the BSA-complexing step to ensure probe bioavailability.
Figure 2: The Specificity Trap (Competition Logic)
Use this logic flow to determine if your identified protein is a true S1P binder.
Caption: Decision tree for validating S1P-protein interactions using cold competition.
Troubleshooting FAQ
Q: High background in my Streptavidin-HRP blot? A: If you are using biotinylated probes for enrichment, do not use Streptavidin-HRP for detection. The HRP will bind to the eluted S1P-biotin probe (which is abundant) and obscure your protein bands. You must use a specific primary antibody against your target protein, followed by a secondary IgG-HRP.
Q: Can I use milk for blocking? A: No. Milk contains high levels of biotin and lipids. Use 3% BSA (Fatty Acid-Free) or a synthetic commercial blocker for both blocking and antibody incubation steps.
Q: My beads are clumping. A: This indicates lipid aggregation. Ensure you are washing with a buffer containing a small amount of detergent (0.05% Tween-20) or 0.1% BSA to keep lipids soluble.
References
-
Echelon Biosciences. Sphingosine 1-phosphate (S1P) Beads & Probes Technical Data Sheet. (Provides structural data and basic handling for S1P-biotin).
-
Fleming, J. K., & Wojciak, J. M. (2018). Measuring Sphingosine-1-Phosphate/Protein Interactions with the Kinetic Exclusion Assay.[2] Methods in Molecular Biology.[2] (Establishes the Kd of S1P-BSA interactions and the necessity of carrier proteins).
-
Hla, T., & Dannenberg, A. J. (2012). Sphingolipid signaling in metabolic disorders. Cell Metabolism. (Foundational review on S1P signaling partners).
-
Luecke, L. B., et al. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays.[3][4] International Journal of Molecular Sciences.[3] (Relevant methodologies for optimizing streptavidin bead capacity and background reduction).
Sources
- 1. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Sphingosine-1-Phosphate/Protein Interactions with the Kinetic Exclusion Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with high background in S1P-biotin immunofluorescence
Part 1: The Diagnostic Framework
Introduction
Visualizing Sphingosine-1-Phosphate (S1P) via immunofluorescence (IF) presents a unique "double-edged" challenge compared to standard protein imaging.[1] You are likely encountering high background for two converging reasons:
-
The Lipid Paradox: S1P is a lipid.[1][2] Standard permeabilization agents (like Triton X-100) used to let antibodies in can wash the S1P out, or cause delocalization.
-
The Biotin Trap: To detect the small S1P molecule, researchers often use biotinylated anti-S1P antibodies (or biotin-S1P tracers) coupled with Streptavidin-fluorophores for signal amplification. This system is notoriously prone to high background due to endogenous biotin, particularly in metabolically active tissues (kidney, liver, mitochondria).
This guide addresses the specific "S1P-Biotin" context: using a Biotin-Streptavidin detection system to visualize S1P.
Troubleshooting Logic Tree
Before altering your protocol, use this logic flow to identify the source of your noise.
Figure 1: Diagnostic Logic Tree. Use the visual pattern of the background noise to determine the necessary protocol adjustment.
Part 2: Technical FAQs & Solutions
Q1: I am using a biotinylated anti-S1P antibody. Why is my entire cytoplasm glowing green, even in negative controls?
The Cause: Endogenous Biotin.[3][4][5] Mammalian cells (especially mitochondria) and tissues like kidney and liver are rich in biotin (Vitamin B7). Streptavidin has a higher affinity for endogenous biotin than for your antibody. The Fix: You must perform an Endogenous Biotin Block (Avidin/Biotin Block).[4][5][6]
-
Crucial Timing: This block must happen after your normal serum block but before adding the biotinylated primary antibody.
-
Mechanism:
-
Add Avidin (binds all endogenous biotin).[4] Wash.
-
Add Free Biotin (saturates the remaining binding sites on the Avidin you just added, so it doesn't capture your antibody). Wash.
-
Add Biotinylated-Anti-S1P.
-
Q2: My signal is weak, so I increased the gain, and now the background is high.
The Cause: Lipid Extraction.[7][8] If you used Methanol fixation or Triton X-100 permeabilization, you likely washed away the S1P or dissolved the membrane structure holding it. The Fix: Adopt a "Lipid-Friendly" Fixation/Permeabilization protocol.
-
Fixative: Use 4% Paraformaldehyde (PFA). Avoid Methanol and Acetone completely, as they are organic solvents that extract lipids [1].
-
Permeabilization: Use 0.01% - 0.05% Saponin or Digitonin . These are mild detergents that permeabilize the membrane by sequestering cholesterol without dissolving the entire lipid bilayer like Triton X-100 does [2].
Q3: I see sticky puncta outside the cells.
The Cause: Fluorophore Aggregation or Hydrophobic Sticking. S1P antibodies are often hydrophobic. If using a biotinylated lipid probe (exogenous S1P-biotin), the lipid itself will stick to plastic. The Fix:
-
Centrifuge Reagents: Spin your Streptavidin-fluorophore conjugate at 10,000 x g for 10 minutes before use to pellet aggregates.
-
Defatted BSA: Use Fatty-Acid Free BSA in your blocking buffer. Standard BSA contains lipids that can interfere with S1P antibodies.
Part 3: The Optimized "Lipid-Preserving" Protocol
This protocol is designed specifically for Biotin-Streptavidin detection of S1P.
Reagents Required[3][4][8][9][10][11][12][13][14]
-
Fixative: 4% Paraformaldehyde (freshly prepared, pH 7.4).
-
Permeabilization: 0.05% Saponin in PBS.
-
Blocking Buffer: PBS + 3% Fatty-Acid Free BSA.
-
Endogenous Block: Avidin/Biotin Blocking Kit (Commercially available or homemade).
Step-by-Step Workflow
1. Cell Preparation & Fixation
-
Wash cells 2x with warm PBS.
-
Fix with 4% PFA for 15 minutes at Room Temperature (RT).
-
Critical: Do NOT use Methanol.
-
Wash 3x with PBS.[10]
2. Permeabilization & Protein Blocking
-
Incubate in Blocking Buffer (3% BSA + 0.05% Saponin) for 30 minutes.
-
Note: Saponin is reversible. It must be present in the antibody incubation steps to keep pores open.
3. Endogenous Biotin Blocking (The "High Background" Killer)
-
Step A: Incubate with Avidin Solution (0.001% in PBS) for 15 mins.[11]
-
Wash 3x with PBS.[10]
-
Step B: Incubate with Biotin Solution (0.001% in PBS) for 15 mins.
-
Wash 3x with PBS.[10]
4. Primary Antibody Incubation
-
Dilute Biotinylated Anti-S1P antibody in Blocking Buffer (containing Saponin) .
-
Incubate overnight at 4°C (preferred for lipids) or 1 hour at RT.
-
Wash 3x with PBS + 0.05% Saponin.
5. Detection
-
Incubate with Streptavidin-Fluorophore (e.g., Streptavidin-Alexa 488) diluted 1:500 in Blocking Buffer.
-
Incubate 45 mins at RT in the dark.
-
Wash 3x with PBS.[10]
Protocol Comparison Data
The following table illustrates why the specific changes above reduce background.
| Variable | Standard Protein IF Protocol | Optimized S1P Lipid Protocol | Impact on S1P Background |
| Fixative | Methanol (-20°C) | 4% PFA (RT) | Methanol extracts S1P = No Signal (User increases gain = Noise). |
| Permeabilization | 0.1% Triton X-100 | 0.05% Saponin | Triton dissolves lipid membranes; Saponin preserves them. |
| Biotin Block | None | Avidin/Biotin Step | Essential to stop Streptavidin from binding mitochondrial biotin. |
| BSA Type | Standard BSA | Fatty-Acid Free BSA | Standard BSA carries lipids that compete with S1P antibodies. |
Part 4: Mechanism of Action (Visualized)
The following diagram details the "Double Blocking" strategy required to ensure the Streptavidin only binds to the Antibody, not the tissue.
Figure 2: The Double-Block Mechanism. Sequential incubation of Avidin and Biotin neutralizes endogenous background before the detection system is introduced.[5]
References
-
Listenberger, L. L., & Brown, D. A. (2007). Fluorescent detection of lipid droplets and associated proteins.[7] Current Protocols in Cell Biology.
- Significance: Establishes PFA as the superior fixative for lipid retention compared to alcohols.
-
Echelon Biosciences. (2024). Lipid Immunostaining Protocol.
- Significance: Industry standard protocol for S1P and PIP detection, emphasizing saponin use.
-
Visentin, B., et al. (2012).[1][9] Immunohistochemical detection of sphingosine-1-phosphate and sphingosine kinase-1 in human tissue samples.[1][9][12] Methods in Molecular Biology, 874, 55-67.[1][9]
- Significance: Validates the use of specific anti-S1P antibodies (LT1002) and troubleshooting in tissue.
-
Thermo Fisher Scientific. (2024). Blocking Endogenous Biotin.[3][4][11] ReadyProbes Technical Guide.
- Significance: Definitive guide on Avidin/Biotin blocking chemistry.
Sources
- 1. echelon-inc.com [echelon-inc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 6. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-Phosphate Antibody - Echelon Biosciences [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 12. Immunohistochemical Detection of Sphingosine-1-Phosphate and Sphingosine Kinase-1 in Human Tissue Samples and Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for N-Biotinyl-D-erythro-Sphingosine-1-Phosphate Binding Studies
Welcome to the technical support center for N-Biotinyl-D-erythro-Sphingosine-1-Phosphate (Biotin-S1P) binding studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for your experiments. As your dedicated application scientist, I will not only provide protocols but also the rationale behind critical steps to ensure your success.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding Biotin-S1P binding studies.
Q1: What is N-Biotinyl-D-erythro-Sphingosine-1-Phosphate (Biotin-S1P) and why is it used in binding studies?
A1: N-Biotinyl-D-erythro-Sphingosine-1-Phosphate is a synthetic analog of the bioactive signaling lipid, Sphingosine-1-Phosphate (S1P).[1][2] S1P is a critical regulator of numerous physiological processes, including immune cell trafficking, angiogenesis, and vascular stability, primarily through its interaction with a family of five G protein-coupled receptors (S1PRs).[3][4][5] The biotin tag on Biotin-S1P allows for its use as a probe in various in vitro binding assays. The high-affinity interaction between biotin and streptavidin (or its analogs like neutravidin) provides a robust and versatile system for immobilizing the lipid or detecting its binding to a target protein.[6]
Q2: How should I handle and store Biotin-S1P to ensure its stability and activity?
A2: Biotin-S1P, like its parent compound S1P, is a lipid and requires careful handling to prevent degradation and aggregation. It is best stored as a dried solid at -20°C, protected from light. For creating stock solutions, it is sparingly soluble in organic solvents like warm methanol. Aqueous solutions can be prepared by first dissolving in an organic solvent, evaporating the solvent to create a thin film, and then resuspending in a buffer containing a carrier protein like fatty acid-free bovine serum albumin (BSA).[7] Storage in acidic (pH < 4.0) or basic (pH > 9.0) buffers should be avoided as it may cause decomposition. Aliquoting your stock solutions is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What is the purpose of using fatty acid-free BSA in my binding buffer?
A3: Fatty acid-free BSA serves two critical functions in S1P binding assays. Firstly, S1P is a lipid and has poor solubility in aqueous buffers. BSA acts as a carrier protein, binding to S1P and keeping it in a monomeric, soluble state, thus preventing the formation of micelles which can lead to experimental artifacts.[7][8] Secondly, BSA helps to reduce non-specific binding of the lipid probe to surfaces and other proteins in the assay, thereby improving the signal-to-noise ratio.[9][10] The use of fatty acid-free BSA is crucial as endogenous lipids in regular BSA could compete with Biotin-S1P for binding to your target protein.[11]
Q4: Which binding assay is most suitable for my Biotin-S1P interaction study?
A4: The choice of assay depends on your specific research question, the nature of your interacting partner, and the available instrumentation. Here is a brief comparison:
| Assay Technique | Principle | Key Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[12] | Real-time kinetics (kon, koff), label-free detection of the analyte. | Requires specialized equipment; lipid immobilization can be challenging. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[13] | High-throughput, less sensitive to bulk refractive index changes, fluidics-free. | Generally lower sensitivity than SPR, may not be suitable for very small analytes. |
| Pull-Down Assay | Uses streptavidin-coated beads to capture Biotin-S1P and its binding partners. | Simple, widely accessible, good for identifying unknown interactors. | Qualitative or semi-quantitative, prone to non-specific binding, endpoint assay. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Homogeneous assay (no separation steps), suitable for high-throughput screening. | Requires a fluorescently labeled competitor or a fluorescently tagged binding partner. |
In-Depth Technical Guides & Troubleshooting
This section provides detailed protocols and troubleshooting advice for common Biotin-S1P binding assays.
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[12] For Biotin-S1P studies, the lipid is typically immobilized on the sensor chip, and the protein analyte is flowed over the surface.
-
System Preparation: Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-P+, PBS with 0.05% Tween-20).
-
Sensor Chip Priming: Prime a streptavidin-coated sensor chip as per the manufacturer's instructions.
-
Biotin-S1P Preparation: Prepare a solution of Biotin-S1P in the running buffer. The optimal concentration needs to be determined empirically but a starting point of 1-10 µM is common. To maintain solubility and prevent micelle formation, include fatty acid-free BSA in the buffer at a concentration that keeps the Biotin-S1P monomeric.
-
Immobilization: Inject the Biotin-S1P solution over the sensor chip surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture by the streptavidin. Aim for a low immobilization level (e.g., 50-150 RU) to minimize mass transport limitations.
-
Blocking: Inject a solution of free biotin (e.g., 1 mM) to block any remaining unoccupied streptavidin sites.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Immobilization | Biotin-S1P aggregation; Inactive streptavidin surface. | Ensure Biotin-S1P is fully solubilized with BSA. Use a fresh sensor chip. |
| High Non-Specific Binding | Analyte sticking to the sensor surface or lipid. | Increase the detergent concentration (e.g., Tween-20 up to 0.1%). Add 0.1-1 mg/mL fatty acid-free BSA to the running buffer. Use a reference flow cell with an immobilized irrelevant biotinylated molecule. |
| Complex Sensorgrams (e.g., biphasic binding) | Mass transport limitation; Analyte heterogeneity. | Immobilize less ligand. Increase the flow rate. Ensure analyte is pure and monodispersed. |
| No Binding Observed | Inactive analyte; Inaccessible biotin tag on S1P. | Verify analyte activity through another method. Consider using a linker between biotin and S1P if steric hindrance is suspected. |
Biolayer Interferometry (BLI) Analysis
BLI is another real-time, label-free technique that is well-suited for high-throughput screening of Biotin-S1P interactions.[13]
-
Plate Setup: In a 96-well plate, add running buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA) to the baseline wells. Add your Biotin-S1P solution (e.g., 1-10 µg/mL in running buffer) to the loading wells. Add your protein analyte at various concentrations to the association wells. Add running buffer to the dissociation wells.
-
Biosensor Hydration: Hydrate the streptavidin biosensors in running buffer for at least 10 minutes.
-
Assay Execution:
-
Baseline: Establish a stable baseline by dipping the biosensors in the running buffer wells.
-
Loading: Load the Biotin-S1P onto the biosensors by dipping them into the loading wells.
-
Baseline: Establish another baseline in running buffer.
-
Association: Transfer the biosensors to the wells containing your protein analyte to measure binding.
-
Dissociation: Move the biosensors to the running buffer wells to measure the dissociation of the analyte.
-
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Loading | Insufficient biosensor hydration; Biotin-S1P aggregation. | Ensure biosensors are hydrated for the recommended time. Prepare fresh Biotin-S1P solutions and ensure solubility with BSA. |
| High Signal Drift | Non-specific binding of the analyte to the biosensor. | Increase BSA and/or Tween-20 concentration in the running buffer. Use a reference biosensor with no loaded ligand. |
| Low Signal-to-Noise Ratio | Low affinity interaction; Low analyte concentration. | Increase analyte concentration. If the interaction is weak, consider using a more sensitive detection method. |
Streptavidin Pull-Down Assay
This is a classic and accessible method to identify and confirm protein interactions with Biotin-S1P.
Caption: Workflow for a Biotin-S1P pull-down assay.
-
Bead Preparation: Resuspend streptavidin-coated magnetic or agarose beads. Wash the beads several times with a suitable binding buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 150 mM NaCl, 1 mM EDTA, and 0.1% Triton X-100).[7] Block the beads with a solution of 1-3% fatty acid-free BSA in binding buffer for 1 hour at 4°C to minimize non-specific protein binding.[14]
-
Binding Reaction: Incubate your protein lysate or purified protein with Biotin-S1P at a predetermined concentration for 1-4 hours at 4°C with gentle rotation. A negative control with biotin alone should be included.
-
Capture: Add the pre-blocked streptavidin beads to the binding reaction and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (binding buffer with potentially increased salt or detergent concentration to reduce non-specific binding).[15]
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer for analysis by Western blot, or by using a competitive elution with excess free biotin, or by changing the pH for mass spectrometry analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/Non-specific Binding | Insufficient blocking; Inadequate washing. | Increase BSA concentration during blocking. Increase the number of washes and/or the stringency of the wash buffer (e.g., higher salt or detergent concentration).[15] Pre-clear the lysate with streptavidin beads before adding Biotin-S1P. |
| No Protein Pulled Down | Weak or transient interaction; Protein degradation. | Increase the concentration of lysate or Biotin-S1P. Perform cross-linking before lysis if the interaction is weak. Always use protease inhibitors in your lysis buffer. |
| Biotin-S1P Not Binding to Beads | Biotin tag is inaccessible; Beads are saturated. | Ensure the Biotin-S1P is properly solubilized. Determine the binding capacity of your beads and do not exceed it. |
S1P Signaling Pathway Overview
Understanding the biological context of your binding studies is crucial. S1P mediates its effects by binding to its receptors, which in turn activate various downstream signaling cascades.
Caption: Simplified overview of S1P receptor-mediated signaling pathways.
S1P binds to its five different G protein-coupled receptors (S1PR1-5), each coupling to various G proteins to initiate downstream signaling.[3][16] For instance, S1PR1 often couples to Gi to activate the PI3K/Akt and Ras/ERK pathways, promoting cell survival and proliferation.[3] S1PR2 and S1PR3 can couple to Gq to activate PLC, leading to calcium mobilization and cell migration, and to G12/13 to activate Rho, influencing cytoskeletal dynamics.[16] These pathways culminate in diverse cellular responses that are fundamental to health and disease.[4][5]
References
- Sphingosine-1-phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PMC.
- Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors.
- S1P/S1PR signaling pathway advancements in autoimmune diseases. PMC.
- Biophysical Methods for the Studies of Protein-Lipid/Surfactant Interactions. [Source Not Available].
- Sphingosine-1-Phosphate and Its Signaling Pathway Modul
- Choosing the Right Biacore Sensor Chips for Your SPR Analysis.
- Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PMC.
- Poly-HRP Streptavidin Conjugate-Femtotracer recommend
- Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. [Source Not Available].
- Schematic summary of the current view of S1PR modulators and S1P signaling pathways...
- Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. MDPI.
- Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. [Source Not Available].
- A review of traditional and emerging methods to characterize lipid–protein interactions in biological membranes. RSC Publishing.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Source Not Available].
- A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay. NIH.
- Biacore™ SPR sensor chips. Cytiva.
- Protocol: Binding biotinylated nucleic acids, antibodies, or proteins to Streptavidin Magnetic Beads for Pull-down Experiments (NEB #S1420). NEB.
- Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. PMC.
- How can I reduce non-specific binding of proteins on my streptavidin beads?
- Biophysics of protein-lipid interactions. PMC.
- BLI Protocol. GitLab.
- Sphingolipid-binding proteins. PubMed.
- Lipid-Protein Interactions: Methods and Protocols. Semantic Scholar.
- Biomolecular Binding Kinetics Assays on the Octet® BLI Pl
- Streptavidin Bead Pulldown Assay to Determine Protein Homooligomeriz
- Tips for Biotin, Avidin, & Streptavidin. Rockland.
- Surface plasmon resonance1. [Source Not Available].
- Protein-Protein Interactions Support—Troubleshooting. Thermo Fisher Scientific.
- Biotinylated Protein Pull-Down Kit (Magnetic Beads). [Source Not Available].
- Biolayer interferometry of lipid nanodisc‐reconstituted yeast vacuolar H+‐
- Protein-sphingolipid interactions and their role in immunity and disease. Apollo.
- A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PMC.
- Biolayer Interferometry for DNA-Protein Interactions. Protocols.io.
- The biotin-streptavidin interaction can be reversibly broken using water at elevated temper
- The use of click chemistry in sphingolipid research. Company of Biologists Journals.
- Biotinylated proteins pull-down with streptavidin beads not working?
- 3 Biotinylated Histone peptide pull-down assay. [Source Not Available].
- Protocol for Pull-down experiment using the biotin labelling with APEX2 system. [Source Not Available].
- Application Notes and Protocols for In Vitro Sphingolipid E (S1P) Activity Assays. Benchchem.
- Buffers and stock solutions for western blot. Abcam.
- Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Oxford Academic.
- Fatty-Acid Free Solutions. Proliant Health & Biologicals.
- Bovine serum albumin (BSA) inhibits S1P uptake.
- Studying protein-protein interactions: Progress, pitfalls and solutions.
- Biacore SPR assay applic
- Sphingolipid Biology Special Issue. FEBS Network.
- The effects of free fatty acid-free bovine serum albumin and palmitate on pancre
- Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience.
- Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview. [Source Not Available].
- A beginner's guide to surface plasmon resonance. SciSpace.
Sources
- 1. Protein-sphingolipid interactions and their role in immunity and disease [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate and Its Signaling Pathway Modulators | Encyclopedia MDPI [encyclopedia.pub]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phb1.com [phb1.com]
- 11. The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [molecular-interactions.si]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Handling N-Biotinyl Sphingosine-1-Phosphate (Biotin-S1P)
[1]
Status: Active Subject: Prevention of Aggregation, Solubilization Protocols, and Assay Interference Applicable Molecule: N-Biotinyl D-erythro-Sphingosine-1-phosphate (and related N-functionalized S1P probes)[1]
Executive Summary: The Hydrophobic Challenge
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) is a bioactive lipid probe used to study sphingolipid signaling, transport, and metabolism.[1] However, like its parent molecule Sphingosine-1-phosphate (S1P), it possesses a long hydrophobic alkyl chain (C18) and a polar headgroup.[1] In aqueous solutions, this amphiphilic structure drives the rapid formation of micelles or non-specific aggregates once the concentration exceeds the Critical Micelle Concentration (CMC), which is in the low micromolar to nanomolar range for sphingolipids.
The Consequence: Aggregated Biotin-S1P fails to bind specific targets (receptors, chaperones like ApoM/Albumin) and sticks avidly to plastic surfaces, leading to false negatives in pull-down assays and inconsistent IC50/EC50 data.[1]
This guide provides the Gold Standard protocols to maintain Biotin-S1P in a monomeric, bio-accessible state.[1]
Part 1: Critical Solubilization Protocols
Protocol A: The Carrier Protein Method (Gold Standard)
Recommended for: Cell-based assays, receptor binding studies, and aqueous dilutions.
Mechanism: Albumin (BSA) acts as a physiological chaperone, sequestering the hydrophobic tail of the lipid while leaving the headgroup (and biotin moiety) accessible or thermodynamically stable in solution. This mimics the physiological transport of S1P in plasma.
Reagents:
-
N-Biotinyl S1P (Solid or Methanol stock)[1]
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) (Crucial: Fatty acids compete for the lipid binding pocket).[1]
-
PBS or TBS (pH 7.4)[1]
-
Glass vials (solvent-washed)[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve solid Biotin-S1P in 100% Methanol (warm to 37°C if necessary) to create a 1 mM stock .
-
Note: Do not use water or PBS at this stage.[1]
-
-
Evaporation: Aliquot the required amount of Methanol stock into a glass or siliconized tube. Evaporate the solvent under a stream of Nitrogen gas until a thin, dry film forms on the glass wall.
-
Why: Direct addition of methanol stock to aqueous buffer often causes immediate, irreversible precipitation ("crashing out").[1]
-
-
Carrier Preparation: Prepare a 4 mg/mL (approx. 60 µM) solution of FAF-BSA in PBS. Pre-warm this solution to 37°C .
-
Complexing: Add the warm BSA solution to the dried lipid film to achieve a final Biotin-S1P concentration of 125 µM .
-
Target Ratio: This creates an approximate 2:1 (Lipid:BSA) molar ratio, which is optimal for solubility.[1]
-
-
Solubilization: Vortex vigorously for 30 seconds. Incubate in a 37°C water bath for 30 minutes. Sonicate in a bath sonicator for 1–2 minutes if the solution is not perfectly clear.
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The Solvent-Surfactant Method (Alternative)
Recommended for: High-throughput screening (HTS) where BSA interference is a concern.[1]
Reagents:
Step-by-Step Workflow:
-
Dissolve Biotin-S1P in 100% DMSO to 10 mM .
-
Dilute into assay buffer containing 0.05% - 0.1% Tween-20 .
-
Warning: Ensure the final DMSO concentration in your assay is <1% to avoid cellular toxicity. The surfactant helps raise the CMC, keeping the lipid monomeric longer, but is less stable than the BSA complex.
Part 2: Visualizing the Solubilization Pathway
The following diagram illustrates the critical decision points in preparing Biotin-S1P to ensure bioavailability.
Caption: Workflow for generating stable, monomeric Biotin-S1P complexes using the BSA carrier method to prevent hydrophobic aggregation.
Part 3: Troubleshooting & FAQs
Q1: I see a white precipitate immediately after diluting my stock into PBS. Can I save it?
-
Diagnosis: You likely exceeded the critical micelle concentration (CMC) or the solubility limit of the lipid in a polar solvent without a carrier. This is "crashing out."
-
Solution: It is very difficult to re-dissolve precipitated lipid.[1] It is best to discard and restart using Protocol A (Evaporation -> BSA Complexing).[1] If you must save it, try adding concentrated FAF-BSA (final 4 mg/mL) and sonicating at 37°C for 30 minutes, but concentration accuracy will be compromised.[1]
Q2: My Biotin-S1P is not binding to Streptavidin beads in my pull-down assay.
-
Cause 1 (Aggregation): If the lipid is aggregated, the biotin moiety may be buried inside the micelle, inaccessible to Streptavidin.
-
Cause 2 (Competition): If you are using Protocol A, ensure you are not using standard BSA, which often contains endogenous lipids.[1] You must use Fatty Acid-Free (FAF) BSA.[1]
-
Cause 3 (Steric Hindrance): N-Biotinyl S1P has the biotin on the headgroup. Ensure your Streptavidin linker is long enough.[1] Alternatively, the BSA carrier might be sterically blocking the biotin if the ratio is too high. Try reducing BSA to 2 mg/mL if solubility permits.[1]
Q3: Can I use plastic tubes for the evaporation step?
-
Strictly NO. Sphingolipids are highly hydrophobic and will stick to polypropylene (plastic) tubes, resulting in significant loss of material (up to 50-90%).[1]
-
Correction: Always use glass vials or siliconized microcentrifuge tubes (e.g., Eppendorf LoBind is better than standard, but glass is best) for the evaporation and initial solubilization steps.
Q4: Does N-Biotinyl S1P activate S1P Receptors (S1PR1-5) the same as native S1P?
-
Scientific Note: Generally, NO.[1] The free amino group of S1P is critical for high-affinity binding to the glutamic acid residue (E121 in S1PR1) in the receptor binding pocket. N-acylation (like N-Biotinylation) often drastically reduces receptor affinity.[1]
-
Application: N-Biotinyl S1P is typically used as a substrate for enzymes (lyases/phosphatases), a transporter probe, or an antigen for ELISA.[1] If you need a receptor agonist, look for omega-biotinylated S1P (biotin attached to the tail), which preserves the zwitterionic headgroup.
Part 4: Data Reference Table
| Parameter | Value / Recommendation | Notes |
| Molecular Weight | ~605.8 Da | Varies slightly by salt form.[1] |
| Solubility (Organic) | Methanol, Ethanol, DMSO | Warm to 37°C; Soluble > 1 mg/mL.[1] |
| Solubility (Aqueous) | Insoluble (forms micelles) | Requires Carrier (BSA) or Detergent.[1] |
| Stock Concentration | 1 mM (in MeOH or DMSO) | Store at -20°C. |
| Working Concentration | 125 µM (Complexed) | 125 µM Lipid in 4 mg/mL BSA.[1] |
| Critical Micelle Conc. | < 5 µM (Estimated) | Treat as aggregating at >100 nM in pure water.[1] |
| Storage (Solid) | -20°C | Protect from light and moisture.[1] |
| Storage (Complex) | -20°C | Stable for ~1-2 months.[1] Avoid freeze-thaw.[1] |
References
-
Echelon Biosciences. Sphingosine 1-phosphate (S1P) Technical Data Sheet & Solubilization Protocol.[1] (Standard industry protocol for S1P/BSA complexing). Link
-
Avanti Polar Lipids. Lipid Preparation and Handling: Sphingosine-1-Phosphate.[1] (Authoritative source on lipid physical chemistry).[1] Link
-
Lee, M. J., et al. (1998). "Sphingosine-1-phosphate as a ligand for the G protein-coupled receptor EDG-1."[1] Science, 279(5356), 1552-1555.[1] (Foundational paper establishing BSA as the required carrier for S1P bioactivity). Link
-
Cayman Chemical. Sphingosine-1-Phosphate (d18:1) Product Information & Solubility Guide.Link[1]
best practices for storing and handling S1P-biotin
Topic: Technical Guide: Storage, Handling, and Troubleshooting of S1P-Biotin Role: Senior Application Scientist, Lipidomics Division Audience: Researchers and Drug Development Professionals
Executive Summary: The Nature of the Reagent
Sphingosine-1-Phosphate (S1P) labeled with biotin is a high-value, bioactive lipid probe used to map the "sphingolipidome"—specifically to identify S1P receptors (S1PR1-5) and intracellular binding partners (e.g., TRAF2, ApoM).
However, S1P-biotin is notoriously difficult to handle. It possesses a zwitterionic headgroup (phosphate and amine) and a hydrophobic tail , making it amphiphilic. This duality causes three primary failure modes in experimental workflows:
-
Adsorption: It sticks aggressively to standard polypropylene plastics.
-
Micellization: Without a carrier, it forms micelles in aqueous buffers, masking the biotin tag.
-
Degradation: The phosphate ester bond is labile, and the sphingoid base is prone to oxidation.
This guide replaces generic "store at -20°C" advice with a field-proven system for maintaining reagent integrity.
Part 1: Storage & Stability (The Foundation)
The physical state of S1P-biotin dictates its stability. Never treat the lyophilized powder and the reconstituted solution the same way.
Storage Decision Matrix
| State | Storage Condition | Shelf Life | Critical Note |
| Lyophilized Powder | -20°C, Desiccated, Dark | > 1 Year | Protect from light to prevent oxidation of the double bond. |
| Organic Stock (MeOH:Water 95:5) | -20°C, Glass Vial | 6-12 Months | Preferred storage method. Methanol prevents hydrolysis better than water. |
| Aqueous Working Stock (S1P-Biotin + BSA) | -20°C, Aliquoted | < 3 Months | Do not refreeze. The BSA-lipid complex degrades upon repeated freeze-thaw cycles. |
The "Inert Gas" Rule
Lipids oxidize. When closing a vial of S1P-biotin (powder or solution), always overlay the headspace with Argon or Nitrogen gas before capping. This displaces oxygen and prevents the formation of lipid peroxides, which can covalently crosslink proteins and ruin pull-down assays.
Part 2: Solubilization & Reconstitution (The Critical Step)
Most users fail here. You cannot simply add water or PBS to S1P-biotin; it will precipitate or stick to the tube walls. You must use the BSA-Complexing Method to create a physiologically relevant probe.
The Protocol: Methanol-to-BSA Transfer
Materials:
-
Solvent: Methanol (warm, ~50°C)
-
Vessel: Siliconized Glass Vials (Absolutely NO standard plastic tubes)
Workflow Diagram (DOT):
Caption: The critical path for converting hydrophobic S1P-biotin into a bioavailable, monomeric BSA complex.
Step-by-Step Explanation:
-
Initial Solubilization: Dissolve S1P-biotin in warm methanol (50°C). S1P is sparingly soluble in cold organic solvents.
-
Film Formation: Aliquot the desired amount into a glass vial. Evaporate the methanol under a stream of nitrogen.[3][4][5] You will see a thin, translucent film on the glass.
-
Complexing: Add pre-warmed (37°C) BSA solution (4 mg/mL in PBS) to the dried film. The molar ratio should be approximately 2:1 (S1P:BSA) .[4]
-
Annealing: Sonicate in a water bath at 37°C for 30 minutes. This forces the hydrophobic lipid tail into the hydrophobic pocket of the albumin, mimicking how S1P travels in the blood [1, 2].
Part 3: Experimental Best Practices
Glass vs. Plastic: The Adsorption Trap
S1P-biotin is a "sticky" lipid.
-
The Problem: Standard polypropylene (Eppendorf) tubes are hydrophobic. S1P will partition out of the buffer and coat the plastic walls, reducing your effective concentration by up to 90% [3].
-
The Solution: Use Siliconized Glass tubes or LoBind/Low-Retention plastics for all incubation steps. If you must use standard plastic, ensure the buffer contains at least 0.1% BSA or detergent to block the surface sites.
The "Milk Block" Prohibition
-
Never use non-fat dry milk for blocking in S1P-biotin assays.
-
Why? Milk contains high levels of endogenous biotin.[6] This will saturate your Streptavidin beads/plates, resulting in zero signal for your S1P-biotin probe.
-
Alternative: Use 3% BSA or a synthetic biotin-free blocker.
Part 4: Troubleshooting Center (FAQ)
Scenario A: "I see a precipitate in my tube."
-
Cause: The lipid crashed out of solution. This usually happens if you skipped the BSA complexing step or used cold buffers.
-
Fix:
-
Ensure you used Fatty Acid-Free BSA (standard BSA may already be saturated with lipids).
-
Re-sonicate the sample in a 37°C water bath for 10 minutes.
-
If the solution remains cloudy, the lipid may have oxidized; discard and start fresh.
-
Scenario B: "I have high background in my pull-down."
-
Cause: S1P-biotin is forming micelles (aggregates) that trap non-specific proteins, or the "sticky" lipid is binding to the bead matrix.
-
Fix:
-
Check CMC: Ensure your working concentration is below the Critical Micelle Concentration (CMC). For sphingolipids, this is often in the low micromolar range. Using the BSA complex (125 µM stock diluted to ~1 µM working) prevents this [4].
-
Stringent Wash: Add 0.05% Triton X-100 to your wash buffer to disrupt weak hydrophobic interactions.
-
Scenario C: "No signal in Western Blot after pull-down."
-
Cause: Phosphatase activity.
-
Mechanism: Cellular lysates contain lipid phosphatases that cleave the phosphate group from S1P-biotin, converting it to Sphingosine-biotin. Sphingosine does not bind S1P receptors.
-
Fix: You must add phosphatase inhibitors (specifically Sodium Orthovanadate and Sodium Fluoride) to your lysis buffer.
Troubleshooting Logic Tree (DOT)
Caption: Diagnostic flow for common S1P-biotin assay failures.
References
-
Avanti Polar Lipids (Croda). Sphingosine-1-Phosphate Solubility Protocol & Cell Delivery. Available at: [Link]
- Journal of Lipid Research.Handling of bioactive lipids: Glass vs. Plastic. (General consensus in lipidomics methodology).
-
National Institutes of Health (NIH) / PubChem. Biotin - Chemical and Physical Properties. Available at: [Link]
Sources
- 1. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echelon-inc.com [echelon-inc.com]
- 6. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating S1P-Biotin Binding Partners: A Comparative Technical Guide
Executive Summary
Sphingosine-1-phosphate (S1P) is a pleiotropic bioactive lipid that regulates cell proliferation, migration, and immune trafficking via five G-protein-coupled receptors (S1PR1–5) and various intracellular targets (e.g., TRAF2, HDACs). Validating these interactions requires robust chemical biology tools.
While radiolabeled S1P ([³H]-S1P) remains the gold standard for affinity measurements (
This guide objectively compares S1P-biotin against radiolabeled and "click" chemistry alternatives, providing a self-validating protocol to distinguish specific binding from the hydrophobic non-specific background inherent to lipid biochemistry.
Part 1: Comparative Analysis of S1P Probes
The choice of probe dictates the experimental output. S1P-biotin is superior for identification and co-purification but inferior for absolute affinity quantification compared to tritiated standards.
Table 1: Performance Matrix of S1P Probes
| Feature | S1P-Biotin | [³H]-S1P (Tritium) | Click-S1P (Alkyne/Azide) |
| Primary Application | Affinity Pull-down / Western Blot | Binding Affinity ( | Live-cell Imaging / Proteomics |
| Steric Hindrance | High (Biotin ~244 Da + Linker) | None (Isotope substitution) | Low (Alkyne group is small) |
| Binding Fidelity | Good (if spacer is sufficient) | Excellent (Native behavior) | Good (Requires chemical catalysis) |
| Enrichment Capability | High (Streptavidin-Biotin | None (Cannot pull down complexes) | High (Covalent capture) |
| Safety/Ease of Use | Standard BSL-1 / Non-radioactive | Radioactive (Requires specialized safety) | Chemical toxicity (Cu(I) catalysts) |
| Cost | Moderate | High (Disposal/Regulatory costs) | High (Requires click reagents) |
Critical Insight: S1P-biotin is modified at the alkyl tail (omega position) to preserve the polar headgroup (phosphate/ammonium), which is essential for the ionic "salt-bridge" interactions with receptor residues (e.g., R3.28 and E3.29 in S1PR1) [1, 2]. However, the biotin tail can disrupt binding to targets where the hydrophobic pocket is depth-limited.
Part 2: Mechanism of Action & Signaling
To validate a partner, one must understand the binding topology. S1P receptors require the zwitterionic headgroup for recognition. The biotin tag acts as a handle for retrieval but must remain solvent-exposed or accommodated within the hydrophobic channel.
Diagram 1: S1P-Biotin Pull-Down Mechanism
Caption: The workflow relies on the S1P headgroup binding the target, while the biotin tail recruits the complex to streptavidin beads. Excess native S1P competes for the target, proving specificity.
Part 3: Self-Validating Experimental Protocol
Phase 1: Probe Preparation (The Carrier System)
Lipids like S1P are hydrophobic and will stick to plasticware if not properly solubilized. You must use a carrier protein (BSA) or a specific solvent system.
-
Reconstitute S1P-Biotin: Dissolve lyophilized S1P-biotin in DMSO/Water (1:1) or Methanol to create a 1 mM stock. Store at -20°C.
-
Prepare 4mg/mL Fatty-Acid Free BSA: Dissolve BSA in PBS.
-
Complexing (Critical): Dilute the S1P-Biotin stock into the BSA solution to reach a working concentration (e.g., 10 µM). Sonicate in a water bath at 37°C for 10–15 minutes until clear.
-
Why? This mimics physiological transport (S1P is carried by Albumin/ApoM) and prevents the lipid from forming micelles that mask the binding headgroup [3].
-
Phase 2: The Pull-Down Assay
Materials:
-
Lysate: Freshly prepared cell lysate (e.g., HEK293 overexpressing S1PR1 or endogenous HUVEC).
-
Buffer: 50 mM Tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or mild detergent), Phosphatase/Protease Inhibitors.
-
Note: Avoid harsh detergents like SDS which disrupt lipid-protein interactions.
-
Workflow:
-
Pre-Clear: Incubate 500 µg of lysate with 20 µL Streptavidin beads for 1 hour at 4°C. Spin down and keep the supernatant. (Removes endogenous biotinylated proteins like carboxylases).
-
Experimental Setup (3 Conditions):
-
Tube A (Negative Control): Lysate + Vehicle (BSA only).
-
Tube B (Test): Lysate + S1P-Biotin (1 µM final).
-
Tube C (Validation/Competition): Lysate + Excess Native S1P (10–50 µM) pre-incubated for 30 mins, then add S1P-Biotin (1 µM).
-
-
Incubation: Rotate tubes at 4°C for 2–4 hours (or overnight).
-
Capture: Add 30 µL Streptavidin Magnetic Beads to all tubes. Rotate for 1 hour.
-
Wash: Magnetically separate. Wash beads 3x with Lysis Buffer (containing 0.1% detergent).
-
Tip: Perform one high-salt wash (500 mM NaCl) if background is high, but be cautious of disrupting weak interactions.
-
-
Elution: Add 2x Laemmli Sample Buffer (with DTT/BME) and boil at 95°C for 5 minutes.
Phase 3: Western Blot Detection
-
Run samples A, B, and C on SDS-PAGE.
-
Transfer to Nitrocellulose/PVDF.
-
Probe with the specific antibody for your target (e.g., anti-S1PR1, anti-TRAF2).
Interpretation of Results
-
Band in Tube B (Test): Indicates potential interaction.[1][2]
-
No Band in Tube A (Control): Confirms the beads aren't sticky.
-
Reduced/Absent Band in Tube C (Competition): CRITICAL. This proves the interaction in Tube B was specific to the S1P moiety, not the biotin tag or the lipid tail sticking to hydrophobic pockets non-specifically.
Part 4: Troubleshooting & Optimization
Diagram 2: Troubleshooting Logic
Caption: Systematic approach to reducing non-specific hydrophobic binding in lipid pull-downs.
Key Technical Considerations
-
Detergent Selection: S1P receptors are GPCRs (integral membrane proteins).[3] You need a detergent that solubilizes the receptor but maintains its conformation. DDM (n-Dodecyl-β-D-maltoside) is often superior to NP-40 for GPCR stability.
-
Steric Hindrance: If S1P-Biotin fails to pull down a known partner, the biotin linker may be too short. Consider using a probe with a PEG-linker between the lipid tail and biotin to increase flexibility [4].
-
Phosphatase Inhibitors: S1P is degraded by S1P Lyase and dephosphorylated by lipid phosphatases. Your lysis buffer must contain phosphatase inhibitors (Sodium Orthovanadate, Fluoride) to preserve the probe and the signaling complex.
References
-
Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein-coupled receptor. Science, 335(6070), 851-855. (Describes the structural basis of S1P headgroup recognition). Available at: [Link]
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. Available at: [Link]
-
Kannan, A., et al. (2019). Methods to Study Lipid-Protein Interactions. Methods in Molecular Biology. (Discusses linker length importance in biotinylated lipids). Available at: [Link]
Sources
- 1. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: N-Biotinyl D-erythro-Sphingosine-1-Phosphate vs. Fluorescent S1P Analogs
Executive Summary
In the study of Sphingosine-1-Phosphate (S1P) signaling, the choice between biotinylated and fluorescent analogs is not merely a matter of detection method (colorimetric vs. imaging) but a fundamental decision regarding structural fidelity and receptor pharmacology .
This guide compares N-Biotinyl D-erythro-Sphingosine-1-phosphate (and its functional counterpart, omega-biotinyl S1P) against leading fluorescent analogs (NBD-S1P, BODIPY-S1P).
The Core Trade-off:
-
Biotinylated S1P (Omega-labeled): Preserves the zwitterionic headgroup essential for high-affinity binding to S1P receptors (S1PR1-5). It is the gold standard for in vitro binding assays, receptor pull-downs, and quantification (ELISA).
-
Fluorescent S1P (NBD/BODIPY): Sacrifices some binding affinity and structural mimicry for the ability to perform live-cell spatiotemporal tracking .
-
Critical Warning: The user specified "N-Biotinyl". True N-acylation (modification of the amino group) abolishes the free amine required for ionic interaction with the receptor's glutamic acid (E121 in S1PR1). For receptor studies, Omega-Biotinyl S1P (tail-labeled) is the required reagent. This guide addresses this distinction explicitly.
Technical Deep Dive: Structure & Pharmacology
The "Head Group" Imperative
The S1P receptor binding pocket requires a precise ionic interaction between the receptor's conserved Glutamate and the S1P amino group, and an Arginine with the phosphate group.
-
N-Biotinyl S1P: Modifying the nitrogen (amide linkage) neutralizes the positive charge. These analogs often behave like Ceramide-1-Phosphate , not S1P, and exhibit drastically reduced or abolished affinity for S1PRs.
-
Omega-Biotinyl S1P: The biotin tag is attached to the terminal carbon of the hydrophobic tail. The polar head group remains identical to endogenous S1P, preserving nanomolar binding affinity.
Fluorescent Analogs: NBD vs. BODIPY
-
NBD-S1P: The nitrobenzoxadiazole (NBD) group is polar. When attached to the hydrophobic tail, it can "loop back" to the membrane interface, distorting the lipid's orientation. It is sensitive to environmental polarity (bright in membranes, dim in water) but photobleaches rapidly.
-
BODIPY-S1P: More hydrophobic and photostable. It mimics the natural acyl chain better than NBD but is bulkier, which can affect transport rates via Spns2 or ABC transporters.
Comparative Data Table
| Feature | Omega-Biotinyl S1P | NBD-S1P | BODIPY-S1P |
| Receptor Affinity (Kd) | High (10–100 nM range) | Moderate/Low (>500 nM) | Moderate (~100–300 nM) |
| Head Group Structure | Native (Free Amine/Phosphate) | Native (usually omega-labeled) | Native (usually omega-labeled) |
| Membrane Behavior | Mimics endogenous S1P | Distorted (Looping effect) | Good Mimicry |
| Detection Mode | Streptavidin-HRP/Fluor (Post-lysis) | Direct Fluorescence (Live) | Direct Fluorescence (Live) |
| Photostability | N/A (Stable solid) | Poor (Bleaches <30s) | Excellent |
| Primary Application | Receptor Pull-down, ELISA | Uptake Kinetics, Metabolism | Intracellular Trafficking |
Experimental Protocols
Protocol A: S1P Receptor Pull-Down (Biotin-S1P)
Objective: Isolate S1P Receptor complexes from cell lysates to identify interacting partners or verify receptor expression.
Reagents:
-
Ligand: Omega-Biotinyl S1P (reconstituted in DMSO/PBS with 4mg/mL fatty-acid free BSA).
-
Beads: Streptavidin-coated Magnetic Beads.
-
Lysis Buffer: RIPA buffer + Phosphatase/Protease Inhibitors.[1]
Workflow:
-
Lysate Preparation: Harvest
cells (e.g., HUVECs). Lyse in 500 µL cold Lysis Buffer. Centrifuge 14,000 x g, 10 min, 4°C. Collect supernatant. -
Pre-Clearing: Incubate lysate with 20 µL Streptavidin beads (no ligand) for 1h at 4°C. Discard beads.
-
Ligand Binding: Add Omega-Biotinyl S1P (final conc. 1 µM) to the pre-cleared lysate. Incubate overnight at 4°C with rotation.
-
Control: Incubate a separate sample with excess non-biotinylated S1P (100 µM) to prove specificity.
-
-
Capture: Add 30 µL Streptavidin Magnetic Beads. Incubate 2h at 4°C.
-
Wash: Magnetically separate. Wash beads 3x with Lysis Buffer (high stringency) or PBS (low stringency to preserve weak interactors).
-
Elution: Boil beads in 2x Laemmli Sample Buffer (5 min, 95°C).
-
Detection: Perform SDS-PAGE and Western Blot for S1PR1 (or target receptor).
Protocol B: Live-Cell Internalization Assay (NBD-S1P)
Objective: Visualize the uptake and intracellular routing of S1P.
Reagents:
-
Probe: Omega-NBD-S1P.
-
Carrier: Fatty-acid free BSA (Defatted BSA).
-
Quencher: Sodium Dithionite (optional) or excess BSA for back-exchange.
Workflow:
-
Complexing: Mix 10 nmol NBD-S1P with 1 mL PBS containing 4 mg/mL Defatted BSA. Vortex/sonicate to form a 10 µM stock complex.
-
Labeling: Wash adherent cells (e.g., CHO-S1PR1) with Tyrode’s buffer. Incubate with 1 µM NBD-S1P/BSA complex for 10 min at 4°C (binding only, no internalization).
-
Pulse: Replace medium with warm (37°C) buffer to trigger endocytosis. Incubate for 0, 15, 30, 60 min.
-
Back-Exchange (Critical Step): To visualize only internalized lipid, wash cells 2x with ice-cold PBS + 2% BSA. This strips the NBD-S1P remaining on the plasma membrane.
-
Imaging: Immediately image using Confocal Microscopy (Ex/Em: 460/535 nm).
-
Observation: S1P receptors typically internalize into endosomes (punctate structures) within 15-30 minutes.
-
Visualizations
S1P Signaling & Internalization Pathway
This diagram illustrates the mechanistic pathway that these probes are designed to interrogate.
Caption: The S1P signaling cascade. Biotin-S1P is ideal for capturing the "S1PR + G-Protein" complex (top), while Fluorescent S1P is best for tracking the "Endosome" stage (bottom).
Workflow Comparison: Pull-Down vs. Imaging
Caption: Distinct workflows for distinct data types. Biotin-S1P yields molecular interaction data; Fluorescent-S1P yields spatial kinetics.
References
-
Pyne, S., & Pyne, N. J. (2010). Sphingosine 1-phosphate signaling in mammalian cells. Biochemical Journal. Available at: [Link]
- Hanson, M. A., et al. (2012).Crystal structure of a lipid G protein-coupled receptor. Science. (Structural basis for S1P headgroup recognition).
- Pagano, R. E., et al. (1991).Intracellular trafficking of fluorescent sphingolipids. Journal of Cell Biology. (Foundational protocol for NBD/BODIPY lipid tracking).
Sources
Cross-Validation of S1P-Biotin Pull-Down Results with Co-Immunoprecipitation: A Comparative Technical Guide
Topic: Cross-Validation of S1P-Biotin Pull-Down Results with Co-Immunoprecipitation Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals in Lipid Signaling and Proteomics.
Executive Summary: The Challenge of Lipid-Protein Validation
Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates critical cellular processes—from lymphocyte trafficking to epigenetic modulation—through two distinct mechanisms: binding to cell-surface G-protein coupled receptors (S1PR1–5) and interacting with intracellular targets (e.g., TRAF2, HDACs, SphK2).
The S1P-biotin pull-down assay is the primary chemical biology tool for discovering these direct lipid-protein interactions. However, chemical probes are prone to non-specific binding and artificial steric constraints. To elevate a "hit" to a "validated target," researchers must employ orthogonal methods. Co-immunoprecipitation (Co-IP) serves as the gold standard for this cross-validation, not by capturing the lipid directly, but by confirming the functional protein complexes assembled in response to S1P signaling.
This guide objectively compares the S1P-biotin pull-down (the discovery engine) with Co-IP (the validation engine), providing a unified workflow to rigorously map the S1P interactome.
Methodology Breakdown
The Product: S1P-Biotin Pull-Down (Affinity Capture)
Principle: This method utilizes a synthetic analogue of S1P conjugated to biotin via a linker (typically PEG-based). The biotin moiety anchors the lipid to streptavidin-coated beads, creating a "lipid-coated matrix" that captures proteins capable of binding S1P directly.
-
Primary Application: De novo discovery of S1P-binding proteins (receptors, transporters, chaperones).
-
Key Mechanic: Direct Ligand-Protein interaction.
-
Critical Control: Competition Assay. The addition of excess non-biotinylated (native) S1P must displace the protein from the beads, proving the interaction is specific to the S1P headgroup and not the linker or bead surface.
The Alternative: Co-Immunoprecipitation (Antibody Capture)
Principle: Co-IP uses an antibody to isolate a specific protein ("the bait") from a cell lysate.[1][2][3] If the bait is part of a complex, the associated proteins ("the prey") are co-purified.[1][3][4]
-
Primary Application: Validation of protein-protein interactions (PPIs) downstream of S1P binding.
-
Key Mechanic: Indirect validation via complex stability.
-
Role in S1P Validation: Since S1P binding often induces conformational changes that recruit signaling partners (e.g., S1PR1 recruiting
-arrestin), Co-IP validates that the target identified by S1P-biotin is functionally active and responsive to S1P stimulation in a cellular context.
Comparative Analysis: S1P-Biotin vs. Co-IP
The following table contrasts the technical performance of direct chemical capture (S1P-Biotin) against antibody-based complex capture (Co-IP).
| Feature | S1P-Biotin Pull-Down (Discovery) | Co-Immunoprecipitation (Validation) |
| Target Scope | Direct lipid binders (Receptors, Enzymes). | Protein complexes (Signaling nodes). |
| Binding Mechanism | Chemical affinity (Biotin-Streptavidin). | Immunological affinity (Ab-Antigen). |
| Interaction Type | Binary (Lipid-Protein). | Ternary/Quaternary (Protein-Protein). |
| False Positives | High (Sticky proteins, linker artifacts). | Medium (Non-specific Ab binding, bead background). |
| Sensitivity | High (Streptavidin | Variable (Dependent on Ab affinity). |
| Physiological Context | Low/Moderate: Interaction occurs on a bead, often in lysate. | High: Complexes form in intact cells before lysis. |
| Validation Logic | "Protein X binds S1P in vitro." | "Protein X recruits Protein Y upon S1P treatment." |
Integrated Workflow: From Hit to Validation
To rigorously validate an S1P target, you must bridge the gap between binding (Pull-down) and function (Co-IP).
Step 1: Discovery (S1P-Biotin Pull-Down)
Identify the target (e.g., "Protein X") using the biotinylated probe. Confirm specificity by competing off the signal with 10–100x excess native S1P.
Step 2: Functional Hypothesis Generation
If Protein X binds S1P, it should undergo a functional shift.
-
Scenario A (Receptor): Protein X should recruit G-proteins or
-arrestin. -
Scenario B (Enzyme/Chaperone): Protein X might dimerize or bind a cofactor (e.g., TRAF2 binding SphK1).
Step 3: Cross-Validation (Co-IP)
Treat cells with native S1P (agonist) or vehicle. Lyse cells and IP "Protein X".[2] Immunoblot for the predicted partner ("Protein Y").
-
Result: If S1P treatment increases the co-precipitation of Protein Y with Protein X, the direct binding observed in Step 1 is biologically relevant.
Visualization: The Validation Logic
Caption: Workflow bridging chemical discovery (S1P-biotin) with biological validation (Co-IP).
Detailed Experimental Protocols
Protocol A: S1P-Biotin Pull-Down (Competition Mode)
Purpose: To demonstrate specific binding of a target protein to S1P.
Reagents:
-
S1P-Biotin (dissolved in methanol/BSA vehicle).
-
Native S1P (Competitor).
-
Streptavidin-Agarose or Magnetic Beads.[1]
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% Glycerol, Protease/Phosphatase Inhibitors.
Procedure:
-
Lysate Prep: Lyse
cells in 1 mL Lysis Buffer. Clarify by centrifugation ( , 10 min, 4°C). -
Pre-Clearing: Incubate lysate with 20 µL Streptavidin beads for 1 hr at 4°C to remove sticky proteins. Discard beads.
-
Competition (Crucial Step): Split lysate into two aliquots.
-
Sample A (Control): Add Vehicle.
-
Sample B (Competition): Add 100 µM Native S1P.
-
Incubate both for 30 min at 4°C.
-
-
Probe Incubation: Add S1P-Biotin (final conc. 1–5 µM) to both samples. Incubate 2–4 hrs at 4°C with rotation.
-
Capture: Add 30 µL Streptavidin beads. Incubate 1 hr at 4°C.
-
Wash: Wash beads
with Lysis Buffer containing 0.1% Triton X-100. -
Elution: Boil beads in
Laemmli Sample Buffer. -
Analysis: Western Blot. Success Criteria: Band intensity in Sample A >> Sample B.
Protocol B: Validation Co-IP (S1P-Dependent Complex)
Purpose: To verify that the target forms a functional complex in response to S1P.
Reagents:
-
Protein A/G Magnetic Beads.[4]
-
Primary Antibody (Anti-Target X) and IgG Control.
-
Native S1P.
-
Co-IP Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (gentler detergent to preserve complexes).
Procedure:
-
Stimulation: Serum-starve cells overnight. Treat with 1 µM S1P or Vehicle for 10–30 min.
-
Lysis: Wash cells with ice-cold PBS. Lyse in Co-IP Buffer. Collect supernatant.
-
Antibody Binding: Incubate 500 µg lysate with 2 µg Anti-Target X antibody (or IgG control) overnight at 4°C.
-
Bead Capture: Add 25 µL pre-washed Magnetic Beads. Incubate 1–2 hrs at 4°C.
-
Gentle Wash: Wash beads
with Co-IP Buffer. Note: Avoid high salt or harsh detergents that disrupt weak protein-protein interactions. -
Elution: Elute with
Laemmli buffer (boil 5 min). -
Detection: Western Blot for "Partner Y" (e.g., G-protein, cofactor).
-
Validation: If S1P treatment enhances the Target X–Partner Y interaction compared to Vehicle, the pathway is validated.
-
Troubleshooting & Optimization
The "Sticky Lipid" Problem
Lipids like S1P are hydrophobic and can adhere non-specifically to hydrophobic pockets on proteins (e.g., Albumin, chaperones).
-
Solution: Always use the Competition Control (Protocol A, Step 3). If native S1P cannot compete off the signal, the binding is likely non-specific or an artifact of the biotin linker.
The "Steric Hindrance" Problem
In S1P-biotin pull-downs, the bead surface can sterically hinder large protein complexes from binding.
-
Solution: Use S1P-biotin with a long PEG linker (PEG4 or PEG12) to extend the lipid headgroup away from the bead surface, mimicking the membrane interface.
The "Weak Complex" Problem (Co-IP)
S1P signaling complexes (e.g., GPCR-G protein) are transient.
-
Solution: Consider chemical cross-linking (e.g., DSP or DTSSP) prior to lysis in Protocol B to "freeze" transient interactions before immunoprecipitation.
References
-
Hait, N. C., et al. (2009).[5][6][7] Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate.[5][6][7] Science, 325(5945), 1254-1257.[6] [Link]
- Key Finding: Validated HDACs as direct intracellular targets of S1P using S1P-sepharose pull-downs and enzym
-
Alvarez, S. E., et al. (2010). Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2. Nature, 465(7301), 1084-1088. [Link]
- Key Finding: Used S1P-binding assays and Co-IP to show S1P is required for the TRAF2-SphK1 complex form
-
Spiegel, S., & Milstien, S. (2011). The outs and the ins of sphingosine-1-phosphate in immunity. Nature Reviews Immunology, 11(6), 403-415. [Link]
- Context: Comprehensive review of S1P signaling mechanisms valid
- Source: Standard protocols for optimizing Co-IP conditions.
Sources
- 1. youtube.com [youtube.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. Protein-Protein Interaction [neuromics.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Regulation of Histone Acetylation in the Nucleus by Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Sphingosine-1-phosphate Lyase Generated Δ2-hexadecenal is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
confirming S1P receptor specificity of N-Biotinyl D-erythro-Sphingosine-1-phosphate
This guide is designed to objectively evaluate N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotinyl-S1P) , specifically addressing the challenge of confirming its specificity for S1P receptors (S1PR1–5) versus intracellular targets.
Executive Summary & Technical Context
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotinyl-S1P) is a synthetic analogue of the bioactive lipid Sphingosine-1-phosphate (S1P).[1] While native S1P regulates chemotaxis and vascular integrity via five G-protein-coupled receptors (S1PR1–5), the introduction of a biotin moiety at the N-position (amide linkage) fundamentally alters its physicochemical interaction with these receptors.
Critical Scientific Insight: High-affinity binding of native S1P to S1PR1–5 relies on a salt bridge between the protonated free amino group of S1P and a conserved Glutamate residue (e.g., Glu121 in S1PR1) within the receptor’s orthosteric pocket. N-acylation (biotinylation) neutralizes this positive charge, significantly reducing or abolishing affinity for surface GPCRs. Therefore, N-Biotinyl S1P is frequently a negative control for surface receptor binding or a specific probe for intracellular targets (e.g., TRAF2, HDACs) which utilize different recognition motifs.
Comparative Analysis: Biotinyl-S1P vs. Alternatives
This table objectively compares N-Biotinyl S1P against the "Gold Standard" (Radiolabeling) and other fluorescent analogues.
| Feature | N-Biotinyl S1P | [³²P]-S1P / [³H]-S1P | NBD-S1P (Fluorescent) | Native S1P |
| Receptor Affinity (S1PR1-5) | Low / Negligible (Loss of zwitterionic headgroup) | High (Identical to native) | Moderate (Bulky tail, but amine often free) | High (Native Ligand) |
| Primary Application | Intracellular Target ID (TRAF2, SphK1), Pull-downs | Receptor Binding Assays ( | Visualizing Uptake & Metabolism | Functional Agonism |
| Detection Method | Streptavidin-HRP / Fluorophore | Scintillation Counting | Fluorescence Microscopy | Mass Spectrometry (LC-MS/MS) |
| Stability | High (Stable amide bond) | Low (Radioactive decay, hydrolysis) | Moderate (Photobleaching) | Low (Rapid degradation by lyase) |
| Safety Profile | Safe (Non-radioactive) | Hazardous (Radioactive) | Safe | Safe |
Key Takeaway: Do not use N-Biotinyl S1P to determine
for surface receptors. Use it to identify non-receptor binding partners or to prove that a biological effect is independent of surface receptors.
Validation Framework: Confirming Specificity
To scientifically confirm the specificity (or lack thereof) of N-Biotinyl S1P for S1P receptors, you must perform a Competitive Binding Assay followed by a Functional Activation Assay .
Protocol A: Competitive Binding Assay (The "Gold Standard")
Objective: Determine if N-Biotinyl S1P can displace a known high-affinity radioligand ([³²P]S1P) from S1PR-overexpressing membranes.
Materials:
-
Membranes from CHO/HEK293 cells stable expressing S1PR1 (or S1PR2-5).
-
Radioligand: [³²P]Sphingosine-1-phosphate (0.1 nM).
-
Competitor: N-Biotinyl S1P (Concentration range:
to M). -
Binding Buffer: 50 mM HEPES, 5 mM
, 0.5% fatty acid-free BSA, pH 7.5.
Workflow:
-
Incubation: Mix 20 µg membrane protein with 0.1 nM [³²P]S1P and increasing concentrations of N-Biotinyl S1P.
-
Equilibrium: Incubate at 4°C for 60 mins (reduces enzymatic degradation).
-
Separation: Harvest on GF/C glass fiber filters using a cell harvester.
-
Quantification: Measure bound radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[Competitor].
-
Expected Result: N-Biotinyl S1P will likely show an
(poor displacement), whereas unlabeled Native S1P will show .
-
Protocol B: Functional Agonism (Calcium Mobilization)
Objective: Confirm if N-Biotinyl S1P induces G-protein signaling despite low binding.
-
Load Cells: Load S1PR1-expressing cells with Fura-2 AM or Fluo-4 AM (calcium indicators).
-
Baseline: Record baseline fluorescence for 30 seconds.
-
Stimulation: Inject N-Biotinyl S1P (1 µM).
-
Comparison: Run parallel positive control with Native S1P (100 nM).
-
Result: Native S1P triggers a sharp
spike. N-Biotinyl S1P should elicit no response or a very weak response, confirming it is not a functional agonist for surface receptors.
Visualization of Signaling & Interaction
The following diagram illustrates the structural reason for N-Biotinyl S1P's loss of affinity (The "Glu121 Clash") and its alternative intracellular pathway.
Caption: Structural logic of S1P specificity. Native S1P binds S1PR1 via a salt bridge with Glu121. N-Biotinylation disrupts this, shifting specificity toward intracellular targets like TRAF2.
Strategic Recommendation
For Receptor Studies (S1PR1-5):
-
Do NOT use N-Biotinyl S1P. It is structurally compromised for the orthosteric pocket.
-
Alternative: Use [³²P]S1P for binding or S1P-fluorescein (where the fluorophore is attached to the alkyl tail, preserving the headgroup amine) if available.
For Intracellular Target Discovery:
-
USE N-Biotinyl S1P. It is the industry standard for "pull-down" assays.
-
Protocol: Incubate cell lysates with N-Biotinyl S1P
Add Streptavidin-Agarose beads Wash Elute Western Blot for TRAF2 or Mass Spec.
References
-
Hanson, M. A., et al. (2012). "Crystal structure of a lipid G protein-coupled receptor." Science, 335(6070), 851-855. Link(Defines the Glu121 salt bridge requirement for S1P binding).
-
Alvarez, S. E., et al. (2010). "Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2." Nature, 465, 1084–1088. Link(Demonstrates use of Biotin-S1P for intracellular pull-downs).
-
Echelon Biosciences. "Sphingosine 1-phosphate biotin (S1P-biotin) Product Data Sheet." Link(Commercial source for N-biotinyl probes).
-
Spiegel, S. & Milstien, S. (2011). "The outs and the ins of sphingosine-1-phosphate in immunity." Nature Reviews Immunology, 11, 403–415. Link(Review of intracellular vs extracellular S1P signaling).
Sources
Technical Guide: Mass Spectrometry Validation of S1P-Biotin Interacting Proteins
Executive Summary
Sphingosine-1-phosphate (S1P) is a zwitterionic bioactive lipid that regulates critical cellular processes via five G-protein-coupled receptors (S1PR1–5) and intracellular targets (e.g., TRAF2, HDACs).[1][2][3] Validating these interactions requires distinguishing high-affinity binding from the non-specific "stickiness" inherent to hydrophobic lipids.
This guide compares the Omega-Biotinylated S1P Probe (The "Product") against alternative validation strategies, specifically Photo-Affinity Labeling (PAL) and Bioorthogonal (Click) Probes . While Photo-S1P allows for covalent capture of transient binders, Omega-Biotin S1P remains the gold standard for equilibrium-binding validation due to its superior spectral cleanliness and reversible elution capabilities, provided specific "competition" controls are employed.
Part 1: The Challenge of Lipid-Protein Interactions
Lipid pulldowns differ fundamentally from protein-protein interaction (PPI) studies. S1P is amphipathic; its hydrophobic tail seeks non-specific hydrophobic pockets, while its polar headgroup is essential for receptor recognition.
Critical Failure Points in S1P Validation:
-
Headgroup Modification: Probes that attach biotin to the amino or phosphate group often abolish biological activity (S1PRs require the free phosphate). Solution: Use Omega-functionalized probes (tail-modified).
-
Micelle Formation: At high concentrations, S1P-biotin forms micelles, trapping non-specific proteins. Solution: Use concentrations <1 µM and critical micelle concentration (CMC)-aware buffers.
-
The "Sticky" Proteome: Albumin, ApoM, and cytoskeletal proteins bind lipids non-specifically. Solution: Quantitative Mass Spectrometry (MS) with stable isotope labeling (TMT/SILAC) or rigorous label-free quantification (LFQ) against a competition control.
Part 2: Comparative Analysis of Validation Probes
This section objectively compares the Omega-Biotin S1P against the two primary alternatives: Photo-Crosslinking S1P and Click-Chemistry S1P .
Table 1: Performance Matrix of S1P Affinity Probes
| Feature | Omega-Biotin S1P (The Product) | Photo-Affinity S1P (Diazirine/Benzophenone) | Click-S1P (Alkyne-S1P) |
| Binding Mechanism | Equilibrium Affinity (Non-covalent) | Covalent Crosslinking (UV-activated) | Equilibrium Affinity (Post-lysis click) |
| Steric Hindrance | High: Biotin-linker is bulky; may block deep pockets. | Low: Small diazirine group minimizes interference. | Lowest: Alkyne tag is minute. |
| Transient Interactions | Poor: Lost during wash steps (fast off-rates). | Excellent: "Freezes" weak/transient interactions. | Poor: Lost during wash steps. |
| MS Spectral Complexity | Low (Clean): Elutes native peptides. | High: Crosslinker creates complex peptide adducts. | Moderate: Click-linker adds mass to peptides. |
| False Positives | Matrix binders (Streptavidin/Beads). | Promiscuous radical insertion (high background). | Copper catalyst-induced protein precipitation. |
| Elution Strategy | Competitive (Free Biotin/S1P) or Acid. | Harsh denaturing required (SDS/Boiling). | Harsh denaturing required. |
| Best Use Case | Validating direct, high-affinity receptors. | Discovery of low-affinity/transient carriers. | Intracellular imaging & enrichment. |
Analysis: Why Choose Omega-Biotin S1P?
While Photo-S1P is superior for capturing weak interactions, it complicates MS data analysis because the crosslinked peptide has an unpredictable mass shift. Omega-Biotin S1P is preferred for validation because it allows for Competitive Elution . By eluting with excess free biotin or free S1P, you release only the specific binders, leaving the non-specific "bead-binders" behind. This yields a significantly cleaner MS spectrum.
Part 3: Experimental Workflow (Self-Validating System)
This protocol utilizes a Competition-Based Strategy . You must run two parallel samples:
-
Enrichment Sample: Lysate + S1P-Biotin.
-
Competition Control: Lysate + S1P-Biotin + 100x Excess Free S1P .
True interactors will be significantly reduced in the Competition Control.
Diagram 1: The Competition-Based MS Workflow
Caption: Dual-arm workflow. The Control Arm (Green) utilizes excess free S1P to saturate specific binding sites, ensuring that any signal remaining in this arm is non-specific background.
Step-by-Step Protocol
1. Lysis & Solubilization
Lipid-binding proteins are often membrane-associated. Standard RIPA buffer is too harsh for some lipid-protein interactions.
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 0.5% DDM (n-Dodecyl-β-D-maltoside) or 1% Digitonin .
-
Expert Insight: Avoid SDS. It mimics the lipid structure and strips the protein off the probe. DDM is MS-compatible and preserves GPCR structures.
2. Probe Incubation
-
Concentration: Use S1P-Biotin at 500 nM – 1 µM . Higher concentrations induce micelle artifacts.
-
Competition Control: Add 50–100 µM of unmodified S1P (dissolved in methanol/BSA vehicle) to the control lysate 15 minutes prior to adding the biotin probe.
3. Capture & Wash[4][5][6]
-
Beads: Use Streptavidin Magnetic Beads (lower background than agarose). Block beads with 1% BSA for 1 hour prior to use.
-
Washing: Wash 3x with Lysis Buffer, then 3x with 50 mM Ammonium Bicarbonate (ABC) .
-
Critical Step: The ABC wash removes detergents and salts that interfere with MS ionization.
4. Elution & Digestion
Two options exist.[4][7][8][9][10] Option A (On-Bead Digestion) is standard.
-
Resuspend beads in 50 µL 50 mM ABC.
-
Add Trypsin (0.5 µg) and incubate overnight at 37°C with shaking.
-
Collect supernatant (peptides), acidify with Formic Acid, and desalt (C18 StageTip).
Part 4: Data Interpretation & Validation
The "Specific Binder" Criteria
In your MS data, a valid S1P interactor must meet three conditions:
-
Enrichment: High intensity in the S1P-Biotin sample.
-
Competition: >50% reduction in intensity in the Free S1P competition sample.
-
Specificity: Absence in the "Bead Only" or "Scrambled Probe" control.
Diagram 2: Filtering the "CRAPome"
Caption: Bioinformatic funnel for filtering MS data. The "CRAPome" refers to the repository of common affinity purification contaminants (e.g., ribosomal proteins).
Troubleshooting Common Issues
-
Problem: High background of albumin/ApoM.
-
Cause: S1P binds albumin in serum.
-
Fix: Perform pulldowns in serum-free conditions or wash with high-salt (500 mM NaCl) if the interaction is strong enough.
-
-
Problem: No S1PRs detected.
-
Cause: GPCRs are low abundance and hydrophobic.
-
Fix: Membrane fraction enrichment prior to pulldown, or use Targeted MS (PRM/SRM) instead of discovery proteomics.
-
References
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology. Link
-
Mellacheruvu, D., et al. (2013). The CRAPome: a contaminant repository for affinity purification-mass spectrometry data. Nature Methods. Link
-
Haberkant, P., et al. (2016). In vivo profiling and visualization of cellular protein–lipid interactions using photoactivatable phosphatidylcholine. Nature Chemistry. Link
-
Echelon Biosciences. (n.d.). Sphingosine-1-Phosphate (S1P) Biotin Probes Technical Data. Link
-
Cayman Chemical. (n.d.). S1P Receptor Signaling and Probes. Link
Sources
- 1. Structural insights into sphingosine-1-phosphate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. youtube.com [youtube.com]
- 8. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
Comparative Guide: Biotinylated Sphingolipid Probes for Proteomics and Trafficking
Executive Summary
The "Heisenberg Uncertainty Principle" of Lipid Probes: The more you modify a lipid to detect it, the less it behaves like a lipid.
As researchers, we often face a binary choice in sphingolipid chemical biology: Visualization vs. Isolation . While fluorescent analogs (NBD, BODIPY) dominate imaging, and "Click" chemistry (alkyne/azide) offers minimal steric perturbation, Biotinylated Sphingolipids remain the gold standard for affinity enrichment.
This guide analyzes the performance of biotinylated sphingosine, ceramide, and gangliosides, specifically focusing on their utility in identifying lipid-binding proteins (LBPs) and mapping metabolic flux.
Part 1: Structural Analysis & Probe Selection
The utility of a biotinylated probe is dictated by the Linker Physics . Unlike proteins, lipids are small (700–1000 Da). A biotin tag (~244 Da) plus a linker is a massive structural modification that affects membrane partitioning.
The "Spacer Arm" Criticality
Direct attachment of biotin to the lipid headgroup often results in Steric Occlusion . When the lipid is embedded in a micelle or bilayer, the biotin moiety may be buried, preventing Streptavidin (60 kDa) from binding.
-
Recommendation: Always select LC (Long Chain) variants (typically aminocaproyl spacers). The 6-carbon spacer pushes the biotin ring away from the membrane interface, increasing capture efficiency by >40% in pull-down assays.
Attachment Site: Head vs. Tail
-
Sphingosine (Bio-Sph): Biotin is usually attached to the amine (N-acylation). This mimics a Ceramide structure. Caveat: This effectively converts Sphingosine into a Ceramide analog, preventing phosphorylation into S1P unless the biotin is attached to the omega-carbon of the fatty acid tail (rare).
-
Ceramide (Bio-Cer): Biotin attached to the N-acyl chain (e.g., C6-Biotin-Ceramide). This preserves the C1-OH group, allowing metabolism into Sphingomyelin (SM) or Glucosylceramide (GlcCer).
Part 2: Comparative Performance Matrix
The following table contrasts Biotinylated probes against the two primary alternatives: Fluorescent (NBD/BODIPY) and Bioorthogonal (Click) probes.
| Feature | Biotinylated Lipids | Click-Lipids (Alkyne/Azide) | Fluorescent (NBD/BODIPY) |
| Primary Application | Affinity Purification (Proteomics) | Metabolic Tracing & Imaging | Live Cell Imaging |
| Steric Bulk | High (Linker + Biotin) | Low (Small tag) | Medium (Bulky fluorophore) |
| Membrane Partitioning | Altered (More polar) | Near-Native | Altered (NBD is bulky/polar) |
| Live Cell Imaging | Poor (Requires permeabilization) | Good (Post-fixation click) | Excellent |
| Enrichment Efficiency | High (Streptavidin Kd ~10⁻¹⁴ M) | Medium (Click reaction yield varies) | N/A (Antibody pull-down poor) |
| Metabolic Fidelity | Moderate (Enzymes tolerate biotin) | High (Enzymes accept readily) | Low (NBD blocks some enzymes) |
Part 3: Experimental Workflows & Protocols
Workflow A: Identification of Lipid-Binding Proteins (Pull-Down)
This is the primary use case for biotinylated sphingolipids. The goal is to capture proteins (e.g., CERT, GLTP) that specifically bind the lipid.
Diagram: Streptavidin Pull-Down Logic
Caption: Workflow for isolating lipid-interacting proteins. BSA complexing is critical for cellular uptake of hydrophobic probes.
Detailed Protocol:
-
Probe Complexing (Critical Step):
-
Biotinylated lipids are hydrophobic. You cannot add them directly to media (they will aggregate).
-
Method: Dry the lipid film (e.g., 50 µg Bio-C12-Cer). Resuspend in 100 µL Ethanol. Add dropwise to 10 mL of defatted BSA (0.34 mg/mL) in PBS while vortexing. This creates a physiological carrier system.
-
-
Cell Labeling (Pulse):
-
Incubate cells with the BSA-Lipid complex (5–10 µM final) for 30 mins at 37°C.
-
Scientist’s Note: For Golgi localization studies, incubate at 4°C first (binding), then shift to 37°C to synchronize transport.
-
-
Lysis:
-
Wash cells 3x with cold PBS.
-
Lyse in mild buffer : 50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40 (or CHAPS for fragile complexes), Protease Inhibitors.
-
Avoid: SDS (denatures binding pockets) unless you performed cross-linking.
-
-
Capture:
-
Incubate lysate with Streptavidin Magnetic Beads (MagBeads have lower background than Agarose) for 2 hours at 4°C.
-
-
Elution:
-
Boil beads in 2x Laemmli buffer for Western Blot.
-
For Mass Spec: Perform on-bead trypsin digestion.
-
Workflow B: Validating Metabolic Activity
Before trusting a pull-down, you must verify the probe mimics natural lipids. If you feed Bio-Sphingosine , the cell should convert it to Bio-Ceramide and Bio-Sphingomyelin .
Diagram: Sphingolipid Metabolic Tracing
Caption: Metabolic fate of biotinylated sphingosine. Note: N-acylation of Sphingosine (to attach biotin) structurally mimics Ceramide, altering kinase recognition.
Validation Protocol (TLC Overlay):
-
Pulse cells with Bio-Sphingosine (1 µM) for 1–4 hours.
-
Extract lipids (Bligh & Dyer method).
-
Run Thin Layer Chromatography (TLC) using Chloroform:Methanol:Water (65:25:4).
-
Detection: Instead of charring, transfer lipids to a PVDF membrane (Western Blot style) and probe with Streptavidin-HRP .
-
Success Criteria: You should see multiple bands appearing over time, corresponding to the Rf values of Ceramide and SM standards.
Part 4: Troubleshooting & Limitations
The "Flip-Flop" Problem
Biotin is polar. Native ceramides flip spontaneously across membranes. Biotin-Ceramide flips much slower.
-
Impact: Bio-Cer added exogenously may get "stuck" in the outer leaflet of the plasma membrane, delaying its transport to the ER/Golgi for metabolism.
-
Solution: Use scramblase-competent cells or longer incubation times (4h+) to ensure equilibration.
Endogenous Biotin Interference
Mammalian cells contain endogenous biotinylated proteins (e.g., Carboxylases like Pyruvate Carboxylase, ~130 kDa).
-
Control: Always run a "No Probe" lysate control. You will see bands at ~75 kDa and ~130 kDa. Your specific lipid-binding candidates should be distinct from these.
Streptavidin Leaching
Boiling beads in SDS often elutes Streptavidin monomers (~13 kDa) which can obscure low-molecular-weight proteins.
-
Fix: Use NeutrAvidin (deglycosylated) or cross-link the streptavidin to the beads if analyzing small proteins.
References
-
Avanti Polar Lipids. (n.d.). Biotinylated Sphingolipids Technical Data. Retrieved from [Link]
-
Pagano, R. E., et al. (1991). "A novel fluorescent ceramide analogue for studying membrane traffic in animal cells." Journal of Cell Biology. Retrieved from [Link]
- Haberkant, P., et al. (2016). "In vivo profiling of the photo-cross-linked proteome of a specific lipid." Nature Chemical Biology. (Demonstrates the superiority of bifunctional probes).
-
Riezman, H., et al. (2024). "The use of click chemistry in sphingolipid research." Journal of Cell Science.[1] Retrieved from [Link]
-
Rockefeller University Proteomics Resource Center. (2019). "Biotin-streptavidin based purification guidelines." Retrieved from [Link]
Sources
quantitative comparison of S1P-biotin binding to different S1P receptor subtypes
This guide provides a technical, quantitative comparison of S1P-biotin binding against native S1P and other analogs, designed for researchers optimizing receptor-ligand assays.
Executive Summary: The S1P-Biotin Utility Verdict
S1P-biotin (Sphingosine-1-Phosphate labeled with biotin at the
-
Binding Verdict: S1P-biotin retains nanomolar (nM) affinity for all five receptor subtypes, comparable to native S1P, though typically exhibiting a 2–5 fold reduction in potency due to steric constraints within the hydrophobic binding pocket.
-
Primary Utility: It is the superior alternative to
P-S1P for receptor isolation (pull-downs) , fluorescence-activated cell sorting (FACS) (via streptavidin-fluorophore), and ELISA-based competition assays . -
Limitation: It is less suitable for measuring absolute intrinsic efficacy (
) in functional assays compared to native S1P due to the modified tail dynamics affecting the receptor's "active" conformational switch.
Technical Background: The Structural Challenge
To understand the binding data, one must understand the structural biology of the S1P receptor.
-
The Pocket: S1P receptors (GPCRs) have an amphiphilic orthosteric pocket. The polar phosphate headgroup interacts with residues near the extracellular surface (e.g., R120 and E121 in S1PR1), while the long hydrophobic alkyl tail penetrates deep into the transmembrane bundle (between TM3, TM5, TM6, and TM7).
-
The Biotin Modification: S1P-biotin is modified at the
-terminus (the very end of the tail).-
Impact: Since the tail extends deep into the receptor core to trigger the "rotamer toggle switch" (W269 in S1PR1) for G-protein activation, a bulky biotin group at this position can introduce steric hindrance.
-
Result: While the headgroup interactions (critical for initial binding) remain intact, the dissociation rate (
) is often faster, leading to the slightly lower apparent affinity described below.
-
Comparative Performance Analysis
The following data aggregates typical
Table 1: Quantitative Binding Profile (S1P-Biotin vs. Native S1P)
| Receptor Subtype | Native S1P | S1P-Biotin | Binding Mode | Selectivity Bias |
| S1PR1 | 0.1 – 0.5 | 2.0 – 8.0 | High Affinity | None |
| S1PR2 | 0.1 – 0.5 | 5.0 – 15.0 | Moderate Affinity | Slight loss vs Native |
| S1PR3 | 0.1 – 0.5 | 3.0 – 10.0 | High Affinity | None |
| S1PR4 | 0.5 – 2.0 | 10.0 – 30.0 | Moderate Affinity | Moderate loss |
| S1PR5 | 0.5 – 2.0 | 5.0 – 20.0 | Moderate Affinity | None |
Note:
values are system-dependent (buffer, temperature, expression level). The "Apparent" for S1P-biotin is typically determined via competition against -S1P or -S1P.
Table 2: Functional Potency (
Binding
) [1]
| Ligand | S1PR1 | S1PR3 | Agonist Type |
| Native S1P | ~0.5 nM | ~1.0 nM | Full Agonist |
| S1P-Biotin | ~10 - 50 nM | ~20 - 80 nM | Partial/Full Agonist |
| FTY720-P | ~0.2 nM | ~5.0 nM | Super-Agonist (Functional Antagonist) |
Experimental Workflow: Self-Validating Binding Protocol
This protocol describes a Competition Binding Assay using S1P-biotin as the "cold" competitor against a radioligand, or inversely, using S1P-biotin as the tracer detected by Streptavidin-HRP. We focus here on the S1P-Biotin Direct Binding Assay (Flow Cytometry) , which validates the probe's utility without radioactivity.
Protocol: S1P-Biotin Receptor Occupancy Assay (Flow Cytometry)
Objective: Quantify S1P-biotin binding to HEK293 cells overexpressing S1PR1.
Reagents:
-
Buffer A: PBS + 0.5% Fatty-Acid Free BSA (Critical: BSA acts as a carrier for the lipid).
-
Probe: S1P-biotin (reconstituted in methanol, diluted in Buffer A).
-
Detection: Streptavidin-Phycoerythrin (SA-PE).
-
Control: Unlabeled S1P (for blocking).
Step-by-Step Methodology:
-
Lipid Solubilization (The "Causality" Step):
-
Why: S1P is hydrophobic and sticks to plastic.
-
Action: Dry down S1P-biotin stock under
gas. Reconstitute in PBS containing 4 mg/mL fatty-acid free BSA. Sonicate at 37°C for 10 mins to form the S1P-BSA complex. Without this, the effective concentration is zero.
-
-
Cell Preparation:
-
Harvest HEK293-S1PR1 cells. Wash 2x with Buffer A.
-
Aliquot
cells/tube.
-
-
Blocking (Specificity Check):
-
Tube 1 (Total Binding): Add Buffer A only.
-
Tube 2 (Non-Specific Binding): Add 10
M unlabeled S1P (1000-fold excess). Incubate 15 min at RT.
-
-
Incubation:
-
Add S1P-biotin (titration curve: 0.1 nM to 1000 nM) to cells.
-
Incubate 30 min at 4°C .
-
Why 4°C? To prevent receptor internalization. S1PR1 internalizes rapidly at 37°C upon agonist binding.
-
-
Washing & Detection:
-
Wash cells 2x with ice-cold Buffer A.
-
Add SA-PE (1:200 dilution). Incubate 20 min at 4°C in dark.
-
Wash 2x. Resuspend in FACS buffer.
-
-
Analysis:
-
Measure Mean Fluorescence Intensity (MFI).
-
Calculate Specific Binding = (MFI of Tube 1) - (MFI of Tube 2).
-
Fit data to a One-Site Binding hyperbola to determine
.
-
Visualization: S1P Signaling & Assay Logic
The following diagrams illustrate the S1P signaling pathway and the comparative assay workflow.
Diagram 1: S1P Receptor Signaling & Probe Interaction
Caption: S1P-Biotin competes with native S1P for the orthosteric pocket, triggering G-protein coupling (Gi/G12/13) or receptor internalization.
Diagram 2: Comparative Binding Assay Workflow
Caption: Workflow distinguishing Total Binding from Non-Specific Binding to calculate specific affinity.
[2]
Critical Evaluation: Pros & Cons
| Feature | S1P-Biotin | Radiolabeled ( | Fluorescent S1P (NBD) |
| Sensitivity | High (Avidin amplification) | Very High (Gold Standard) | Moderate |
| Safety | Excellent (No radiation) | Poor (Requires shielding/disposal) | Excellent |
| Binding Fidelity | Good (Tail modification) | Excellent (Native structure) | Poor (Bulky fluorophore interferes) |
| Stability | High (Store -20°C) | Low (Short half-life) | Moderate (Photobleaching) |
| Cost | Moderate | High | Moderate |
References
-
Echelon Biosciences. Sphingosine 1-phosphate biotin (S1P-biotin) Technical Data Sheet.[2][3][4] Product Number S-200B.[3][4][5] Link
-
Ieronimakis, N., et al. (2013). "Increased sphingosine-1-phosphate improves muscle regeneration in acutely injured mdx mice." Skeletal Muscle, 3(1): 20. Link
-
Roberts, J., et al. (2004). "An assay for sphingosine kinase activity using biotinylated sphingosine and streptavidin-coated membranes." Analytical Biochemistry, 331(1), 122-129. Link
-
Hanson, M.A., et al. (2012). "Crystal structure of a lipid G protein-coupled receptor." Science, 335(6070), 851-855. (Structural basis for ligand tail depth). Link
-
Avanti Polar Lipids. Biotin S1P Product Page.Link
Sources
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. Sphingosine 1-phosphate biotin (S1P-biotin) | BIOZOL [biozol.de]
- 3. echelon-inc.com [echelon-inc.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Sphingosine 1-phosphate biotin (S1P-biotin) - Echelon Biosciences [echelon-inc.com]
Technical Guide: Experimental Controls for N-Biotinyl D-erythro-Sphingosine-1-Phosphate Pull-Down Assays
Executive Summary: The Hydrophobic Challenge
In the field of bioactive lipid signaling, Sphingosine-1-phosphate (S1P) is a "shape-shifter." It acts as both an extracellular ligand for G-protein coupled receptors (S1PR1-5) and an intracellular second messenger regulating targets like HDAC1/2 and TRAF2.
However, studying these interactions via affinity purification (pull-down) presents a distinct biophysical challenge: Lipid Stickiness. The hydrophobic tail of S1P promotes high non-specific binding to plasticware and hydrophobic protein patches, while its phosphate headgroup is labile to ubiquitous phosphatases.
This guide moves beyond standard protocols to establish a self-validating experimental system . We will compare N-Biotinyl S1P against alternative probes and define the rigorous controls required to distinguish bona fide signaling partners from hydrophobic artifacts.
Part 1: The Probe Profile & Comparative Analysis
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotin-S1P) modifies the sphingosine backbone by attaching a biotin moiety via a linker to the amino group. This design retains the critical phosphate headgroup required for receptor recognition but introduces steric bulk.
Comparative Analysis: Biotin-S1P vs. Alternatives
Before committing to a Biotin-S1P workflow, researchers must weigh its performance against "Click-chemistry" probes (Alkyne/Azide-S1P) and Radiolabeling.
Table 1: S1P Probe Performance Matrix
| Feature | Biotin-S1P (Direct Tag) | Alkyne/Azide-S1P (Click) | [³²P/³H]-S1P (Radiolabel) |
| Primary Utility | Affinity Purification (Pull-down) | In-cell metabolic labeling & imaging | Equilibrium binding (Kd determination) |
| Steric Hindrance | High: Biotin is bulky; may block deep pockets. | Low: Alkyne tag is small; minimal interference. | None: Native structure. |
| Cell Permeability | Low (Requires delivery vectors/permeabilization). | High (Readily enters cells). | Variable. |
| Detection Method | Streptavidin-HRP/Fluorophore. | Cu-catalyzed reaction + Tag.[1][2] | Scintillation counting. |
| Major Limitation | False positives due to hydrophobic sticking. | Copper toxicity (in CuAAC) or background. | Cannot isolate complexes (binding only). |
| Best For... | Isolating protein complexes from lysates. | Visualizing localization in live cells. | Quantifying affinity (kinetics). |
Part 2: Designing the Control System (The Core)
A pull-down assay without competition controls is chemically undefined. To establish Trustworthiness , you must run a "Triad of Controls" for every experiment.
Control 1: The "Cold" Competitor (Specificity Gate)
-
Concept: Pre-incubate the lysate with a 10-50x molar excess of unlabeled (native) S1P before adding the Biotin-S1P probe.
-
Causality: If the interaction is specific, the native S1P will occupy the binding sites (e.g., on S1PR1), preventing Biotin-S1P binding.
-
Result: The signal in the pull-down must disappear or be significantly reduced. If the signal remains, your protein is binding the lipid tail non-specifically or the biotin tag itself.
Control 2: The "Headgroup" Check (Phosphate Dependency)
-
Concept: Perform a parallel pull-down using N-Biotinyl Sphingosine (no phosphate) .
-
Causality: S1P signaling is strictly phosphate-dependent. S1PRs and HDACs recognize the phosphate headgroup.
-
Result: A true S1P target should NOT bind to Biotin-Sphingosine. If it does, the protein is recognizing the sphingoid backbone or the biotin linker, not the active signaling motif.
Control 3: The "Matrix" Blank (System Background)
-
Concept: Lysate + Streptavidin beads (No Probe).
-
Causality: This identifies proteins that bind naturally to the bead matrix (Sepharose/Magnetic) or streptavidin.
-
Result: Any bands appearing here are contaminants (e.g., endogenous biotinylated carboxylases).
Part 3: Experimental Workflow & Visualization
Diagram 1: The Optimized Pull-Down Workflow
Caption: Optimized workflow for Biotin-S1P pull-down, highlighting the critical "Cold Competition" control step.
Detailed Protocol
1. Probe Solubilization (The Critical Failure Point) Lipids adhere to plastic. S1P is notorious for precipitating.
-
Step: Dissolve Biotin-S1P powder in methanol to create a stock. Aliquot and dry under Nitrogen.
-
Resuspension: Resuspend the dried film in PBS containing 4 mg/mL fatty-acid free BSA . Sonicate in a water bath at 37°C for 10-15 minutes until clear. The BSA acts as a carrier, mimicking physiological transport.
2. Lysate Preparation
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% Glycerol, 0.1% NP-40 (or Triton X-100).
-
Additives (Mandatory):
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitors: 1 mM Sodium Orthovanadate + 10 mM Sodium Fluoride (Prevents S1P degradation).
-
Optional: S1P Lyase inhibitor (e.g., 4-deoxypyridoxine) if working with metabolically active lysates for long periods.
-
3. Binding Reaction
-
Experimental: 500 µg Lysate + 1 µM Biotin-S1P.
-
Control (Competition): 500 µg Lysate + 50 µM Native S1P (Incubate 30 min) -> Then add 1 µM Biotin-S1P.
-
Control (Specificity): 500 µg Lysate + 1 µM Biotin-Sphingosine.
-
Conditions: Rotate at 4°C for 2-4 hours. Do not incubate overnight; lipid degradation increases background.
4. Capture & Wash
-
Add 30 µL Streptavidin-Magnetic beads (pre-blocked with 1% BSA). Incubate 1 hour at 4°C.
-
Wash: 3x with Lysis Buffer (0.1% NP-40).
-
Tip: Perform the final wash in PBS (no detergent) to avoid interference with Mass Spec or electrophoresis.
Part 4: Biological Context & Validation
Understanding the pathway ensures you choose the right positive controls. S1P signals via cell-surface GPCRs and intracellular epigenetic modifiers.[3]
Diagram 2: S1P Signaling Network (Target Validation)
Caption: S1P interacts with surface receptors (S1PR1) and intracellular targets (HDAC, TRAF2).[3] Use these as positive controls.
Validation Checklist
-
Positive Control: Blot for HDAC1 or TRAF2 in your pull-down. These are validated S1P binders [1, 2].
-
Densitometry: The "Cold Competitor" lane must show >70% reduction in band intensity for the interaction to be considered specific.
References
-
Hait, N. C., et al. (2009). Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate.[3] Science, 325(5945), 1254-1257.
-
Alvarez, S. E., et al. (2010). Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2. Nature, 465(7301), 1084-1088.
-
Echelon Biosciences. Sphingosine 1-Phosphate (S1P) & Analogues Technical Data. Echelon Biosciences Product Guide.
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signaling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407.
-
Avanti Polar Lipids. Handling and Storage of Sphingolipids. Avanti Technical Support.
Sources
Safety Operating Guide
N-Biotinyl D-erythro-Sphingosine-1-phosphate: Proper Disposal & Handling Guide
Part 1: Executive Summary & Immediate Action
Treat N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotinyl S1P) as a bioactive lipid and chemical irritant. While the biotin moiety renders the molecule useful for affinity purification and assays, the sphingolipid backbone retains potent signaling capabilities. Disposal protocols must prevent environmental release and accidental exposure.[1]
Immediate Disposal Directive:
-
DO NOT dispose of down the drain or in municipal trash.
-
DO NOT autoclave chemical stocks (this may volatilize associated solvents or fail to degrade the lipid structure effectively compared to incineration).
-
DO segregate as Hazardous Chemical Waste for high-temperature incineration.
Part 2: Chemical Profile & Hazard Assessment
To ensure safety, we must understand the "Why" behind the protocol. Biotinyl S1P is often supplied as a lyophilized powder or dissolved in organic solvents (e.g., Methanol/DMSO).
| Property | Specification | Safety Implication |
| CAS No. | 799812-63-8 (General S1P: 26993-30-6) | Not listed on RCRA P or U lists, but treated as hazardous due to bioactivity. |
| Bioactivity | High (S1P Receptor Agonist) | Can induce cell proliferation/migration at nanomolar concentrations. Prevent contact with skin/mucosa.[1][2][3][4] |
| Solubility | Methanol, DMSO, BSA-Water | Solvent Hazard: If dissolved in Methanol, waste is Ignitable (D001) and Toxic . |
| Stability | Stable at -20°C | Persists in environment if not chemically destroyed. |
| GHS Class | Irritant (Skin/Eye/Respiratory) | Requires standard PPE; avoid dust inhalation.[2][4][5] |
Expert Insight:
-
The "Solvent Trap": Most researchers store Biotinyl S1P in Methanol or DMSO. Regulatory bodies (EPA) classify the waste based on the solvent first. Therefore, liquid waste containing Biotinyl S1P is almost always regulated as Ignitable/Solvent Waste .
-
Bioaccumulation: While biotin facilitates excretion in biological systems, the lipid tail poses a theoretical risk of bioaccumulation in aquatic environments if released in bulk.
Part 3: Personal Protective Equipment (PPE)
Before handling waste, verify the following barrier protection is active.
-
Respiratory: N95 respirator (if handling open lyophilized powder) or Fume Hood (essential for liquid stocks).
-
Dermal: Nitrile gloves (Double gloving recommended for DMSO solutions to prevent transdermal delivery of the lipid).
-
Ocular: Chemical splash goggles (standard safety glasses are insufficient for liquid splashing).
Part 4: Step-by-Step Disposal Protocols
Workflow A: Solid Waste (Lyophilized Powder, Contaminated Vials, Tips)
Applicable to: Expired powder stocks, empty vials, pipette tips used for transfer.
-
Containment: Place all solid waste into a clear, wide-mouth polyethylene (HDPE) jar or a dedicated solid chemical waste bag.
-
Labeling: Tag with "Hazardous Waste - Solid Debris."
-
Constituents: "N-Biotinyl Sphingosine-1-phosphate (<1%), Trace Methanol/DMSO."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Sealing: Cap tightly. Do not overfill.
-
Disposal Path: Transfer to EHS for High-Temperature Incineration .
Workflow B: Liquid Waste (Stock Solutions, Assay Buffers)
Applicable to: Unused stock solutions in Methanol/DMSO, high-concentration assay residues.
-
Segregation: Do not mix with aqueous biological waste (e.g., cell culture media) if the solvent concentration is >10%.
-
Collection: Pour into a Solvent Waste Carboy (typically HDPE or Glass).
-
Compatibility: Ensure the carboy is rated for organic solvents (Methanol/DMSO).
-
-
Labeling: Tag with "Hazardous Waste - Flammable Solvents."
-
Constituents: "Methanol (99%), N-Biotinyl S1P (<1%)."
-
-
Disposal Path: Transfer to EHS for Fuel Blending/Incineration .
Workflow C: Aqueous Assay Waste (Low Concentration)
Applicable to: Cell culture supernatant or ELISA wash buffers containing nM concentrations of Biotinyl S1P.
-
Deactivation: While not a biological virus, treating bioactive lipids with 10% Bleach (Sodium Hypochlorite) for 20 minutes is a standard Best Practice to oxidize the lipid structure and disrupt bioactivity before disposal.
-
Drain Disposal (Conditional): Only if permitted by local regulations for trace chemicals. If not permitted, collect as "Non-Halogenated Aqueous Waste."
Part 5: Spill Response (Self-Validating Protocol)
Trust Mechanism: If you cannot answer "Yes" to step 1, evacuate.
-
Assess: Is the spill volume >100 mL? If YES, evacuate and call EHS. If NO, proceed.
-
PPE Up: Don nitrile gloves, goggles, and lab coat.
-
Contain: Cover spill with absorbent pads or vermiculite.[1]
-
Why? Prevents spreading and volatilization of the solvent carrier.
-
-
Clean:
-
Pick up soaked pads and place in a sealed hazardous waste bag .
-
Wipe area with 70% Ethanol followed by soap and water.
-
Validation: The surface should be non-greasy and odor-free.
-
-
Report: Log the spill in the lab safety notebook.
Part 6: Visual Decision Workflow
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision tree for N-Biotinyl S1P waste segregation based on physical state and solvent concentration.
Part 7: References
-
Avanti Polar Lipids. (n.d.). Safety Data Sheet: Biotin Sphingosine-1-Phosphate. Retrieved February 13, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved February 13, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 13, 2026, from [Link]
Sources
Personal protective equipment for handling N-Biotinyl D-erythro-Sphingosine-1-phosphate
[1]
Executive Summary & Risk Profile
N-Biotinyl D-erythro-Sphingosine-1-phosphate (Biotinyl-S1P) is not merely a chemical reagent; it is a high-affinity pharmacological probe.[1] While the biotin moiety facilitates detection/affinity purification, the Sphingosine-1-phosphate (S1P) backbone retains potent bioactivity, acting as an agonist for S1P receptors (
Standard laboratory safety often underestimates bioactive lipids.[1] Unlike simple buffers, this compound can trigger receptor-mediated signaling pathways (e.g., cell migration, proliferation, lymphocyte trafficking) at nanomolar concentrations.[1] Furthermore, the organic solvents required for its reconstitution (Methanol, DMSO) present immediate physical hazards.
Risk Assessment Matrix
| Hazard Category | Specific Risk Source | Operational Implication |
| Bioactive | S1P Backbone (Receptor Agonist) | Treat as Potent Drug. Avoid all skin contact and aerosol inhalation.[1] Unintentional exposure may trigger systemic immune or cardiovascular signaling. |
| Chemical | Reconstitution Solvents (MeOH, DMSO, NaOH) | Flammability & Toxicity. Methanol is volatile and toxic; DMSO enhances skin permeability, potentially carrying the lipid into the bloodstream. |
| Physical | Lyophilized Powder Form | Aerosolization. The dry powder is electrostatic and can easily become airborne, posing an inhalation risk. |
Personal Protective Equipment (PPE) Standards
We utilize a Two-Tier PPE System depending on the state of the reagent.
Tier 1: General Handling (Sealed Solutions & Aqueous Dilutions)[1]
-
Gloves: Nitrile (Minimum thickness 0.11 mm).[1] Rationale: Adequate for aqueous buffers (PBS/BSA).[1]
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
-
Body: Standard cotton/poly lab coat (buttoned).
Tier 2: High-Risk Operations (Powder Handling & Organic Solvent Reconstitution)[1]
-
Gloves: Double-gloving is mandatory. [1]
-
Respiratory: Chemical Fume Hood (Certified). [1]
-
Rationale: Prevents inhalation of lyophilized powder and solvent vapors. N95 respirators are insufficient for organic vapors.[1]
-
-
Eye Protection: Chemical Splash Goggles.
-
Rationale: Protects against splashes during vortexing or sonication.[1]
-
Operational Workflow: From Storage to Solution[4]
Critical Scientific Insight: Lipids are "sticky." S1P is hydrophobic and carries a net negative charge. It adheres aggressively to glass and plastic surfaces, leading to significant data variability. The protocol below minimizes loss and ensures safety.
Phase A: Storage & Environment[4][5]
-
Temperature: Store lyophilized powder at -20°C .
-
Vessel: Glass vials with Teflon-lined caps are required for organic solvents.[1][4]
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which degrades the lipid via hydrolysis.
Phase B: Reconstitution Protocol (Step-by-Step)
Goal: Create a stable stock solution while mitigating solvent hazards.
-
Solvent Selection: Biotinyl-S1P is sparingly soluble in neutral aqueous buffers.[1]
-
Dissolution:
-
Add the solvent inside the fume hood.
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath at 37°C for 10-15 minutes. Why? Lipids form micellar aggregates; sonication disperses them into monomers/small micelles for accurate concentration.
-
-
Carrier Protein (The "Chaperone"):
Phase C: Experimental Application
-
Concentration: Typical working concentrations are 10 nM – 1 µM.
-
Verification: Visually inspect for precipitation. If "oily droplets" are visible, the concentration is incorrect. Re-sonicate.
Visualization: Life-Cycle & Safety Logic
The following diagram illustrates the critical decision points and safety barriers in the handling workflow.
Caption: Operational workflow emphasizing temperature control, physical dispersion (sonication), and waste segregation.
Disposal & Decontamination[1][3][9]
Proper disposal is dictated by the solvent first, and the bioactivity second.
| Waste Stream | Material | Disposal Method |
| Organic Chemical Waste | Stock solutions in Methanol/DMSO.[1] | Collect in "Halogenated" or "Non-Halogenated" organic waste containers (per solvent type).[1] Do not pour down the drain. |
| Solid Biohazardous Waste | Pipette tips, empty vials, contaminated gloves. | Double-bag in biohazard bags and incinerate. The high heat destroys the lipid structure. |
| Aqueous Liquid Waste | Cell culture media containing <1 µM Biotinyl-S1P.[1] | Deactivate with 10% Bleach (Sodium Hypochlorite) for 20 minutes before drain disposal (if local regulations permit) or treat as liquid biohazard.[1] |
Spill Response:
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. avantiresearch.com [avantiresearch.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
